Product packaging for Bupranolol(Cat. No.:CAS No. 14556-46-8)

Bupranolol

カタログ番号: B1668059
CAS番号: 14556-46-8
分子量: 271.78 g/mol
InChIキー: HQIRNZOQPUAHHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Bupranolol is an aromatic ether.
This compound is a non-selective beta blocker with potency similar to [propanolol]. It does not have intrinsic sympathomimetic activity (ISA), but does have strong membrane stabilizing activity.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
An adrenergic-beta-2 antagonist that has been used for cardiac arrhythmia, angina pectoris, hypertension, glaucoma, and as an antithrombotic.
See also: Atenolol (related);  Propranolol (related);  Metoprolol (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22ClNO2 B1668059 Bupranolol CAS No. 14556-46-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIRNZOQPUAHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022704
Record name Bupranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bupranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14556-46-8, 23284-25-5
Record name (±)-Bupranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14556-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupranolol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bupranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Synthesis of Bupranolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of bupranolol, a non-selective β-adrenergic receptor antagonist. It details the historical context of its development by C. H. Boehringer Sohn, its mechanism of action, and a detailed, two-step synthesis pathway. This guide includes experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of the chemistry and pharmacology of this compound.

Introduction: The Dawn of Beta-Blockers and the Emergence of this compound

The discovery of β-adrenergic receptor antagonists, or beta-blockers, in the 1960s revolutionized the treatment of cardiovascular diseases.[1][2] Spearheaded by the pioneering work of Sir James Black, this new class of drugs offered a novel therapeutic approach by blocking the effects of adrenaline and noradrenaline on the heart.[3] This led to reduced heart rate, blood pressure, and myocardial oxygen demand, providing significant relief for conditions like angina pectoris, hypertension, and arrhythmias.[2]

In this competitive and innovative landscape, the German pharmaceutical company C. H. Boehringer Sohn, now known as Boehringer Ingelheim, emerged as a key player.[4] Building upon the foundational discoveries in the field, their research led to the development of this compound. This compound is a non-selective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors, with strong membrane-stabilizing activity but no intrinsic sympathomimetic activity (ISA). Its development contributed to the growing arsenal of cardiovascular drugs that have since become mainstays in clinical practice.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors in various tissues, particularly the heart. This antagonism leads to a cascade of physiological responses:

  • Cardiovascular System: By blocking β1 receptors in the heart, this compound reduces heart rate (negative chronotropic effect), decreases the force of cardiac contraction (negative inotropic effect), and lowers blood pressure.

  • Other Effects: The blockade of β2 receptors can lead to bronchoconstriction and effects on metabolic processes.

The overall effect is a reduction in the workload of the heart and a decrease in blood pressure, making it an effective treatment for hypertension and tachycardia. It has also been used topically in the form of eye drops to treat glaucoma.

Synthesis Pathway of this compound

The synthesis of this compound is a two-step process that begins with the formation of a key epoxide intermediate, followed by a ring-opening reaction with tert-butylamine.

Step 1: Synthesis of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane (Intermediate 2)

The first step involves the reaction of 2-chloro-5-methylphenol (Starting Material A) with epichlorohydrin (Starting Material B) in the presence of a base to form the epoxide intermediate. While a direct protocol for this specific reaction is not detailed in the available literature, a closely related synthesis of the precursor 3-(2-chloro-5-methylphenoxy)propane-1,2-diol provides a strong foundation for this step. The formation of the epoxide is a logical progression from this diol.

Experimental Protocol (based on analogous syntheses):

A mixture of 2-chloro-5-methylphenol, an excess of epichlorohydrin, and a suitable base (e.g., sodium hydroxide or potassium carbonate) in a solvent like ethanol or acetone is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess epichlorohydrin and solvent are removed under reduced pressure. The residue is then treated with an aqueous solution of a base to facilitate the ring-closure to the epoxide. The product is extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure or column chromatography.

Step 2: Synthesis of this compound

The final step is the nucleophilic ring-opening of the epoxide intermediate, 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane, with tert-butylamine. This reaction is analogous to the synthesis of other beta-blockers like propranolol.

Experimental Protocol (based on analogous syntheses):

1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane is dissolved in a suitable solvent such as methanol or ethanol. An excess of tert-butylamine is added, and the mixture is heated under reflux for several hours. The reaction is monitored by TLC until the starting epoxide is consumed. The solvent and excess tert-butylamine are then removed by evaporation. The resulting crude this compound is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product.

Data Presentation

Table 1: Reactants and Products

Compound Name Structure Molecular Formula Molar Mass ( g/mol ) Role in Synthesis
2-chloro-5-methylphenol2-chloro-5-methylphenolC₇H₇ClO142.58Starting Material A
EpichlorohydrinEpichlorohydrinC₃H₅ClO92.52Starting Material B
1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane1-(2-chloro-5-methylphenoxy)-2,3-epoxypropaneC₁₀H₁₁ClO₂198.65Intermediate
tert-Butylaminetert-ButylamineC₄H₁₁N73.14Reagent
This compoundthis compoundC₁₄H₂₂ClNO₂271.79Final Product

Table 2: Quantitative Data for this compound Synthesis (Based on Analogous Propranolol Synthesis)

Parameter Value
Step 2 Reaction Time 4.5 - 5 hours
Reaction Temperature < 30°C (during addition), then 25-30°C
Yield ≥ 93%
Purity (HPLC) ≥ 99%

Table 3: Spectroscopic Data for this compound (Predicted based on related structures)

Spectroscopy Key Peaks / Signals
¹H NMR (DMSO-d₆) δ (ppm): 0.9-1.1 (d, 6H, C(CH₃)₂), 2.2-2.3 (s, 3H, Ar-CH₃), 2.5-2.7 (m, 2H, CH₂-N), 3.8-4.0 (m, 3H, O-CH₂-CH), Aromatic protons, OH and NH protons.
¹³C NMR (DMSO-d₆) δ (ppm): ~29 (C(CH₃)₂), ~20 (Ar-CH₃), ~50 (C(CH₃)₂), ~50 (CH₂-N), ~70 (CH-OH), ~70 (O-CH₂), Aromatic carbons.
IR (KBr, cm⁻¹) ~3300 (O-H, N-H stretching), ~2960 (C-H stretching), ~1580, 1490 (C=C aromatic stretching), ~1240 (C-O ether stretching).
Mass Spec (m/z) Molecular ion peak at ~271, fragmentation pattern showing loss of tert-butyl group.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product A 2-chloro-5-methylphenol I 1-(2-chloro-5-methylphenoxy)- 2,3-epoxypropane A->I Base, Heat B Epichlorohydrin B->I P This compound I->P Heat R tert-Butylamine R->P

Caption: Synthesis pathway of this compound from starting materials.

Mechanism_of_Action This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Blocks AdenylateCyclase Adenylate Cyclase BetaReceptor->AdenylateCyclase Activates Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->BetaReceptor Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to CellularResponse Physiological Response (e.g., Increased Heart Rate) cAMP->CellularResponse Initiates

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

This compound stands as a testament to the rapid advancements in cardiovascular pharmacology during the mid-20th century. Its discovery and development by C. H. Boehringer Sohn provided clinicians with another valuable tool for managing cardiovascular diseases. The synthesis of this compound, achievable through a straightforward two-step process, is a classic example of amine addition to an epoxide, a fundamental reaction in medicinal chemistry. This guide provides researchers and drug development professionals with a detailed understanding of the historical context, mechanism of action, and synthetic route of this compound, serving as a valuable resource for further research and development in the field of cardiovascular medicine.

References

Bupranolol: A Comprehensive Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol is a non-selective β-adrenergic receptor antagonist with a potency comparable to propranolol.[1][2] It lacks intrinsic sympathomimetic activity (ISA) but exhibits strong membrane-stabilizing effects.[1][3] Primarily utilized in the management of hypertension and tachycardia, this compound is also formulated as eye drops for the treatment of glaucoma.[2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside detailed experimental protocols and signaling pathway visualizations to support its research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, analytical method development, and pharmacokinetic studies. The key chemical and physical properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
IUPAC Name 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol
Chemical Formula C₁₄H₂₂ClNO₂
Molecular Weight 271.78 g/mol
CAS Number 14556-46-8
Physical Description Solid
Melting Point 221 °C
Water Solubility 0.143 mg/mL
Solubility in Organic Solvents Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)
pKa (Strongest Basic) 9.76
logP 2.99 - 3.14

Pharmacology

This compound functions as a competitive antagonist at both β1 and β2-adrenergic receptors. This non-selective blockade of β-adrenergic receptors prevents the binding of catecholamines like epinephrine and norepinephrine, leading to a cascade of downstream effects.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the G-protein coupled receptor (GPCR) signaling pathway associated with β-adrenergic receptors. By blocking the receptor, this compound prevents the activation of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), ultimately resulting in reduced phosphorylation of target proteins involved in cardiac muscle contraction and relaxation. The net effect is a decrease in heart rate, myocardial contractility, and blood pressure.

Bupranolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor (GPCR) Catecholamines->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate, Contractility, and Blood Pressure PKA->Cellular_Response Leads to

Caption: Signaling pathway of this compound's antagonism at β-adrenergic receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the research and development of this compound.

Determination of Melting Point

The melting point of a solid is a critical physical property for identification and purity assessment.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature probe is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-20 °C/minute initially.

    • Within 20 °C of the expected melting point (221 °C), the heating rate is reduced to 1-2 °C/minute to ensure accurate determination.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

  • Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a crucial parameter influencing the bioavailability of a drug. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Procedure:

    • Add an excess amount of this compound to a known volume of each buffer in a sealed, clear glass vial. The excess solid should be visible.

    • Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) using a mechanical shaker or orbital incubator until equilibrium is reached. Equilibrium is generally assumed after 24-48 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration is constant.

    • After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC analysis).

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The solubility is reported in mg/mL or mol/L at each pH.

Shake_Flask_Workflow Start Start: Excess this compound and Buffer Agitation Agitate at 37°C (24-48h) Start->Agitation Equilibration Reach Equilibrium Agitation->Equilibration Settling Allow Undissolved Solid to Settle Equilibration->Settling Sampling Withdraw Supernatant Settling->Sampling Filtration Filter (0.45 µm) Sampling->Filtration Dilution Dilute Filtrate Filtration->Dilution Analysis Quantify Concentration (e.g., HPLC) Dilution->Analysis End End: Determine Solubility Analysis->End

Caption: Workflow for determining the aqueous solubility of this compound.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity (Ki) of this compound for β-adrenergic receptors.

Methodology:

  • Materials:

    • Cell membranes expressing β1 or β2-adrenergic receptors.

    • Radioligand (e.g., [³H]-dihydroalprenolol, [³H]-DHA), a non-selective β-blocker.

    • Unlabeled this compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a series of tubes, add a fixed concentration of the radioligand and a fixed amount of the receptor-containing cell membranes.

    • Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a known potent unlabeled ligand (e.g., propranolol) to determine non-specific binding.

    • Incubate the mixture at a specific temperature (e.g., 25 °C) for a predetermined time to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is crucial for determining the purity of the drug substance and detecting any degradation products. Forced degradation studies are performed to demonstrate the specificity of the method.

Methodology:

  • HPLC System and Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between this compound and its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 270 nm).

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60-80 °C for a specified period (e.g., 2-8 hours). Neutralize the solution before injection.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60-80 °C for a specified period. Neutralize the solution before injection.

    • Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105 °C) for a specified period. Dissolve the sample in the mobile phase before injection.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

  • Analysis and Validation:

    • Analyze the stressed samples using the developed HPLC method.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak and from each other.

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced_Degradation_Workflow Start Start: this compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (HCl) Stress_Conditions->Acid Base Base Hydrolysis (NaOH) Stress_Conditions->Base Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Thermal Thermal Degradation (Heat) Stress_Conditions->Thermal Photolytic Photolytic Degradation (Light) Stress_Conditions->Photolytic Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity and Resolution Analysis->Evaluation Validation Validate Method (ICH Guidelines) Evaluation->Validation End End: Stability-Indicating Method Established Validation->End

Caption: Workflow for forced degradation studies of this compound.

Conclusion

This technical guide provides a comprehensive overview of the key chemical, physical, and pharmacological properties of this compound. The detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are intended to serve as a valuable resource for researchers and scientists involved in the study and development of this important β-adrenergic antagonist. Adherence to these or similarly validated methodologies will ensure the generation of high-quality, reliable data in a research setting.

References

Pharmacological Profile of Bupranolol Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol is a non-selective β-adrenergic receptor antagonist with a chemical structure that gives rise to stereoisomerism, resulting in two enantiomers: (S)-bupranolol and (R)-bupranolol. As with many chiral drugs, the pharmacological activity of this compound is stereoselective, with one enantiomer often exhibiting significantly different potency and efficacy compared to the other. This technical guide provides a comprehensive overview of the pharmacological profile of this compound enantiomers, focusing on their receptor binding affinities, functional activities, and pharmacokinetic properties. The information presented herein is intended to support research, drug development, and a deeper understanding of the stereochemical nuances of this β-blocker.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity (K_i_) of Racemic this compound

Adrenergic Receptor SubtypeK_i_ (nM)
β121.9
β2645.7
β329.5

Note: Data represents the affinity of the racemic mixture of this compound.

Studies have consistently shown that the S-(-)-enantiomer of this compound is the more potent antagonist at β-adrenoceptors. Research on atypical β-adrenoceptors has demonstrated that S-(-)-bupranolol is a stereoselective antagonist, significantly shifting the dose-response curve of the agonist CGP 12177, while the R-(+)-enantiomer has no such effect. This highlights the pronounced stereoselectivity of this compound's interaction with its target receptors.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A typical protocol to determine the K_i_ values for this compound enantiomers would involve the following steps:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human β1, β2, or β3-adrenergic receptor subtypes.

  • Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is used, such as [³H]-CGP 12177 for all three β-adrenoceptor subtypes.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the receptor-containing membranes.

    • Increasing concentrations of unlabeled (S)-bupranolol or (R)-bupranolol are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as 1-10 µM propranolol.

  • Separation and Detection: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. The radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Preparation (Cell Membranes) TotalBinding Total Binding (Receptor + Radioligand) Receptor->TotalBinding CompetitionBinding Competition Binding (Receptor + Radioligand + This compound Enantiomer) Receptor->CompetitionBinding NonSpecificBinding Non-Specific Binding (Receptor + Radioligand + Excess Propranolol) Receptor->NonSpecificBinding Radioligand Radioligand ([³H]-CGP 12177) Radioligand->TotalBinding Radioligand->CompetitionBinding Radioligand->NonSpecificBinding This compound This compound Enantiomers (S- and R-) This compound->CompetitionBinding Filtration Filtration (Separate Bound/Free) TotalBinding->Filtration CompetitionBinding->Filtration NonSpecificBinding->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Non-linear Regression (IC₅₀ Determination) Counting->Analysis Ki_Calc Cheng-Prusoff Equation (Ki Calculation) Analysis->Ki_Calc

Caption: Workflow for Radioligand Competition Binding Assay.

Functional Activity

The functional activity of this compound enantiomers is a measure of their ability to inhibit the downstream signaling pathways initiated by agonist binding to β-adrenergic receptors. This is typically assessed by measuring the inhibition of cyclic AMP (cAMP) production.

Consistent with the binding affinity data, (S)-bupranolol is a more potent antagonist of β-adrenergic receptor function than (R)-bupranolol. (S)-bupranolol acts as a full competitive antagonist at β1, β2, and β3-adrenergic receptors, exhibiting negligible intrinsic agonist activity. This means that it effectively blocks the receptor without activating it. The R-(+)-enantiomer is significantly less potent.

While specific IC₅₀ or EC₅₀ values for the individual enantiomers at each of the three β-adrenergic receptor subtypes are not consistently reported in publicly available literature, the functional assays would be the definitive method to quantify their antagonist potency.

Experimental Protocol: cAMP Functional Assay

A cAMP functional assay measures the ability of a compound to modulate the production of the second messenger cAMP in response to an agonist. A typical protocol for determining the antagonist activity of this compound enantiomers is as follows:

  • Cell Culture: Cells expressing the human β1, β2, or β3-adrenergic receptor are cultured to an appropriate density.

  • Assay Setup:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Cells are then incubated with varying concentrations of (S)-bupranolol or (R)-bupranolol.

  • Agonist Stimulation: A known agonist for the specific β-adrenergic receptor subtype (e.g., isoproterenol) is added at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP for binding to a specific antibody.

    • Luminescence-based assays (e.g., cAMP-Glo™): These assays are based on the principle that cAMP activates protein kinase A (PKA), leading to a change in a luciferase-mediated signal.

  • Data Analysis: The data are plotted as the concentration of the antagonist versus the response (cAMP level). A non-linear regression analysis is used to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

cAMP_Functional_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation Steps cluster_detection Detection & Analysis Cells Cells Expressing β-Adrenergic Receptor PreIncubation Pre-incubation: Cells + PDE Inhibitor Cells->PreIncubation PDE_Inhibitor Phosphodiesterase Inhibitor (e.g., IBMX) PDE_Inhibitor->PreIncubation This compound This compound Enantiomers (S- and R-) AntagonistIncubation Antagonist Incubation: + this compound Enantiomer This compound->AntagonistIncubation Agonist β-Adrenergic Agonist (e.g., Isoproterenol) AgonistStimulation Agonist Stimulation: + Agonist Agonist->AgonistStimulation PreIncubation->AntagonistIncubation AntagonistIncubation->AgonistStimulation CellLysis Cell Lysis AgonistStimulation->CellLysis cAMP_Measurement cAMP Measurement (e.g., HTRF, Luminescence) CellLysis->cAMP_Measurement DataAnalysis Data Analysis: Non-linear Regression (IC₅₀ Determination) cAMP_Measurement->DataAnalysis

Caption: Workflow for cAMP Functional Assay (Antagonist Mode).

Pharmacokinetics

The pharmacokinetic properties of this compound enantiomers, including absorption, distribution, metabolism, and excretion, are critical for understanding their clinical effects. While detailed pharmacokinetic data for the individual enantiomers of this compound are limited in publicly available literature, general principles of β-blocker stereoselective pharmacokinetics can be applied.

Table 2: General Pharmacokinetic Parameters of Racemic this compound

ParameterValue
Bioavailability<10% (due to extensive first-pass metabolism)
Protein BindingHigh
MetabolismPrimarily hepatic
Half-life (t₁/₂)2-4 hours
ExcretionRenal

Note: Data represents the pharmacokinetic parameters of the racemic mixture of this compound.

For many β-blockers, stereoselective metabolism is observed, often favoring the metabolism of one enantiomer over the other. This can lead to different plasma concentrations and durations of action for the individual enantiomers. The metabolism of β-blockers is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 and CYP1A2 being major contributors for drugs like propranolol. It is plausible that this compound enantiomers also exhibit stereoselective metabolism by these enzymes.

Signaling Pathways

This compound, as a β-adrenergic antagonist, blocks the signaling pathways initiated by the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes.

β1-Adrenergic Receptor Signaling

The β1-adrenergic receptor is primarily coupled to the Gs (stimulatory) G-protein. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility. This compound enantiomers, by blocking this receptor, prevent these downstream effects.

Beta1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta1_AR β1-Adrenergic Receptor Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Catecholamines Catecholamines (Agonist) Catecholamines->Beta1_AR Activates This compound This compound (Antagonist) This compound->Beta1_AR Blocks

Caption: β1-Adrenergic Receptor Signaling Pathway.

β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor is unique in that it can couple to both Gs and Gi (inhibitory) G-proteins. The canonical pathway involves Gs coupling, leading to cAMP production and PKA activation, similar to the β1 receptor. However, under certain conditions, the β2 receptor can switch its coupling to Gi, which inhibits adenylyl cyclase and can activate other signaling pathways, such as the MAPK/ERK pathway. This compound enantiomers block both of these potential signaling cascades.

Beta2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_AR β2-Adrenergic Receptor Gs Gs Protein Beta2_AR->Gs Couples to Gi Gi Protein Beta2_AR->Gi Couples to AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Catecholamines Catecholamines (Agonist) Catecholamines->Beta2_AR Activates This compound This compound (Antagonist) This compound->Beta2_AR Blocks

Caption: β2-Adrenergic Receptor Signaling Pathways (Gs and Gi Coupling).

β3-Adrenergic Receptor Signaling

The β3-adrenergic receptor is also coupled to the Gs protein, leading to increased cAMP and PKA activation. However, a key difference is that β3-AR signaling can also lead to the activation of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS), resulting in the production of nitric oxide (NO). NO then activates soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects, including vasodilation. S-bupranolol's unique blockade of the β3-AR is a distinguishing feature compared to other β-blockers like propranolol.

Beta3_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta3_AR β3-Adrenergic Receptor Gs Gs Protein Beta3_AR->Gs Couples to eNOS eNOS / nNOS Beta3_AR->eNOS Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP NO Nitric Oxide (NO) eNOS->NO Produces PKA PKA cAMP->PKA Activates sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP to cGMP Catecholamines Catecholamines (Agonist) Catecholamines->Beta3_AR Activates This compound This compound (Antagonist) This compound->Beta3_AR Blocks

Caption: β3-Adrenergic Receptor Signaling Pathways.

Conclusion

The pharmacological profile of this compound is characterized by significant stereoselectivity, with the (S)-enantiomer being the primary contributor to its β-adrenergic blocking activity. (S)-bupranolol is a potent, full competitive antagonist at β1, β2, and β3-adrenergic receptors with negligible intrinsic activity. The unique blockade of the β3 receptor by S-bupranolol distinguishes it from other non-selective β-blockers. While comprehensive quantitative data for the individual enantiomers, particularly regarding receptor binding affinities and pharmacokinetics, are not fully available in the public domain, the existing evidence strongly supports the superior pharmacological activity of the (S)-enantiomer. Further research to fully characterize the individual enantiomers is warranted to optimize the therapeutic potential of this compound and to develop safer and more effective β-blocker therapies.

Metabolic Pathways and Resulting Metabolites of Bupranolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol, a non-selective β-adrenergic receptor antagonist, undergoes extensive first-pass metabolism, resulting in a complex profile of metabolites. This technical guide provides a comprehensive overview of the known and inferred metabolic pathways of this compound, the resulting metabolites, and the analytical methodologies for their identification and quantification. The primary metabolic route involves the oxidation of the aromatic methyl group to form carboxythis compound, the major metabolite. Drawing parallels with the structurally similar beta-blocker propranolol, this guide also explores other potential metabolic transformations, including ring hydroxylation and N-desisopropylation, which are likely mediated by cytochrome P450 (CYP) isoenzymes such as CYP2D6 and CYP1A2. Furthermore, this document outlines detailed experimental protocols for the analysis of this compound and its metabolites in biological matrices and includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of its biotransformation.

Introduction

This compound is a non-selective beta-blocker used in the management of hypertension and glaucoma.[1] Its therapeutic efficacy is influenced by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism, with over 90% of the administered dose being metabolized before reaching systemic circulation.[1][2][3] Understanding the metabolic fate of this compound is crucial for drug development, as the resulting metabolites may possess their own pharmacological or toxicological properties. This guide synthesizes the available data on this compound metabolism, providing a detailed examination of its biotransformation pathways and the analytical techniques used to study them.

Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver and involves several biochemical transformations. The main identified pathway is the oxidation of the methyl group on the benzene ring. However, based on the metabolism of structurally related beta-blockers like propranolol, other oxidative pathways are likely to occur.[4]

Primary Metabolic Pathway: Oxidation to Carboxythis compound

The principal metabolic transformation of this compound is the oxidation of the aromatic methyl group to a carboxylic acid, forming carboxythis compound (4-chloro-3-[3-(1,1-dimethylethylamino)-2-hydroxy-propyloxy]benzoic acid). This metabolite is the most abundant and is predominantly excreted in the urine.

Inferred Metabolic Pathways

Due to the structural similarity between this compound and propranolol, it is highly probable that this compound undergoes other metabolic transformations analogous to those of propranolol. These inferred pathways include ring hydroxylation and N-desisopropylation.

Aromatic hydroxylation is a common metabolic pathway for many beta-blockers. For propranolol, this reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2D6. It is therefore postulated that this compound can be hydroxylated on the aromatic ring at various positions.

The removal of the isopropyl group from the side chain, known as N-desisopropylation, is another metabolic pathway observed for propranolol, primarily mediated by CYP1A2. This reaction would result in a primary amine metabolite of this compound.

Phase II metabolism, specifically glucuronidation, is a common conjugation reaction for beta-blockers and their phase I metabolites. The hydroxyl group on the propanolamine side chain of this compound and its hydroxylated metabolites are potential sites for glucuronidation.

Resulting Metabolites of this compound

The metabolic transformations of this compound result in a number of metabolites. While carboxythis compound is the only one extensively documented, others can be inferred from the metabolism of similar compounds.

  • Carboxythis compound: The major metabolite, formed by oxidation of the methyl group.

  • Hydroxythis compound isomers (inferred): Formed by the hydroxylation of the aromatic ring.

  • N-desisopropylthis compound (inferred): Formed by the removal of the isopropyl group.

  • This compound-O-glucuronide (inferred): Formed by the direct conjugation of glucuronic acid to the parent drug.

  • Hydroxythis compound-O-glucuronides (inferred): Formed by the conjugation of glucuronic acid to the hydroxylated metabolites.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound is limited. The available information primarily focuses on the parent drug and its major metabolite, carboxythis compound.

ParameterValueReference
Pharmacokinetics of this compound
Bioavailability< 10%
Plasma Half-life2-4 hours
Protein Binding76%
Metabolism
First-pass Metabolism> 90%
Excretion of Carboxythis compound
Renal Excretion within 24h88% of the metabolite

Table 1: Pharmacokinetic and Metabolic Data for this compound.

Experimental Protocols

The identification and quantification of this compound and its metabolites in biological matrices typically involve chromatographic methods coupled with mass spectrometry. As specific, validated protocols for this compound are not widely published, a general method adapted from the analysis of similar beta-blockers is provided below. This method would require validation for the specific analysis of this compound and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 1 mL of plasma or urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and its metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for analysis.

Analytical Method: HPLC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical - require optimization):

      • This compound: Precursor ion (e.g., m/z 272.2) -> Product ion (e.g., m/z 116.1)

      • Carboxythis compound: Precursor ion (e.g., m/z 302.1) -> Product ion (e.g., m/z 116.1)

      • Hydroxythis compound: Precursor ion (e.g., m/z 288.2) -> Product ion (e.g., m/z 116.1)

      • N-desisopropylthis compound: Precursor ion (e.g., m/z 230.1) -> Product ion (e.g., m/z 74.1)

  • Data Analysis: Quantify the analytes using a calibration curve prepared with known concentrations of analytical standards.

Visualizations

Metabolic Pathways of this compound

Bupranolol_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Carboxythis compound Carboxythis compound (Major Metabolite) This compound->Carboxythis compound Oxidation of methyl group Hydroxythis compound Hydroxythis compound (Inferred) This compound->Hydroxythis compound Ring Hydroxylation (CYP2D6 - inferred) N_desisopropylthis compound N-desisopropylthis compound (Inferred) This compound->N_desisopropylthis compound N-Desisopropylation (CYP1A2 - inferred) Bupranolol_Glucuronide This compound-O-glucuronide (Inferred) This compound->Bupranolol_Glucuronide Glucuronidation Hydroxybupranolol_Glucuronide Hydroxythis compound-O-glucuronide (Inferred) Hydroxythis compound->Hydroxybupranolol_Glucuronide Glucuronidation

Figure 1: Metabolic pathways of this compound.

Experimental Workflow for this compound Metabolite Analysis

Experimental_Workflow Start Biological Sample (Plasma or Urine) SPE Solid-Phase Extraction (SPE) Start->SPE Sample Preparation Analysis HPLC-MS/MS Analysis SPE->Analysis Injection Data_Processing Data Processing and Quantification Analysis->Data_Processing Data Acquisition Results Metabolite Identification and Quantification Data_Processing->Results Interpretation

Figure 2: Workflow for this compound metabolite analysis.

Conclusion

The metabolism of this compound is extensive, with carboxythis compound being the primary and well-documented metabolite. Based on the biotransformation of the structurally similar drug propranolol, other metabolic pathways, including ring hydroxylation and N-desisopropylation, are likely to contribute to the overall metabolic profile of this compound. The analytical methods outlined in this guide, particularly HPLC-MS/MS, provide the necessary sensitivity and selectivity for the comprehensive study of these metabolic pathways. Further research is warranted to definitively identify all metabolites of this compound and to quantify their formation and clearance, which will contribute to a more complete understanding of its pharmacology and toxicology.

References

In-Vitro Studies of Bupranolol: An Analysis of Available Data and a Pivot to a Closely Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant scarcity of initial in-vitro studies and cell line responses specifically focused on the beta-blocker Bupranolol in the context of cancer research. Despite extensive searches of academic databases and research publications, no substantial quantitative data, detailed experimental protocols, or elucidated signaling pathways pertaining to this compound's effects on cancer cell lines could be identified.

This technical guide will, therefore, address this data gap by providing a detailed overview of the in-vitro effects of Propranolol , a structurally and functionally similar non-selective beta-blocker. The information presented for Propranolol may offer valuable insights into the potential mechanisms and effects of this compound, given their shared pharmacological class. This guide is intended for researchers, scientists, and drug development professionals interested in the potential anti-cancer applications of non-selective beta-blockers.

A Note on the Lack of this compound-Specific Data

The absence of specific in-vitro studies on this compound's impact on cancer cell lines is a critical finding. While this compound is a known non-selective beta-blocker, its potential as an anti-cancer agent has not been a significant focus of published research to date. This presents both a challenge and an opportunity for the research community. The challenge lies in the inability to directly answer questions about its efficacy and mechanisms in cancer. The opportunity, however, is the wide-open field for novel research into this compound.

In-Vitro Studies and Cell Line Responses to Propranolol

In contrast to this compound, Propranolol has been the subject of numerous in-vitro studies investigating its effects on various cancer cell lines. These studies have explored its impact on cell viability, apoptosis, and the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Propranolol in different cancer cell lines as reported in various studies. These values indicate the concentration of Propranolol required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
HepG2 Liver CancerNot specified, but inhibition observed at 40 and 80 µmol/l48 hours[1]
HepG2.2.15 Liver CancerNot specified, but inhibition observed at 40 and 80 µmol/l48 hours[1]
Molt-4 Leukemia≥ 200 µM12, 24, 48 hours[2]
Jurkat Leukemia≥ 200 µM12, 24, 48 hours[2]
U937 Leukemia≥ 200 µM12, 24, 48 hours[2]
A549 Non-Small Cell Lung Cancer119.3 ± 12.7 µM72 hours
H1299 Non-Small Cell Lung Cancer98.8 ± 10.3 µM72 hours
A375 Melanoma65.33 - 98.17 µM24 - 72 hours
P-3 Acral Melanoma116.86 - 148.60 µM24 - 72 hours
P-6 Acral Melanoma88.24 - 118.23 µM24 - 72 hours
HCT-116 Colorectal Cancer25.5 µM36 hours
HT-29 Colorectal Cancer39.04 µM36 hours
MB49 Bladder Cancer79.93 µM24 hours
5637 Bladder Cancer91.08 µM24 hours

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the assay used.

Experimental Protocols

The methodologies employed in the cited studies to assess the in-vitro effects of Propranolol typically involve the following key steps:

1. Cell Culture:

  • Cell Lines: A variety of human cancer cell lines are used, including those from liver, leukemia, lung, melanoma, colorectal, and bladder cancers.

  • Culture Medium: Cells are typically cultured in standard media such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity and Viability Assays:

  • MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of Propranolol for specific durations, and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

  • Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Cells are treated with Propranolol, and then a sample is mixed with trypan blue. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of viable cells is then calculated.

3. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Hoechst Staining: This fluorescent stain binds to DNA and is used to visualize nuclear morphology. Apoptotic cells often exhibit condensed or fragmented nuclei, which can be observed by fluorescence microscopy after Hoechst staining.

  • Western Blotting for Apoptosis-Related Proteins: The expression levels of key proteins involved in apoptosis, such as caspases (e.g., caspase-3, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP, are analyzed by Western blotting to elucidate the apoptotic pathway.

4. Cell Cycle Analysis:

  • Propidium Iodide (PI) Staining and Flow Cytometry: Cells are treated with Propranolol, fixed, and stained with PI, which stoichiometrically binds to DNA. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways

The in-vitro studies on Propranolol suggest its involvement in modulating several key signaling pathways in cancer cells.

Propranolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Propranolol Propranolol Beta_AR β-Adrenergic Receptor Propranolol->Beta_AR AKT AKT Propranolol->AKT Inactivation MAPK MAPK (ERK, p38) Propranolol->MAPK Inactivation ROS ROS Propranolol->ROS Induction AC Adenylyl Cyclase Beta_AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cell_Cycle_Arrest Cell Cycle Arrest AKT->Cell_Cycle_Arrest Inhibition of Arrest MAPK->Cell_Cycle_Arrest Inhibition of Arrest JNK JNK ROS->JNK Apoptosis_Genes Apoptosis-related Gene Expression JNK->Apoptosis_Genes

Caption: Propranolol's multifaceted impact on cancer cell signaling pathways.

Signaling Pathway Description:

Propranolol, as a non-selective beta-adrenergic receptor antagonist, primarily functions by blocking these receptors on the cell surface. This inhibition disrupts the downstream signaling cascades that are often exploited by cancer cells to promote their growth and survival. The key pathways affected include:

  • cAMP/PKA Pathway: By blocking beta-adrenergic receptors, Propranolol inhibits the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP). This, in turn, decreases the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets, including the transcription factor CREB, which is involved in cell proliferation and survival.

  • AKT and MAPK Pathways: Studies have shown that Propranolol can lead to the inactivation of the AKT and MAPK (including ERK and p38) signaling pathways. These pathways are crucial for cell growth, proliferation, and survival, and their inhibition by Propranolol contributes to its anti-cancer effects.

  • ROS/JNK Pathway: Some studies suggest that Propranolol can induce the production of Reactive Oxygen Species (ROS), which can lead to cellular stress and activate the JNK signaling pathway, ultimately promoting apoptosis.

The culmination of these effects is the induction of apoptosis (programmed cell death) and cell cycle arrest , thereby inhibiting the proliferation of cancer cells.

Conclusion and Future Directions

While the direct investigation of this compound's in-vitro effects on cancer cell lines remains a significant gap in the current scientific literature, the extensive research on the similar non-selective beta-blocker, Propranolol, provides a strong foundation for future studies. The data on Propranolol's ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, along with the elucidation of its impact on key signaling pathways, suggests that this compound may possess similar anti-cancer properties.

Future research should focus on conducting initial in-vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. Subsequent studies could then delve into its mechanisms of action, including its impact on apoptosis, cell cycle progression, and the specific signaling pathways involved. Such research would be instrumental in determining if this compound holds promise as a repurposed drug for cancer therapy.

References

Therapeutic Potential of Bupranolol in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol, a non-selective β-adrenergic receptor antagonist, continues to be a molecule of significant interest in cardiovascular research. Its ability to competitively block both β1 and β2 adrenergic receptors confers a range of physiological effects, including reductions in heart rate, myocardial contractility, and blood pressure. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, downstream signaling effects, and preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are included to facilitate further research and development in this area.

Introduction

β-Adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias[1][2]. This compound is a competitive, non-selective beta-blocker with a potency comparable to propranolol and possesses strong membrane-stabilizing activity without intrinsic sympathomimetic activity[3]. By antagonizing the effects of catecholamines such as epinephrine and norepinephrine at β-adrenergic receptors, this compound modulates the sympathetic nervous system's influence on the heart and vasculature, leading to clinically relevant cardiovascular effects[3]. This guide delves into the core pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms to support ongoing cardiovascular research.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors[3]. This blockade inhibits the downstream signaling cascade typically initiated by catecholamine binding.

Beta-Adrenergic Signaling Cascade

The binding of agonists like epinephrine and norepinephrine to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates a stimulatory G-protein (Gs). This activation leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). cAMP, a crucial second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and relaxation (lusitropy).

By blocking the initial receptor binding, this compound prevents this entire cascade, resulting in a reduction of intracellular cAMP levels and a dampening of the sympathetic response in cardiac tissue.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound beta_AR β-Adrenergic Receptor (β1 and β2) This compound->beta_AR Blocks Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->beta_AR Activates Gs_protein Gs Protein (inactive) beta_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of intracellular proteins PKA->Phosphorylation Leads to Cardiovascular_Effects Increased Heart Rate, Contractility, and Relaxation Phosphorylation->Cardiovascular_Effects Results in start Start prep Prepare Membranes and Reagents start->prep incubate Incubate Membranes, Radioligand, and this compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50 and Ki) count->analyze end End analyze->end Reservoir Perfusate Reservoir (Krebs-Henseleit Buffer) Oxygenator Oxygenator (95% O2, 5% CO2) Reservoir->Oxygenator Pump Peristaltic Pump Oxygenator->Pump Heater Heater (37°C) Pump->Heater Heart Isolated Heart (Aortic Cannulation) Heater->Heart Transducer Pressure Transducer Heart->Transducer Data_Acquisition Data Acquisition System Transducer->Data_Acquisition surgery Surgical Implantation of Telemetry Device/Catheter recovery Post-operative Recovery surgery->recovery baseline Baseline Blood Pressure and Heart Rate Recording recovery->baseline administer Administer this compound baseline->administer monitor Continuous Monitoring administer->monitor analyze Data Analysis (Dose-Response) monitor->analyze

References

An In-depth Technical Guide to the Molecular Targets and Off-Target Activities of Bupranolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol is a non-selective β-adrenergic receptor antagonist with therapeutic applications in the management of hypertension, tachycardia, and glaucoma.[1][2] This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, focusing on its primary molecular targets and potential off-target activities. Quantitative data on its binding affinities and functional antagonism at β-adrenergic receptors are presented, along with detailed experimental protocols for their determination. While comprehensive off-target screening data for this compound is not extensively available in the public domain, this guide outlines the methodologies for such investigations, including kinase profiling and broader G-protein coupled receptor (GPCR) screening, to facilitate further research into its pharmacological profile.

Primary Molecular Targets: β-Adrenergic Receptors

This compound's primary mechanism of action is the competitive, non-selective antagonism of β-adrenergic receptors (β-ARs), including β1, β2, and β3 subtypes.[3] It exhibits no intrinsic sympathomimetic activity (ISA) but possesses strong membrane-stabilizing activity, similar in potency to propranolol.[2][3] By blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors, this compound mitigates the downstream signaling cascades, leading to its therapeutic effects.

Quantitative Analysis of this compound's Interaction with β-Adrenergic Receptors

The affinity and potency of this compound at β-ARs have been quantified using various in vitro and in vivo experimental approaches. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of this compound for β-Adrenergic Receptors

Receptor SubtypeLigandAssay TypePreparationpKiReference
β1-Adrenoceptor(-)-BupranololRadioligand BindingRat Cerebrocortical Membranes8.8

Table 2: Functional Antagonism of this compound at β-Adrenergic Receptors

Receptor SubtypeAgonistTissue/SystemMeasured EffectpA2 ValueReference
β1-Adrenoceptor (high-affinity state)XamoterolPithed RatTachycardia7.9
β1-Adrenoceptor (low-affinity state)CGP 12177Pithed RatTachycardia6.1
β2-AdrenoceptorIsoprenalineGuinea Pig Taenia CaecumRelaxation8.60
β2-AdrenoceptorSalbutamolGuinea Pig Taenia CaecumRelaxation8.69
β3-AdrenoceptorIsoprenalineGuinea Pig Taenia CaecumRelaxation5.77
β3-AdrenoceptorSalbutamolGuinea Pig Taenia CaecumRelaxation5.97

Off-Target Activities and Broader Pharmacological Profile

Membrane Stabilizing Activity

This compound is known to have strong membrane-stabilizing activity, a property shared with other beta-blockers like propranolol. This effect is akin to that of Class I antiarrhythmic drugs and is related to the blockade of sodium channels. While not its primary mechanism of action for hypertension, this activity may contribute to its antiarrhythmic effects.

Potential Interaction with Serotonin (5-HT) Receptors

Several beta-blockers have been shown to interact with serotonin receptors, particularly the 5-HT1A subtype. Studies on propranolol have demonstrated direct binding to 5-HT receptors. Although specific binding data for this compound at 5-HT receptors is lacking, its structural similarity to other beta-blockers suggests this as a potential area for investigation.

Potential Interaction with Gut Hormone Receptors

In silico studies have suggested that beta-blockers may have off-target effects on gut hormone receptors such as the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR). These interactions could potentially influence glucose metabolism. However, experimental validation of this compound's activity at these receptors is required.

Signaling Pathways

The primary signaling pathway affected by this compound is the β-adrenergic receptor-G protein-adenylyl cyclase cascade.

Bupranolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_AR β-Adrenergic Receptor g_protein Gs Protein beta_AR->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Conversion catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_AR Binds and Activates This compound This compound This compound->beta_AR Binds and Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activation cellular_response Physiological Response (e.g., increased heart rate, bronchodilation) pka->cellular_response Phosphorylation of downstream targets

Caption: this compound's antagonism of the β-adrenergic receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular pharmacology of this compound.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.

Objective: To quantify the affinity of a test compound (this compound) for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells, or tissue homogenates like rat brain cortex).

  • Radioligand: A high-affinity radiolabeled antagonist for β-ARs (e.g., [3H]CGP 12177 or [125I]Iodocyanopindolol).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity β-AR antagonist (e.g., Propranolol).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 10 mM).

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

    • Non-specific Binding: Radioligand + High concentration of non-labeled antagonist + Membrane Preparation.

    • Competition Binding: Radioligand + Varying concentrations of this compound + Membrane Preparation.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor-Containing Membranes start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competition (this compound) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filtrate Separate Bound/Free Ligand via Filtration incubate->filtrate count Quantify Radioactivity (Scintillation Counting) filtrate->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Functional Antagonism Assay (Schild Analysis for pA2 Determination)

This protocol is used to determine the pA2 value of this compound, which is a measure of its antagonist potency in a functional assay.

Objective: To quantify the potency of a competitive antagonist (this compound) by measuring the rightward shift it causes in the concentration-response curve of an agonist.

Materials:

  • Isolated Tissue Preparation: An isolated tissue that responds to a β-adrenergic agonist (e.g., guinea pig taenia caecum for β2/β3 relaxation, or rat atria for β1 chronotropic effects).

  • Agonist: A β-adrenergic agonist (e.g., Isoprenaline, Salbutamol, or Xamoterol).

  • Antagonist: this compound hydrochloride.

  • Physiological Salt Solution: (e.g., Krebs-Henseleit solution) aerated with carbogen (95% O2, 5% CO2).

  • Organ Bath and Transducer System.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution at a constant temperature (e.g., 37°C). Allow the tissue to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve: Cumulatively add the agonist to the organ bath and record the response at each concentration to generate a control concentration-response curve.

  • Washout: Thoroughly wash the tissue to remove the agonist and allow it to return to baseline.

  • Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3-5 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative log of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production, a key second messenger in β-AR signaling.

Objective: To determine the functional antagonism of this compound by measuring its effect on agonist-stimulated intracellular cAMP levels.

Materials:

  • Cell Line: A cell line expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Agonist: A β-adrenergic agonist (e.g., Isoprenaline).

  • Antagonist: this compound hydrochloride.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., ELISA, HTRF, or AlphaScreen).

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

  • Cell Culture Reagents.

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate and grow to the desired confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration) to the wells and incubate for a short period (e.g., 10-30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.

Methodologies for Off-Target Profiling

To fully characterize the selectivity of this compound, it is essential to screen it against a broad range of potential off-targets. The following are standard methodologies for such investigations.

Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of this compound against a large panel of protein kinases.

Methodology:

  • Biochemical Assays: In vitro assays are performed using purified recombinant kinases. The ability of this compound to inhibit the phosphorylation of a generic or specific substrate is measured. The results are typically expressed as the percentage of inhibition at a given concentration (e.g., 1 or 10 µM) or as IC50 values for any significant hits.

  • Cell-based Assays: The effect of this compound on specific phosphorylation events within a cell can be assessed using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics.

Broad GPCR Screening

Objective: To identify any interactions of this compound with other G-protein coupled receptors.

Methodology:

  • Radioligand Binding Panels: this compound is tested at a fixed concentration (e.g., 10 µM) in a panel of radioligand binding assays for a diverse set of GPCRs. Significant inhibition of radioligand binding (e.g., >50%) would indicate a potential off-target interaction, which can then be followed up with concentration-response studies to determine the Ki.

  • Functional Screening Panels: A panel of cell lines, each expressing a different GPCR, is used. The ability of this compound to either agonize the receptor or antagonize a known agonist is measured, typically by detecting changes in second messengers like cAMP or intracellular calcium.

Off_Target_Screening_Workflow start This compound kinase_panel Kinase Profiling Panel (e.g., >300 kinases) start->kinase_panel gpcr_panel Broad GPCR Screening Panel (e.g., >100 GPCRs) start->gpcr_panel identify_hits Identify Significant Off-Target Hits (e.g., >50% inhibition) kinase_panel->identify_hits gpcr_panel->identify_hits dose_response Dose-Response Studies on Hits (IC50 / Ki) identify_hits->dose_response validate Cellular/Functional Validation of Hits dose_response->validate end Comprehensive Selectivity Profile validate->end

Caption: A generalized workflow for comprehensive off-target screening of a compound.

Conclusion

This compound is a well-characterized non-selective β-adrenergic receptor antagonist. Its on-target pharmacology is well-documented with quantitative data supporting its potent antagonism at β1, β2, and β3 receptors. While its membrane-stabilizing activity is a known feature, a comprehensive understanding of its off-target profile, particularly concerning interactions with the broader kinome and other GPCRs, remains an area for further investigation. The experimental protocols and methodologies outlined in this guide provide a framework for both the continued study of its primary mechanism of action and the exploration of its potential off-target interactions, which is crucial for a complete understanding of its therapeutic and adverse effect profiles.

References

Methodological & Application

Standard protocol for Bupranolol synthesis in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bupranolol is a non-selective β-adrenergic receptor antagonist (beta-blocker) used in the management of hypertension and glaucoma. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, along with relevant quantitative data and diagrams to illustrate the synthetic pathway and mechanism of action.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an epoxide intermediate, 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane, from 2-chloro-5-methylphenol and epichlorohydrin under basic conditions. The second step is the nucleophilic ring-opening of the epoxide with tert-butylamine to yield the final product, 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol (this compound).

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides representative data based on the synthesis of analogous β-blockers.

ParameterValueReference
Step 1: Epoxide Formation
Reactant Ratio (2-chloro-5-methylphenol:Epichlorohydrin:NaOH)1 : 1.5 : 1.2 (molar ratio)Representative
Reaction Temperature60-70 °CRepresentative
Reaction Time4-6 hoursRepresentative
Typical Yield85-95%Representative
Step 2: Amination
Reactant Ratio (Epoxide:tert-butylamine)1 : 2 (molar ratio)Representative
SolventEthanol or TolueneRepresentative
Reaction Temperature80-100 °C (Reflux)Representative
Reaction Time6-8 hoursRepresentative
Typical Yield70-85%Representative
Final Product Characterization
Melting PointNot available
Purity (by HPLC)>98%Representative

Spectroscopic Data (Representative for a similar β-blocker, Propranolol)

TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃, ppm) δ 7.8-8.2 (m, Ar-H), 6.8-7.5 (m, Ar-H), 4.1-4.3 (m, -OCH₂-), 3.0-3.3 (m, -CH₂N-), 2.8 (septet, -CH(CH₃)₂), 1.2 (d, -CH(CH₃)₂)
¹³C NMR (CDCl₃, ppm) δ 154.8, 134.5, 126.8, 126.2, 125.8, 125.4, 122.3, 120.8, 105.1 (Aromatic C), 70.2 (-OCH₂-), 68.9 (-CHOH-), 49.5 (-CH₂N-), 49.2 (-CH(CH₃)₂), 22.8 (-CH(CH₃)₂)
IR (KBr, cm⁻¹) ~3300 (O-H stretch, N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1580, 1450 (C=C aromatic stretch), ~1240 (Ar-O-C stretch)
Mass Spectrum (EI, m/z) 271 (M⁺), 199, 144, 72 (base peak)

Experimental Protocols

Materials and Reagents:

  • 2-chloro-5-methylphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • tert-Butylamine

  • Ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator)

Step 1: Synthesis of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloro-5-methylphenol (e.g., 14.26 g, 0.1 mol) in water (100 mL).

  • Addition of Base: Add a solution of sodium hydroxide (e.g., 4.8 g, 0.12 mol) in water (20 mL) dropwise to the flask with stirring.

  • Addition of Epichlorohydrin: To the resulting solution, add epichlorohydrin (e.g., 13.88 g, 0.15 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane as an oil. The crude product can be purified further by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound (1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane (e.g., 19.87 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Amine: Add tert-butylamine (e.g., 14.63 g, 0.2 mol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (around 80-100 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the epoxide is consumed.

  • Isolation of Crude Product: After completion, cool the reaction mixture and remove the solvent and excess tert-butylamine under reduced pressure.

  • Purification:

    • Acid-Base Extraction: Dissolve the residue in dilute hydrochloric acid (e.g., 1 M HCl). Wash the acidic solution with diethyl ether to remove any unreacted starting material. Basify the aqueous layer with a sodium hydroxide solution to precipitate the this compound free base. Extract the product with ethyl acetate (3 x 50 mL).

    • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain crude this compound.

    • Column Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

    • Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

Bupranolol_Synthesis This compound Synthesis Pathway A 2-chloro-5-methylphenol I 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane A->I NaOH, H₂O, 60-70°C B Epichlorohydrin B->I C tert-Butylamine P This compound C->P I->P Ethanol, Reflux

Caption: Synthetic route to this compound.

Experimental_Workflow General Experimental Workflow S1 Step 1: Epoxide Formation (Reaction of Phenol and Epichlorohydrin) S2 Workup & Initial Purification S1->S2 S3 Step 2: Amination (Ring-opening of Epoxide) S2->S3 S4 Workup & Purification (Acid-Base Extraction, Column Chromatography) S3->S4 S5 Characterization (NMR, IR, MS, HPLC) S4->S5

Caption: Workflow for this compound synthesis.

Signaling_Pathway This compound Signaling Pathway Ligand Adrenaline / Noradrenaline Receptor β-Adrenergic Receptor Ligand->Receptor Activates G_Protein G Protein (Gs) Receptor->G_Protein Activates This compound This compound This compound->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cell_Response Phosphorylates targets leading to

Application Notes and Protocols for the Purification of Bupranolol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Bupranolol using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed for both achiral (purity) and chiral (enantiomeric separation) purification, critical for the development and quality control of this beta-blocker.

Introduction to this compound Purification by HPLC

This compound is a non-selective beta-adrenergic receptor blocker. For therapeutic use and analytical standard preparation, achieving high purity is essential. Furthermore, as this compound possesses a chiral center, the separation of its enantiomers is often required, as pharmacological activity typically resides in one enantiomer. High-performance liquid chromatography is a powerful technique for both the purification of the bulk compound and the separation of its stereoisomers.[1][2]

Preparative HPLC is the method of choice for isolating and purifying valuable compounds in the pharmaceutical industry.[3] The process typically involves developing an analytical method and then scaling it up to a preparative scale to handle larger quantities of the compound.[4]

Achiral Purification of this compound by Preparative RP-HPLC

This protocol is designed for the general purification of this compound from synthesis reaction mixtures or to remove impurities. A reversed-phase (RP) method is presented, which is a common and robust technique for the purification of moderately polar compounds like beta-blockers.

Experimental Protocol: Achiral Preparative RP-HPLC

Objective: To obtain high-purity this compound (>99%).

Instrumentation:

  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Fraction collector.

Chromatographic Conditions:

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 60% B over 15 minutes, then hold at 60% B for 5 minutes
Flow Rate 20 mL/min
Detection Wavelength 275 nm
Column Temperature 30°C
Injection Volume 1-5 mL (depending on sample concentration)
Sample Preparation Dissolve crude this compound in a minimal amount of Mobile Phase A.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared this compound sample.

  • Chromatographic Run & Fraction Collection: Run the gradient method and collect fractions corresponding to the main this compound peak.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pooling and Solvent Evaporation: Pool the fractions with the desired purity and remove the solvent under reduced pressure.

Expected Results:

The following table summarizes representative data for the achiral purification of a beta-blocker similar to this compound.

ParameterValue
Retention Time ~12.5 min
Purity Achieved >99.5%
Recovery ~90%
Loading Capacity 100-200 mg per injection

Chiral Separation of this compound Enantiomers by Preparative HPLC

The separation of this compound's enantiomers is crucial for studying their individual pharmacological effects. This protocol outlines a preparative chiral HPLC method using a well-established chiral stationary phase (CSP) for beta-blockers. Polysaccharide-based and Pirkle-type columns are commonly used for this purpose. The Whelk-O® 1 CSP, a Pirkle-type column, has been noted for its applicability to beta-blocker separations.

Experimental Protocol: Chiral Preparative HPLC

Objective: To separate the (R)- and (S)-enantiomers of this compound with high enantiomeric excess (>99% ee).

Instrumentation:

  • Preparative HPLC system with a gradient or isocratic pump, autosampler, and UV detector.

  • Fraction collector.

Chromatographic Conditions:

ParameterValue
Column Whelk-O® 1, 10 µm, 250 x 21.2 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 18 mL/min
Detection Wavelength 275 nm
Column Temperature 25°C
Injection Volume 1-5 mL (depending on sample concentration)
Sample Preparation Dissolve racemic this compound in the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the racemic this compound sample.

  • Chromatographic Run & Fraction Collection: Run the isocratic method and collect the fractions corresponding to the two separated enantiomeric peaks.

  • Enantiomeric Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess of each fraction.

  • Pooling and Solvent Evaporation: Pool the fractions of each enantiomer with the desired enantiomeric excess and remove the solvent under reduced pressure.

Expected Results:

The following table summarizes representative data for the chiral separation of a beta-blocker similar to this compound.

ParameterEnantiomer 1Enantiomer 2
Retention Time ~9.8 min~11.5 min
Enantiomeric Excess (ee) >99%>99%
Recovery ~45% per enantiomer~45% per enantiomer
Loading Capacity 50-100 mg per injection50-100 mg per injection

Method Development and Scaling Up

The successful purification of this compound on a preparative scale relies on a systematic approach to method development and scaling up from an analytical scale.

Workflow for Method Development and Scale-Up

HPLC_Purification_Workflow cluster_analytical Analytical Scale Method Development cluster_scaleup Scale-Up to Preparative Scale cluster_preparative Preparative Purification A Column & Mobile Phase Screening B Optimization of Analytical Method (Gradient, Flow Rate, Temperature) A->B C Loading Study on Analytical Column B->C D Calculate Preparative Parameters (Flow Rate, Injection Volume) C->D E Equilibrate Preparative System F Inject Sample & Run Method E->F G Fraction Collection F->G H Purity/Enantiomeric Excess Analysis G->H I Pooling & Solvent Evaporation H->I J Purified this compound I->J

Caption: Workflow for HPLC method development and scale-up.

Logical Relationship for Scaling Up Parameters

Scaling_Up_Logic cluster_analytical_params Analytical Parameters cluster_preparative_params Preparative Parameters cluster_calculation Scaling Factor Calculation A_Flow Analytical Flow Rate (F_a) P_Flow Preparative Flow Rate (F_p) A_Flow->P_Flow A_Inj Analytical Injection Volume (V_a) P_Inj Preparative Injection Volume (V_p) A_Inj->P_Inj A_Diam Analytical Column Diameter (d_a) Calc Scaling Factor = (d_p / d_a)^2 A_Diam->Calc P_Diam Preparative Column Diameter (d_p) P_Diam->Calc Calc->P_Flow F_p = F_a * Scaling Factor Calc->P_Inj V_p = V_a * Scaling Factor

Caption: Scaling up parameters from analytical to preparative HPLC.

References

Application Notes & Protocols for Bupranolol Quantification Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Bupranolol in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a guide for developing and validating robust bioanalytical methods for this compound in research and drug development settings.

Introduction

This compound is a non-selective beta blocker used in the management of hypertension and glaucoma.[1] Accurate and sensitive quantification of this compound in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[2] Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the determination of drugs like this compound in complex biological matrices.[3][4]

This document details a validated LC-MS/MS method for the quantification of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the determination of this compound and other beta-blockers using various mass spectrometry-based methods. This allows for a comparative assessment of the different analytical approaches.

Analyte(s)MethodMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
16 Beta-blockers (including this compound)LC-MSUrine0.53 - 2.23Not SpecifiedNot Specified[3]
18 Beta-blockersUHPLC-QqQ-MS/MSHuman Blood0.1 - 0.5Not Specified80.0 - 119.6
Acebutolol, Labetalol, Metoprolol, PropranololLC-MS/MSHuman Plasma1010 - 100073.5 - 89.9
13 Beta-blockersSFC-MS/MSSpiked Urine< 51 - 1000Not Specified
Atenolol, Metoprolol, PropranololLC/MSBovine Whole Blood0.78 - 1.60.78 - 320058 - 82
Propranolol and metabolitesHPLC-MS/MSInfant Plasma1 (Propranolol)1 - 500Not Specified

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard (IS) working solution (e.g., Propranolol-d7, 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 100 µL of 1 M sodium hydroxide to alkalize the sample.

  • Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and isoamyl alcohol, 98:2, v/v).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-6.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 272.2 → Product ion (Q3) m/z 116.1 (quantifier), m/z 74.1 (qualifier).

    • Internal Standard (Propranolol-d7): Precursor ion (Q1) m/z 267.2 → Product ion (Q3) m/z 116.1.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Collision gas (Argon) pressure and collision energies should be optimized for the specific instrument.

4. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

  • A typical calibration curve range would be 1-1000 ng/mL.

  • QC samples should be prepared at low, medium, and high concentrations.

Visualizations

Bupranolol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (500 µL) add_is Add Internal Standard plasma->add_is alkalize Alkalize (1M NaOH) add_is->alkalize extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) alkalize->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound quantification in plasma.

Mass_Spectrometry_Detection cluster_products Product Ions q1 Q1: Precursor Ion Selection This compound (m/z 272.2) q2 q2: Collision Cell (CID) q1->q2 Enters q3 Q3: Product Ion Selection q2->q3 Fragments quantifier Quantifier (m/z 116.1) q3->quantifier qualifier Qualifier (m/z 74.1) q3->qualifier

Caption: MRM detection of this compound.

References

Application of Bupranolol in Cardiac Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bupranolol, a non-selective beta-adrenergic receptor antagonist, in cardiac cell culture assays. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents data on its effects on cardiomyocyte function.

Introduction

This compound is a competitive, non-selective beta-blocker with a potency similar to propranolol. It acts by competitively binding to beta-1 (β1) and beta-2 (β2) adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine.[1] This blockade results in reduced heart rate, decreased myocardial contractility, and a subsequent lowering of blood pressure.[1][2] In cardiac cell culture models, this compound is a valuable tool for investigating the role of the beta-adrenergic signaling pathway in cardiac physiology and pathophysiology. It is also used in cardiotoxicity screening to assess the potential for drug candidates to interfere with beta-adrenergic signaling.

Mechanism of Action

This compound exerts its effects on cardiomyocytes by blocking β-adrenergic receptors, which are G-protein coupled receptors.[3] In the heart, β1-adrenoceptors are predominant.[4] The binding of catecholamines to these receptors activates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and sarcoplasmic reticulum calcium uptake and release, which enhances cardiomyocyte contractility and beating rate. By blocking these receptors, this compound attenuates this signaling cascade, leading to a decrease in heart rate (negative chronotropy), contractility (negative inotropy), and conduction velocity (negative dromotropy).

Data Presentation

The following table summarizes the known binding affinities and effects of this compound on cardiac cells. Due to the limited availability of specific quantitative data for this compound in certain functional assays, data for the structurally and functionally similar non-selective beta-blocker, propranolol, is included for comparative and illustrative purposes.

ParameterThis compoundPropranolol (for comparison)Cell Type/TissueReference
β1-Adrenoceptor Binding Affinity (pKi) ~8.6 (for (-)-propranolol, this compound similar)~8.6Human left ventricular tissue
β-Adrenoceptor Antagonism (pKB) High affinityHigh affinityFerret ventricular myocardium
Effect on Action Potential Duration (APD) Not specifically foundHigh concentrations (0.9 µg/ml) shorten APDCanine Purkinje and ventricular muscle fibers
Effect on Beating Rate Not specifically foundConcentration-dependent inhibitionPrimary rat myocardial cells
Effect on Sodium Channels Not specifically foundBlocks cardiac (Nav1.5) and neuronal sodium channelsHeterologous expression systems

Experimental Protocols

Cardiomyocyte Culture

a. Neonatal Rat/Mouse Cardiomyocyte Isolation and Culture

This protocol is adapted from established methods for isolating primary cardiomyocytes.

  • Materials:

    • 1-3 day old neonatal Sprague-Dawley rats or C57BL/6 mice

    • ADS buffer (in mM: 116 NaCl, 20 HEPES, 1 NaH2PO4, 5.5 glucose, 5.4 KCl, 0.8 MgSO4, pH 7.35)

    • Enzyme solution: Collagenase Type II (e.g., Worthington) and Pancreatin in ADS buffer

    • Plating medium: DMEM/F12 supplemented with 5% horse serum, 1% penicillin-streptomycin

    • Culture plates (gelatin-coated)

  • Procedure:

    • Euthanize neonatal pups according to approved institutional animal care protocols.

    • Excise hearts and place them in cold ADS buffer.

    • Mince the ventricular tissue into small fragments.

    • Perform enzymatic digestion by incubating the tissue fragments in the enzyme solution with gentle agitation.

    • Collect the dissociated cells after several digestion cycles.

    • Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere preferentially.

    • Plate the cardiomyocyte-enriched supernatant onto gelatin-coated culture plates.

    • Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.

b. Human Induced Pluripotent Stem Cell-Derived Cardiomyocyte (hiPSC-CM) Culture

Commercially available hiPSC-CMs are a reliable alternative to primary cells.

  • Materials:

    • Cryopreserved hiPSC-CMs

    • Manufacturer's recommended plating and maintenance media

    • Culture plates coated with appropriate extracellular matrix (e.g., Matrigel or fibronectin)

  • Procedure:

    • Thaw hiPSC-CMs according to the manufacturer's protocol.

    • Plate the cells at the recommended density on coated culture plates.

    • Maintain the cells in a 37°C, 5% CO2 incubator, following the manufacturer's instructions for media changes.

    • Allow the cells to form a spontaneously beating syncytium before initiating experiments (typically 7-10 days).

Beating Rate and Contractility Assay

This assay measures the chronotropic and inotropic effects of this compound.

  • Materials:

    • Cultured cardiomyocytes (as above)

    • Microscope with a video camera and analysis software or a dedicated system for impedance-based measurements.

    • This compound stock solution

  • Procedure:

    • Record the baseline beating rate and contractility of the cardiomyocytes.

    • Prepare a concentration-response curve of this compound (e.g., 1 nM to 10 µM).

    • Add this compound to the culture medium at the desired concentrations.

    • Incubate for a defined period (e.g., 30 minutes for acute effects).

    • Record the beating rate and contractility at each concentration.

    • To study the antagonistic effect, pre-incubate the cells with this compound before adding a beta-agonist like isoproterenol and measure the response.

    • Analyze the data to determine the IC50 of this compound for inhibiting the basal or agonist-stimulated beating rate.

Electrophysiology Assay (Action Potential Measurement)

This protocol uses patch-clamp or multi-electrode arrays (MEAs) to assess the effects of this compound on the cardiac action potential.

  • Materials:

    • Cultured cardiomyocytes

    • Patch-clamp setup or MEA system

    • Appropriate external and internal solutions for recording

    • This compound stock solution

  • Procedure (Patch-Clamp):

    • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

    • Record baseline action potentials in current-clamp mode.

    • Perfuse the cell with a solution containing this compound at a specific concentration.

    • Record the changes in action potential parameters such as APD50, APD90 (action potential duration at 50% and 90% repolarization), and upstroke velocity.

  • Procedure (MEA):

    • Plate cardiomyocytes on MEA plates and allow them to form a functional syncytium.

    • Record baseline field potentials.

    • Add this compound at various concentrations to the wells.

    • Record the changes in field potential duration (FPD) and beat rate.

Calcium Transient Assay

This assay measures the effect of this compound on intracellular calcium handling.

  • Materials:

    • Cultured cardiomyocytes

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

    • Fluorescence microscope or plate reader capable of kinetic measurements

    • This compound stock solution

  • Procedure:

    • Load the cardiomyocytes with a calcium-sensitive dye according to the manufacturer's instructions.

    • Record baseline calcium transients, which reflect the release and reuptake of calcium with each beat.

    • Add this compound at desired concentrations.

    • Record the changes in the amplitude, duration, and decay kinetics of the calcium transients.

    • To assess antagonism, pre-treat with this compound before stimulating with a beta-agonist.

Cyclic AMP (cAMP) Assay

This assay quantifies the intracellular levels of cAMP, a key second messenger in the beta-adrenergic signaling pathway.

  • Materials:

    • Cultured cardiomyocytes

    • This compound stock solution

    • Beta-agonist (e.g., isoproterenol)

    • cAMP assay kit (e.g., ELISA or FRET-based)

  • Procedure:

    • Pre-treat cardiomyocytes with this compound at various concentrations for a specified time.

    • Stimulate the cells with a beta-agonist to induce cAMP production.

    • Lyse the cells at a specific time point after stimulation.

    • Measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's protocol.

    • Analyze the data to determine the effect of this compound on agonist-induced cAMP accumulation.

Mandatory Visualizations

Bupranolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta-Adrenergic_Receptor Activates G_Protein Gαs Beta-Adrenergic_Receptor->G_Protein Activates This compound This compound This compound->Beta-Adrenergic_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates L_type_Ca_Channel L-type Ca2+ Channel PKA->L_type_Ca_Channel Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Ca_Influx Increased Ca2+ Influx & Release L_type_Ca_Channel->Ca_Influx Phospholamban->Ca_Influx (via SR Ca2+ release) Contraction Increased Contraction Ca_Influx->Contraction

Caption: Beta-adrenergic signaling pathway in cardiomyocytes and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cardiomyocyte Culture (Primary or iPSC-CMs) Plate_Cells Plate cells in appropriate culture vessels Cell_Culture->Plate_Cells Allow_Syncytium Allow formation of spontaneously beating syncytium Plate_Cells->Allow_Syncytium Baseline Record Baseline Activity Allow_Syncytium->Baseline Add_this compound Add this compound (Concentration-Response) Baseline->Add_this compound Incubate Incubate for defined period Add_this compound->Incubate Record_Data Record Post-Treatment Activity Incubate->Record_Data Assay_Type Beating Rate/Contractility Electrophysiology (AP) Calcium Transients cAMP Levels Record_Data->Assay_Type Analyze Analyze Data (e.g., IC50, % change) Record_Data->Analyze Interpret Interpret Results Analyze->Interpret

Caption: General experimental workflow for assessing the effects of this compound on cardiomyocytes.

References

Application Notes and Protocols for Beta-Adrenergic Receptor Binding Assays Using Bupranolol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of the catecholamines epinephrine and norepinephrine.[1] These receptors are classified into three main subtypes: β1, β2, and β3, each with distinct tissue distribution and physiological roles. Their involvement in cardiovascular and pulmonary functions makes them significant targets for drug discovery and development.[2] Radioligand binding assays are a fundamental tool for quantifying receptor density and determining the affinity of unlabeled ligands for these receptors.[3][4]

Bupranolol is a non-selective beta-adrenergic receptor antagonist known to bind with high affinity to both β1 and β2-adrenergic receptors. This characteristic makes it a valuable tool in competitive binding assays to characterize the affinity of novel compounds for beta-adrenergic receptors. These application notes provide detailed protocols for performing beta-adrenergic receptor binding assays using this compound as a competing ligand.

Data Presentation

The following tables summarize the binding affinities of this compound and other common β-adrenergic ligands for the human β1, β2, and β3 adrenergic receptor subtypes. This data is essential for designing and interpreting competitive binding assays.

Table 1: Binding Affinities (pKi) of Beta-Blockers for Human β1, β2, and β3 Adrenergic Receptors.

CompoundpKi for β1-ARpKi for β2-ARpKi for β3-AR
This compound 8.51 ± 0.04 9.85 ± 0.05 7.04 ± 0.13
Nadolol7.23 ± 0.048.60 ± 0.076.18 ± 0.20
Timolol8.27 ± 0.089.68 ± 0.026.80 ± 0.11
ICI 1185516.52 ± 0.029.26 ± 0.036.44 ± 0.16
Bisoprolol---
Propranolol---
Atenolol---
Metoprolol---
Sotalol---
Carvedilol---
Alprenolol---
Pindolol---

Data adapted from relevant scientific literature. pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Potency (pKB) of Beta-Blockers against (-)-Isoprenaline and CGP12177 in Ferret Ventricular Myocardium (β1-Adrenoceptor).

CompoundpKB against (-)-IsoprenalinepKB against CGP12177
(-)-Bupranolol - -
(-)-Alprenolol--
(-)-Pindolol--
Nadolol--
Carvedilol--
(-)-Atenolol--
Metoprolol--
Bisoprolol--
Sotalol--
(-)-Propranolol--
(-)-Timolol--

pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist. This table highlights the difference in potency against a conventional agonist and a non-conventional partial agonist, suggesting interaction with different receptor states.

Experimental Protocols

Protocol 1: Membrane Preparation from Cells or Tissues

This protocol describes the preparation of crude membrane fractions containing beta-adrenergic receptors suitable for radioligand binding assays.

Materials:

  • Cell pellet or tissue sample

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with complete ULTRA Protease inhibitor tablets (1 tablet per 50 mL)

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose

  • Homogenizer (Dounce or Potter-Elvehjem)

  • High-speed centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Resuspend the cell pellet or minced tissue in 25 mL of ice-cold Lysis Buffer.

  • Incubate on ice with constant agitation for 45 minutes.

  • Homogenize the suspension with 10-20 strokes of a Dounce homogenizer or until the tissue is fully dispersed.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 43,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 5).

  • Discard the supernatant and resuspend the final membrane pellet in Storage Buffer.

  • Determine the total protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.

Materials:

  • Prepared cell membranes

  • Radioligand (e.g., [3H]CGP-12177 or [125I]-Cyanopindolol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Non-specific binding control: High concentration of a non-selective antagonist (e.g., 1 µM Propranolol)

  • 96-well plates

  • Filtration apparatus with glass fiber filters (e.g., GF/C)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.

  • Total Binding Wells: Add 50 µL of Assay Buffer, 100 µL of diluted membrane preparation, and 50 µL of the radioligand dilution.

  • Non-specific Binding Wells: Add 50 µL of the non-selective antagonist (e.g., 1 µM Propranolol), 100 µL of diluted membrane preparation, and 50 µL of the radioligand dilution.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

  • Wash the filters four times with ice-cold Wash Buffer (Assay Buffer).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.

Protocol 3: Competition Binding Assay with this compound

This assay determines the inhibition constant (Ki) of this compound by measuring its ability to compete with a fixed concentration of radioligand for binding to the receptor.

Materials:

  • Same as for Saturation Binding Assay

  • This compound hydrochloride

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • The concentration of the radioligand should be fixed at or near its Kd value.

  • In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 100 µL of membranes, 50 µL of radioligand.

    • Non-specific Binding: 50 µL of 1 µM Propranolol, 100 µL of membranes, 50 µL of radioligand.

    • Competition Wells: 50 µL of each this compound dilution, 100 µL of membranes, 50 µL of radioligand.

  • Follow steps 5-9 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Beta-Adrenergic Receptor Signaling Pathway

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist Agonist (e.g., Epinephrine) BetaAR Beta-Adrenergic Receptor Agonist->BetaAR Binds G_Protein G Protein (Gs) BetaAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Agonist binding to the beta-adrenergic receptor activates a Gs protein, leading to the production of cAMP and subsequent cellular responses.

Experimental Workflow for Competition Binding Assay

G Competition Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Setup_Assay_Plate Set up 96-well Plate (Total, NSB, Competition) Prepare_Reagents->Setup_Assay_Plate Incubation Incubate Plate (e.g., 60 min at 30°C) Setup_Assay_Plate->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: The workflow outlines the key steps involved in performing a beta-adrenergic receptor competition binding assay.

References

Designing In-Vivo Experiments with Bupranolol in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in-vivo experiments to investigate the effects of Bupranolol in rodent models. This document outlines detailed protocols for cardiovascular, neurological, and metabolic studies, presents quantitative data in structured tables, and includes visualizations of key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] Its mechanism of action involves competing with sympathomimetic neurotransmitters, like catecholamines, for binding to these receptors.[2] This blockade inhibits sympathetic stimulation, leading to reductions in heart rate, cardiac output, and blood pressure.[2][3] this compound possesses strong membrane-stabilizing activity but no intrinsic sympathomimetic activity (ISA).[1] Its potency is comparable to that of propranolol.

General Considerations for In-Vivo Rodent Studies

When designing in-vivo experiments, several factors must be carefully considered to ensure the welfare of the animals and the validity of the scientific data. These include the choice of animal model (rat or mouse strain), appropriate housing conditions, and adherence to ethical guidelines for animal research. For cardiovascular studies in particular, rats offer advantages over mice due to their larger size, which facilitates surgical procedures and blood sampling.

Drug Administration

This compound can be administered to rodents via several routes, including oral (PO), intraperitoneal (IP), and intravenous (IV). The choice of administration route will depend on the specific experimental goals, such as mimicking clinical administration routes or achieving rapid systemic exposure.

Table 1: Recommended Dosage and Administration Routes for this compound in Rodents

SpeciesAdministration RouteDosage RangeVehicleNotes
RatIntravenous (IV)10 µmol/kgSalineUsed for acute cardiovascular studies.
RatOral (PO) Gavage10-50 mg/kg/daySaline or appropriate vehicleSuitable for chronic studies.
MouseIntraperitoneal (IP)1-10 mg/kgSalineCommonly used for neurobehavioral and metabolic studies.
MouseOral (PO) in drinking water~0.13-0.14 mg/g/dayWaterA method for chronic, less stressful administration.

Cardiovascular System Studies

This compound's primary therapeutic effects are on the cardiovascular system. In-vivo rodent models are essential for characterizing these effects.

Measurement of Heart Rate

Protocol: Heart Rate Measurement in Rats using Electrocardiogram (ECG) Telemetry

This protocol allows for continuous monitoring of heart rate in conscious, freely moving rats, minimizing stress-induced artifacts.

Materials:

  • Implantable ECG telemetry transmitters

  • Receivers and data acquisition system

  • Surgical tools for implantation

  • Anesthetics (e.g., isoflurane)

  • Analgesics

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Surgical Implantation: Anesthetize the rat following approved protocols. Surgically implant the ECG telemetry transmitter according to the manufacturer's instructions. Typically, the transmitter body is placed in the abdominal cavity, and the leads are tunneled subcutaneously to the appropriate positions for ECG recording.

  • Recovery: Allow the animal to recover fully from surgery for at least one week. Monitor the animal for any signs of pain or distress and administer analgesics as needed.

  • Acclimation: House the rat individually in a cage placed on a receiver pad. Allow the animal to acclimate to the experimental setup for at least 24 hours before the start of the experiment.

  • Baseline Recording: Record baseline heart rate for a stable period (e.g., 30-60 minutes) before drug administration.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., IV injection of 10 µmol/kg).

  • Data Recording: Continuously record the ECG signal and derive the heart rate for the duration of the experiment.

  • Data Analysis: Analyze the change in heart rate from baseline following this compound administration compared to the vehicle control group.

Table 2: Quantitative Effects of this compound on Heart Rate in Rats

ParameterBaseline Heart Rate (beats/min)This compound Dose (IV)Maximum Heart Rate Reduction (beats/min)Time to Maximum Effect
Heart Rate343 ± 110 µmol/kg50.6 ± 3.215-30 seconds

Data from a study in pithed rats.

Measurement of Blood Pressure

Protocol: Invasive Blood Pressure Measurement in Anesthetized Rats

This "gold standard" method provides direct and accurate blood pressure readings.

Materials:

  • Anesthetics (e.g., urethane)

  • Surgical tools

  • Pressure transducer and data acquisition system

  • Catheters (e.g., PE-50 tubing)

  • Heparinized saline

  • This compound solution

  • Vehicle control

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.

  • Surgical Preparation: Make a midline incision in the neck to expose the carotid artery. Carefully dissect the artery from the surrounding tissue.

  • Catheterization: Place ligatures around the artery. Make a small incision in the artery and insert a catheter filled with heparinized saline. Secure the catheter in place with the ligatures.

  • Connection to Transducer: Connect the catheter to a pressure transducer linked to a data acquisition system.

  • Stabilization: Allow the blood pressure reading to stabilize for at least 20 minutes before recording baseline measurements.

  • Baseline Recording: Record stable baseline systolic and diastolic blood pressure.

  • Drug Administration: Administer this compound or vehicle control intravenously.

  • Data Recording: Continuously record blood pressure throughout the experiment.

  • Data Analysis: Calculate the mean arterial pressure (MAP) and analyze the change from baseline in response to this compound compared to the control group.

Neurological and Behavioral Studies

Beta-blockers can have effects on the central nervous system, influencing behaviors such as anxiety. Standardized behavioral tests in rodents can be used to investigate these potential effects of this compound.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

The open field test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Protocol: Open Field Test in Mice

Materials:

  • Open field arena (a square box, typically 50x50 cm, with walls)

  • Video camera and tracking software

  • This compound solution

  • Vehicle control

Procedure:

  • Acclimation: Bring the mice to the testing room at least 30 minutes before the test to acclimate.

  • Drug Administration: Administer this compound or vehicle control (e.g., IP injection) at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Gently place the mouse in the center of the open field arena.

  • Data Recording: Record the mouse's activity using a video camera for a set duration (typically 5-10 minutes).

  • Arena Cleaning: Between each mouse, clean the arena thoroughly with 70% ethanol to remove olfactory cues.

  • Data Analysis: Use video tracking software to analyze various parameters.

Table 3: Parameters Measured in the Open Field Test

ParameterDescriptionInterpretation
Locomotor Activity
Total Distance TraveledThe total distance the animal moves during the test.An indicator of general activity.
Rearing FrequencyThe number of times the animal stands on its hind legs.A measure of exploratory behavior.
Anxiety-Like Behavior
Time Spent in CenterThe amount of time the animal spends in the central zone of the arena.Less time in the center is indicative of higher anxiety.
Latency to Enter CenterThe time it takes for the animal to first enter the central zone.A longer latency suggests higher anxiety.
Frequency of Center EntriesThe number of times the animal enters the central zone.Fewer entries can indicate increased anxiety.
Elevated Plus Maze for Anxiety-Like Behavior

The elevated plus maze is another widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Protocol: Elevated Plus Maze in Rats

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video camera and tracking software

  • This compound solution

  • Vehicle control

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer this compound or vehicle control (e.g., IP injection) 30 minutes before testing.

  • Test Initiation: Place the rat in the center of the maze, facing one of the open arms.

  • Data Recording: Record the rat's behavior for 5 minutes using a video camera.

  • Maze Cleaning: Clean the maze with 70% ethanol between each animal.

  • Data Analysis: Analyze the recorded video to determine the following parameters.

Table 4: Parameters Measured in the Elevated Plus Maze Test

ParameterDescriptionInterpretation
Time Spent in Open ArmsThe total time the animal spends in the open, unprotected arms of the maze.An increase in time spent in the open arms suggests an anxiolytic effect.
Number of Entries into Open ArmsThe number of times the animal enters the open arms.More entries into the open arms can indicate reduced anxiety.
Time Spent in Closed ArmsThe total time the animal spends in the enclosed, protected arms of the maze.A decrease in time spent in the closed arms may suggest an anxiolytic effect.
Number of Entries into Closed ArmsThe number of times the animal enters the closed arms.An indicator of general activity.

Metabolic Studies

Beta-adrenergic signaling plays a role in regulating metabolism. Investigating the effects of this compound on metabolic parameters in rodent models can provide valuable insights.

Glucose Tolerance Test (GTT)

The GTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing a measure of glucose metabolism.

Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Materials:

  • Glucose solution (e.g., 20% in sterile saline)

  • Glucometer and test strips

  • This compound solution

  • Vehicle control

  • Restrainers for blood sampling

Procedure:

  • Fasting: Fast the mice for 6 hours before the test, with free access to water.

  • Drug Administration: Administer this compound or vehicle control (e.g., IP injection) 30 minutes before the glucose challenge.

  • Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the glucose level (t=0).

  • Glucose Administration: Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.

  • Blood Sampling: Collect blood samples at various time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time for both the this compound-treated and control groups. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Table 5: Parameters Measured in the Glucose Tolerance Test

ParameterDescriptionInterpretation
Fasting Blood GlucoseBlood glucose level before the glucose challenge.Provides a baseline measure of glucose homeostasis.
Peak Blood GlucoseThe highest blood glucose level reached after the glucose challenge.An indicator of the initial glucose spike.
Time to PeakThe time it takes to reach the peak blood glucose level.Reflects the rate of glucose absorption and initial insulin response.
Area Under the Curve (AUC)The total glucose exposure over the course of the test.A larger AUC indicates impaired glucose tolerance.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound acts by blocking β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines.

Bupranolol_Signaling_Pathway cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamines Catecholamines (e.g., Epinephrine) catecholamines->beta_receptor Activates This compound This compound This compound->beta_receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) pka->cellular_response Phosphorylates Targets

Caption: this compound blocks β-adrenergic receptor signaling.

Experimental Workflow for a Cardiovascular Study

The following diagram illustrates a typical workflow for an in-vivo cardiovascular study investigating the effects of this compound in rats.

Cardiovascular_Workflow animal_prep Animal Preparation (Telemetry Implantation & Recovery) acclimation Acclimation to Experimental Setup animal_prep->acclimation baseline Baseline Data Recording (Heart Rate, Blood Pressure) acclimation->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin post_admin_rec Post-Administration Data Recording drug_admin->post_admin_rec data_analysis Data Analysis (Comparison of Groups) post_admin_rec->data_analysis results Results & Interpretation data_analysis->results

Caption: Workflow for a rodent cardiovascular study.

Logical Relationship for a Neurobehavioral Study

This diagram shows the logical flow for assessing the anxiolytic or anxiogenic potential of this compound using a behavioral test.

Neurobehavioral_Logic hypothesis Hypothesis: This compound alters anxiety-like behavior experiment Experiment: Administer this compound and perform Open Field Test hypothesis->experiment outcome1 Outcome 1: Increased time in center experiment->outcome1 outcome2 Outcome 2: Decreased time in center experiment->outcome2 conclusion1 Conclusion: Anxiolytic effect outcome1->conclusion1 conclusion2 Conclusion: Anxiogenic effect outcome2->conclusion2

Caption: Logic for a neurobehavioral experiment.

References

Application Notes and Protocols for Calculating Bupranolol Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

CRITICAL NOTE: The following application notes and protocols provide guidance on calculating appropriate dosages for the non-selective beta-blocker Bupranolol in animal studies. Due to a lack of publicly available, peer-reviewed data on specific this compound dosage ranges in common laboratory animal models, the information presented herein is largely based on established dosages for Propranolol, a beta-blocker with similar potency[1][2]. Researchers are strongly advised to conduct pilot studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental conditions. The information provided should be used as a starting point for dose-finding studies and not as a definitive guide.

Introduction to this compound

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] It is characterized by its potent membrane-stabilizing activity and lack of intrinsic sympathomimetic activity (ISA).[1] The primary mechanism of action involves competing with catecholamines (e.g., adrenaline and noradrenaline) for binding to beta-adrenergic receptors, thereby inhibiting sympathetic stimulation. This action leads to a reduction in heart rate, cardiac output, and blood pressure. This compound undergoes extensive first-pass metabolism, with over 90% of the drug being metabolized before it reaches systemic circulation, and it has a relatively short plasma half-life of 2-4 hours.

Data Presentation: Dosage Information

The following tables summarize dosage information for Propranolol in various animal models, which can be used as a basis for estimating this compound dosages.

Table 1: Estimated Systemic this compound Dosages for Preclinical Research (Based on Propranolol Data)
Animal ModelApplicationEstimated Dosage Range (mg/kg)Route of AdministrationFrequencyReference (for Propranolol)
Rat Hypertension0.1 - 10Oral (p.o.), Intraperitoneal (i.p.)Once or twice daily
Fear Conditioning10Intraperitoneal (i.p.)Single dose before testing
Mouse Inflammatory/Chronic PainNot specifiedNot specifiedNot specified
Fear Conditioning2 - 12Intraperitoneal (i.p.)Daily for 15 days
Dog Cardiac Arrhythmias0.3 - 1.0Oral (p.o.)Three times daily
Acute Beta-Blocker Toxicity Model0.25 mg/kg/minute (infusion)Intravenous (i.v.)Continuous infusion
Cat Cardiac Arrhythmias2.5 - 5 mg/catOral (p.o.)Two to three times daily
Table 2: Estimated Topical this compound Dosages for Ocular Studies in Animal Models (Based on Human Clinical Data)
Animal ModelApplicationEstimated Concentration (%)Route of AdministrationFrequencyReference (for this compound in humans)
Rabbit, MonkeyGlaucoma0.05 - 0.5Topical (eye drops)Once or twice daily

Note on Dose Conversion from Human to Animal:

An alternative method for estimating a starting dose is to convert the typical human dose to an animal equivalent dose (AED) based on body surface area (BSA). The formula for this conversion is:

AED (mg/kg) = Human Dose (mg/kg) x (Km human / Km animal)

SpeciesKm
Human37
Rat6
Mouse3

This table is adapted from FDA guidelines and other sources.

For example, a human oral dose of 50 mg twice a day for a 60 kg person is approximately 0.83 mg/kg.

  • Estimated Rat Dose: 0.83 mg/kg * (37/6) ≈ 5.1 mg/kg

  • Estimated Mouse Dose: 0.83 mg/kg * (37/3) ≈ 10.2 mg/kg

These calculated doses fall within the ranges reported for Propranolol in the literature.

Experimental Protocols

Preparation of this compound Solution for Systemic Administration

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Determine the desired concentration: Based on the target dose (mg/kg) and the average weight of the animals, calculate the required concentration of the this compound solution. Aim for an injection volume of 5-10 mL/kg for intraperitoneal (i.p.) or subcutaneous (s.c.) administration and less than 5 mL/kg for intravenous (i.v.) administration in rodents.

  • Dissolve this compound HCl: Weigh the appropriate amount of this compound HCl powder and dissolve it in sterile saline or sterile water for injection. This compound HCl is readily soluble in water.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved.

  • Sterile filter: Filter the solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility, especially for i.p. and i.v. injections.

  • Storage: Store the prepared solution at 2-8°C and protect it from light. Prepare fresh solutions regularly, as the stability of this compound in solution for extended periods may not be established.

Protocol for Induction of Hypertension in Rats (Spontaneously Hypertensive Rat - SHR Model)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls)

  • This compound solution (prepared as in 3.1)

  • Vehicle control (sterile saline)

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Animal handling and restraint devices

Protocol:

  • Acclimatization: Acclimatize the animals to the housing conditions and handling procedures for at least one week before the experiment.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of all animals for several consecutive days to establish a stable baseline.

  • Animal Grouping: Randomly divide the SHR rats into at least two groups: a vehicle control group and a this compound treatment group. A WKY control group should also be included for comparison.

  • Drug Administration: Administer this compound (estimated starting dose, e.g., 5 mg/kg, p.o. or i.p.) or vehicle to the respective groups daily for the duration of the study (e.g., 4-8 weeks).

  • Monitoring: Measure SBP and HR at regular intervals (e.g., weekly) throughout the study. Measurements should be taken at the same time of day to minimize diurnal variations.

  • Data Analysis: At the end of the study, compare the changes in SBP and HR between the this compound-treated group and the vehicle control group using appropriate statistical methods.

Protocol for Topical Ocular Administration in a Glaucoma Animal Model

This protocol describes the topical application of this compound eye drops in a model of elevated intraocular pressure (IOP).

Materials:

  • Animal model of glaucoma (e.g., rabbits with induced ocular hypertension)

  • This compound ophthalmic solution (e.g., 0.5%)

  • Vehicle control (sterile ophthalmic solution)

  • Tonometer for measuring intraocular pressure (IOP)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Protocol:

  • Acclimatization and Baseline IOP: Acclimatize the animals and measure baseline IOP in both eyes for several days.

  • Induction of Ocular Hypertension: If using an induced model, elevate the IOP in one eye according to the established method. The contralateral eye can serve as a control.

  • Drug Administration: Instill a single drop (approximately 30-50 µL) of the this compound ophthalmic solution or vehicle into the treated eye(s) once or twice daily.

  • IOP Measurement: Measure IOP at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours post-instillation) to determine the time of peak effect and duration of action.

  • Chronic Study: For chronic studies, continue daily administration and monitor IOP regularly (e.g., weekly) over several weeks.

  • Data Analysis: Compare the IOP reduction in the this compound-treated eyes to the vehicle-treated eyes and baseline values.

Mandatory Visualizations

Signaling Pathway of this compound

Bupranolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor β-Adrenergic Receptor (β1 and β2) Catecholamines->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of beta-adrenergic receptor activation and its inhibition by this compound.

Experimental Workflow for a Preclinical Study

Experimental_Workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., SHR rats for hypertension) start->animal_model dose_calc Dose Calculation & Pilot Study (Based on Propranolol data and allometric scaling) animal_model->dose_calc acclimatization Animal Acclimatization & Baseline Measurement dose_calc->acclimatization grouping Randomization into Groups (Vehicle, this compound Low Dose, this compound High Dose) acclimatization->grouping treatment Chronic Drug Administration grouping->treatment monitoring In-life Monitoring (e.g., Blood Pressure, Heart Rate) treatment->monitoring monitoring->treatment Daily/Weekly endpoint Endpoint Data Collection (e.g., Tissue harvesting, Histopathology) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: General experimental workflow for a preclinical animal study investigating this compound.

References

Bupranolol: A Pharmacological Tool for Preclinical Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol is a non-selective β-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Its primary mechanism of action involves the competitive blockade of both β1 and β2 adrenergic receptors, thereby inhibiting the effects of endogenous catecholamines such as epinephrine and norepinephrine. This action leads to a reduction in heart rate, myocardial contractility, and cardiac output, which collectively contribute to its antihypertensive properties. Furthermore, by blocking β1 receptors in the kidneys, this compound reduces the secretion of renin, leading to decreased production of angiotensin II and aldosterone, which in turn lowers blood pressure.[2] Due to its well-characterized antagonism of the beta-adrenergic system, this compound serves as a valuable pharmacological tool in preclinical research to investigate the role of this system in the pathophysiology of hypertension and to evaluate the efficacy of novel antihypertensive agents.

These application notes provide detailed protocols for utilizing this compound in established animal models of hypertension and in vitro receptor binding assays.

Data Presentation

Quantitative Pharmacological Data for this compound
ParameterValueReceptor Subtype(s)Species/TissueReference
pA2 8.97β-adrenoceptors (functional antagonism vs. adrenaline)Guinea-pig trachea[3]
pA2 5.55Dopamine Receptors (functional antagonism vs. dopamine)Guinea-pig taenia caecum
-log KB (M) 8.6β-adrenoceptors (vs. 3H-(-)-bupranolol)Human left ventricle

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. -log KB is the negative logarithm of the equilibrium dissociation constant for an antagonist.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Hypertension

The primary signaling pathway affected by this compound in the context of hypertension is the β-adrenergic receptor signaling cascade. By blocking these receptors in the heart and kidneys, this compound mitigates the downstream effects of sympathetic nervous system activation.

bupranolol_moa cluster_sympathetic Sympathetic Nervous System cluster_cardiac Cardiac Myocytes cluster_renal Juxtaglomerular Cells (Kidney) cluster_bp Blood Pressure Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Heart β1-Adrenergic Receptor Catecholamines->Beta1_Heart Activates Beta1_Kidney β1-Adrenergic Receptor Catecholamines->Beta1_Kidney Activates AC_Heart Adenylyl Cyclase Beta1_Heart->AC_Heart Activates cAMP_Heart cAMP AC_Heart->cAMP_Heart Converts ATP to PKA_Heart Protein Kinase A cAMP_Heart->PKA_Heart Activates Ca_Heart ↑ Intracellular Ca²⁺ PKA_Heart->Ca_Heart Phosphorylates Channels HR_Contractility ↑ Heart Rate & Contractility Ca_Heart->HR_Contractility Hypertension Hypertension HR_Contractility->Hypertension Renin ↑ Renin Secretion Beta1_Kidney->Renin AngiotensinI Angiotensin I Renin->AngiotensinI Converts Angiotensinogen Angiotensinogen Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Converted by ACE ACE ACE->AngiotensinII Aldosterone ↑ Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_Water_Retention ↑ Na⁺ & Water Retention Aldosterone->Na_Water_Retention Vasoconstriction->Hypertension Na_Water_Retention->Hypertension This compound This compound This compound->Beta1_Heart Blocks This compound->Beta1_Kidney Blocks

Caption: this compound's antihypertensive mechanism of action.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the antihypertensive effects of this compound in a rat model of hypertension.

in_vivo_workflow start Start animal_model Induce Hypertension in Rats (e.g., DOCA-Salt or SHR) start->animal_model baseline_bp Measure Baseline Blood Pressure (e.g., Tail-Cuff Plethysmography) animal_model->baseline_bp randomization Randomize Animals into Control and Treatment Groups baseline_bp->randomization treatment Administer this compound or Vehicle (Specify Dose and Route) randomization->treatment monitoring Monitor Blood Pressure and Heart Rate Over Time treatment->monitoring data_analysis Data Collection and Statistical Analysis monitoring->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow for this compound.

Experimental Protocols

Protocol 1: In Vivo Antihypertensive Effect of this compound in the DOCA-Salt Hypertensive Rat Model

This protocol is adapted from established methods for inducing DOCA-salt hypertension.

1. Animal Model Induction: a. Use male Sprague-Dawley rats (200-250 g). b. Perform a unilateral nephrectomy under appropriate anesthesia. c. Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg/kg) subcutaneously. d. Replace drinking water with 1% NaCl solution. e. Allow 4-5 weeks for hypertension to develop, monitoring blood pressure weekly.

2. This compound Administration: a. Once hypertension is established (systolic blood pressure > 160 mmHg), randomize rats into control and treatment groups. b. Prepare this compound solution in a suitable vehicle (e.g., sterile saline). c. Administer this compound via oral gavage or intraperitoneal injection. A starting dose range could be 10-50 mg/kg/day, based on studies with similar non-selective beta-blockers like propranolol. A dose-response study is recommended to determine the optimal dose. d. The control group should receive the vehicle only. e. Treatment duration can range from a single acute dose to several weeks of chronic administration.

3. Blood Pressure Measurement: a. Measure systolic blood pressure and heart rate using a non-invasive tail-cuff method at regular intervals (e.g., daily or weekly). b. For more precise measurements, invasive arterial catheterization can be performed at the end of the study under anesthesia to record mean arterial pressure.

4. Data Analysis: a. Compare the changes in blood pressure and heart rate between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: In Vivo Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol is based on studies using beta-blockers in SHR.

1. Animal Model: a. Use adult male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

2. This compound Administration: a. Randomize SHR into control and this compound treatment groups. A WKY control group should also be included. b. Administer this compound orally, for example, by adding it to the drinking water to achieve a target dose (e.g., 10-100 mg/kg/day). Alternatively, administer via oral gavage. c. The control groups receive untreated drinking water or vehicle. d. The treatment period is typically several weeks to months to assess the long-term effects on blood pressure development and maintenance.

3. Blood Pressure Measurement: a. Monitor systolic blood pressure and heart rate weekly using the tail-cuff method. b. Confirm findings with direct arterial pressure measurements via indwelling catheters at the study's conclusion.

4. Data Analysis: a. Analyze the data to determine the effect of this compound on blood pressure and heart rate in SHR compared to untreated SHR and WKY controls.

Protocol 3: Radioligand Binding Assay for this compound at β-Adrenergic Receptors

This protocol provides a general framework for determining the binding affinity of this compound to β-adrenergic receptors.

1. Membrane Preparation: a. Homogenize tissue rich in β-adrenergic receptors (e.g., heart ventricles, lung, or cells expressing recombinant receptors) in ice-cold buffer. b. Centrifuge the homogenate at a low speed to remove debris. c. Centrifuge the supernatant at a high speed to pellet the membranes. d. Resuspend the membrane pellet in an appropriate assay buffer. e. Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay: a. In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) to the membrane preparation. b. Add increasing concentrations of unlabeled this compound. c. To determine non-specific binding, add a high concentration of a standard non-selective beta-blocker (e.g., propranolol). d. Incubate the mixture to allow binding to reach equilibrium. e. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. f. Wash the filters with ice-cold buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis: a. Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. b. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). c. Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.

Conclusion

This compound is a versatile pharmacological tool for hypertension research. Its well-defined mechanism as a non-selective beta-blocker makes it suitable for investigating the role of the sympathetic nervous system in various models of hypertension. The protocols provided herein offer a starting point for researchers to incorporate this compound into their in vivo and in vitro studies. It is recommended that investigators optimize these protocols, particularly the dosage and administration route of this compound, for their specific experimental conditions.

References

Application Notes and Protocols for Utilizing Bupranolol in Cardiac Hypertrophy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bupranolol, a non-selective beta-adrenergic antagonist, in the investigation of cardiac hypertrophy. Due to the limited availability of published studies specifically utilizing this compound in this context, the following protocols and data are largely based on studies conducted with the structurally and functionally similar non-selective beta-blocker, propranolol. Researchers should consider these protocols as a starting point and may need to optimize dosages and experimental conditions for this compound.

Introduction to this compound in Cardiac Hypertrophy Research

Cardiac hypertrophy, an increase in heart muscle mass, is initially an adaptive response to pressure overload but can progress to heart failure. Beta-adrenergic signaling plays a crucial role in the development of cardiac hypertrophy. This compound, as a non-selective beta-blocker, can be a valuable tool to investigate the role of the beta-adrenergic system in hypertrophic signaling pathways and to evaluate the therapeutic potential of beta-blockade in mitigating this condition.

Data Presentation

The following tables summarize quantitative data from studies using propranolol to investigate cardiac hypertrophy. These data can serve as a reference for expected outcomes when using a non-selective beta-blocker like this compound.

Table 1: Effect of Propranolol on Cardiac Hypertrophy in Animal Models

Animal ModelTreatment GroupDosageDurationChange in Left Ventricular Weight / Body Weight (LVW/BW) RatioChange in Cardiomyocyte Cross-Sectional AreaReference
Mice (C57BL/6) with Transverse Aortic Coarctation (TAC)Vehicle + TAC-2 weeks~35% increaseMarked increase[1]
Propranolol + TAC10 mg/kg/day via osmotic minipump2 weeks~11% increase (attenuated hypertrophy)No significant increase[1]
Spontaneously Hypertensive Rats (SHR)Untreated SHR-4, 12, or 30 weeksProgressive increase-[2]
Propranolol-treated SHR20 mg/kg/day p.o.4, 12, or 30 weeksSuppressed development of hypertrophyAlleviated myocardial degeneration and fibrosis[2]
Rats with Saline-Induced HypertensionHypertensive Control--Increased LV weight, thickness, and decreased volume-[3]
Propranolol-treated Hypertensive--Reversed LV hypertrophy-

Table 2: Effect of Propranolol on Fetal Gene Expression in TAC-Induced Hypertrophy in Mice

GeneVehicle + TAC (Fold Change vs. Sham)Propranolol + TAC (Fold Change vs. Sham)Reference
Atrial Natriuretic Peptide (ANP)2.210.5
Beta-Myosin Heavy Chain (β-MHC)2.027.7
Alpha-Skeletal Muscle Actin (skACT)12.122.7

Experimental Protocols

The following are detailed methodologies for key experiments in cardiac hypertrophy research, adapted from studies using propranolol.

Protocol 1: Induction of Cardiac Hypertrophy by Transverse Aortic Coarctation (TAC) in Mice and this compound Treatment

Objective: To induce pressure-overload cardiac hypertrophy in mice and assess the effect of this compound treatment.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • This compound hydrochloride

  • Osmotic minipumps (e.g., Alzet model 2002)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (6-0 silk)

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • This compound Administration:

    • Based on studies with propranolol (10 mg/kg/day), a similar starting dose for this compound should be determined and optimized.

    • Dissolve this compound in a sterile vehicle (e.g., 0.9% saline).

    • Fill osmotic minipumps with the this compound solution or vehicle.

    • Implant the minipumps subcutaneously in the back of the mice one day before TAC surgery.

  • TAC Surgery:

    • Anesthetize the mouse using isoflurane.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the aorta between the innominate and left common carotid arteries using a 6-0 silk suture tied around the aorta and a 27-gauge needle.

    • Remove the needle to create a constriction of a defined diameter.

    • Close the chest and allow the animal to recover.

    • For sham-operated animals, perform the same procedure without tightening the suture.

  • Post-Operative Care and Monitoring: Monitor the animals daily for signs of distress.

  • Endpoint Analysis (after 2-4 weeks):

    • Euthanize the mice.

    • Excise the heart, separate the atria and ventricles, and weigh the left ventricle (LV) and the total heart.

    • Calculate the LV weight to body weight (LVW/BW) ratio and heart weight to body weight (HW/BW) ratio.

    • Fix a portion of the LV in 4% paraformaldehyde for histological analysis (e.g., H&E staining for cardiomyocyte size, Masson's trichrome for fibrosis).

    • Snap-freeze another portion of the LV in liquid nitrogen for molecular analysis (e.g., RNA/protein extraction).

Protocol 2: Histological Analysis of Cardiomyocyte Size and Fibrosis

Objective: To quantify changes in cardiomyocyte size and interstitial fibrosis in response to this compound treatment in hypertrophied hearts.

Materials:

  • Paraffin-embedded heart tissue sections (5 µm)

  • Hematoxylin and Eosin (H&E) stain

  • Masson's trichrome stain

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • H&E Staining for Cardiomyocyte Size:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with H&E according to standard protocols.

    • Capture images of the LV cross-sections at high magnification (e.g., 400x).

    • Using image analysis software, measure the cross-sectional area of at least 100-200 cardiomyocytes per heart.

  • Masson's Trichrome Staining for Fibrosis:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform Masson's trichrome staining according to the manufacturer's instructions. Collagen fibers will be stained blue.

    • Capture images of the entire LV section.

    • Quantify the fibrotic area (blue) as a percentage of the total LV area using image analysis software.

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To measure the expression of hypertrophic marker genes in response to this compound treatment.

Materials:

  • Frozen LV tissue

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., ANP, BNP, β-MHC, α-MHC) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from the frozen LV tissue using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using the cDNA, primers, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Signaling Pathways and Workflows

Signaling Pathway of Cardiac Hypertrophy and Beta-Blocker Intervention

Cardiac_Hypertrophy_Signaling cluster_stimuli Hypertrophic Stimuli cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response Pressure Overload Pressure Overload Neurohormonal Factors\n(e.g., Catecholamines) Neurohormonal Factors (e.g., Catecholamines) Pressure Overload->Neurohormonal Factors\n(e.g., Catecholamines) Beta-Adrenergic\nReceptors (β-AR) Beta-Adrenergic Receptors (β-AR) Neurohormonal Factors\n(e.g., Catecholamines)->Beta-Adrenergic\nReceptors (β-AR) Gαs Activation Gαs Activation Beta-Adrenergic\nReceptors (β-AR)->Gαs Activation Adenylate Cyclase Adenylate Cyclase Gαs Activation->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Ca2+ Handling Proteins Ca2+ Handling Proteins PKA->Ca2+ Handling Proteins Transcription Factors\n(e.g., CREB) Transcription Factors (e.g., CREB) PKA->Transcription Factors\n(e.g., CREB) Cardiomyocyte Growth Cardiomyocyte Growth Ca2+ Handling Proteins->Cardiomyocyte Growth Gene Expression\n(e.g., ANP, β-MHC) Gene Expression (e.g., ANP, β-MHC) Transcription Factors\n(e.g., CREB)->Gene Expression\n(e.g., ANP, β-MHC) Protein Synthesis Protein Synthesis Gene Expression\n(e.g., ANP, β-MHC)->Protein Synthesis Protein Synthesis->Cardiomyocyte Growth Cardiac Hypertrophy Cardiac Hypertrophy Cardiomyocyte Growth->Cardiac Hypertrophy This compound This compound This compound->Beta-Adrenergic\nReceptors (β-AR) Inhibition

Caption: Signaling pathway of cardiac hypertrophy and the inhibitory action of this compound.

Experimental Workflow for Studying this compound in Cardiac Hypertrophy

Experimental_Workflow cluster_model In Vivo Model cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Assessment A Induce Cardiac Hypertrophy (e.g., TAC Surgery in Mice) B Administer this compound or Vehicle (e.g., via Osmotic Minipumps) A->B C Echocardiography (optional, for functional assessment) B->C D Sacrifice and Harvest Hearts B->D C->D E Gravimetric Analysis (HW/BW, LVW/BW) D->E F Histological Analysis (Cardiomyocyte Size, Fibrosis) D->F G Molecular Analysis (qPCR for Gene Expression) D->G H Evaluate the Effect of this compound on Cardiac Hypertrophy E->H F->H G->H

Caption: Experimental workflow for investigating the effects of this compound on cardiac hypertrophy.

References

Troubleshooting & Optimization

Assessing the stability of Bupranolol in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Bupranolol

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for assessing the stability of this compound in various experimental buffers. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during stability studies.

Disclaimer: Publicly available quantitative stability data specifically for this compound is limited. Therefore, this guide utilizes stability data from Propranolol, a structurally and functionally similar non-selective beta-blocker, as a reference. This information should be considered a general guideline, and it is recommended to perform specific stability studies for this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in experimental buffers?

A1: The stability of this compound, like many pharmaceuticals, is primarily influenced by:

  • pH of the buffer: Acidic and basic conditions can catalyze hydrolysis.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Light exposure: Photodegradation can occur, leading to the formation of byproducts.

  • Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation.

  • Buffer composition: Certain buffer components may interact with the drug molecule.

Q2: Which analytical techniques are most suitable for assessing this compound stability?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the concentration of this compound and its degradation products over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • Work at a pH where the drug is most stable (for many beta-blockers, this is in the slightly acidic to neutral range).

  • Maintain low temperatures (e.g., on ice or at 4°C) whenever possible.

  • Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Use high-purity, degassed buffers to minimize oxidation.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study involves intentionally exposing the drug to harsh conditions (e.g., high/low pH, high temperature, strong light, oxidizing agents) to accelerate its degradation. This helps in:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method that can separate the drug from its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. The buffer pH is in an unstable range for the drug.Determine the pH of your buffer and compare it to the known stability profile of similar compounds. Adjust the pH to a more stable range if necessary. For beta-blockers, extreme acidic or basic conditions can cause rapid hydrolysis.
The solution is being exposed to high temperatures.Keep your this compound solutions on ice or refrigerated when not in immediate use. Avoid prolonged storage at room temperature.
The solution is exposed to light.Prepare and store this compound solutions in amber vials or protect them from light with aluminum foil.
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound is occurring.Conduct a forced degradation study to identify the retention times of potential degradation products. This will help in confirming if the new peaks are related to this compound degradation.
Contamination of the sample or mobile phase.Ensure the purity of your solvents and reagents. Run a blank injection of your buffer to check for any contaminating peaks.
Inconsistent results between experimental replicates. Incomplete dissolution of this compound.Ensure this compound is completely dissolved in the buffer before starting the experiment. Sonication may be helpful.
Pipetting errors or inaccurate dilutions.Calibrate your pipettes regularly and use precise techniques for sample preparation.
Fluctuation in experimental conditions (e.g., temperature).Use a calibrated and stable incubator or water bath to maintain a consistent temperature throughout the experiment.

Data on the Stability of Propranolol (as a proxy for this compound)

The following tables summarize the degradation of Propranolol under various stress conditions. This data can be used as a preliminary guide for designing stability studies for this compound.

Table 1: Effect of pH on Propranolol Degradation in Aqueous Solution

pHTemperature (°C)Time (min)% Degradation
37045~5%
5.57045~10%
77045~30%
97045~65%
117045~70%

Note: Data is extrapolated from kinetic studies and represents approximate degradation.

Table 2: Effect of Temperature on Propranolol Degradation

Temperature (°C)Time (min)% Degradation
4045~25%
5045~60%
6045~96%
7030~100%

Note: Data is from a study using a heat-activated persulfate process and may not be representative of simple thermal degradation.

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This protocol outlines a general workflow for conducting a forced degradation study to assess the stability of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare this compound Stock Solution (e.g., 1 mg/mL in methanol or water) acid_hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) prep_solution->acid_hydrolysis Expose to Stress base_hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) prep_solution->base_hydrolysis Expose to Stress oxidation Oxidation (e.g., 3% H2O2 at RT) prep_solution->oxidation Expose to Stress thermal Thermal Degradation (e.g., 60°C in oven) prep_solution->thermal Expose to Stress photolytic Photolytic Degradation (UV and visible light) prep_solution->photolytic Expose to Stress prep_buffers Prepare Experimental Buffers (e.g., Phosphate, Tris at various pH) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid_hydrolysis->sampling base_hydrolysis->sampling oxidation->sampling thermal->sampling photolytic->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Quantify this compound and Degradation Products hplc_analysis->data_analysis pathway Identify Degradation Pathways data_analysis->pathway kinetics Determine Degradation Kinetics data_analysis->kinetics method_validation Validate Stability-Indicating Method data_analysis->method_validation bupranolol_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Epinephrine / Norepinephrine receptor Beta-Adrenergic Receptor (β1 / β2) ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts This compound This compound This compound->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., increased heart rate, bronchodilation) pka->response Phosphorylates targets leading to

Technical Support Center: Optimizing Bupranolol Concentration for Effective In-Vitro Results

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for Bupranolol in in-vitro experiments?

A1: The effective concentration of this compound in in-vitro assays is highly dependent on the cell type and the specific endpoint being measured. Based on its potency, which is similar to propranolol, a starting concentration range of 10 nM to 100 µM is recommended for initial dose-response experiments. For receptor binding assays, concentrations around the Ki value (6-15 nmol/l) are a good starting point.[1] For cell viability and functional assays, higher concentrations in the micromolar range may be necessary.

Q2: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?

A2: Several factors could contribute to a lack of effect. Consider the following:

  • Cell Line Sensitivity: The expression level of β-adrenergic receptors can vary significantly between cell lines, influencing their sensitivity to this compound.

  • Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Conditions: The presence of high concentrations of β-agonists in the serum of your culture medium could compete with this compound, masking its effect. Consider using serum-free medium or charcoal-stripped serum for your assays.

  • Incorrect Concentration: The effective concentration might be higher than initially tested. A broad dose-response curve is crucial to determine the optimal concentration for your specific experimental setup.

Q3: I am observing high background signal in my competitive binding assay. How can I reduce it?

A3: High background in competitive binding assays can be due to non-specific binding of the radioligand to the cell membrane or filter. To mitigate this:

  • Optimize Blocking Agents: Include a non-specific binding control by adding a high concentration of an unlabeled ligand (e.g., propranolol) to some wells.

  • Washing Steps: Ensure adequate and consistent washing of the filters or wells to remove unbound radioligand.

  • Filter Pre-treatment: Pre-soaking filters in a solution like polyethyleneimine (PEI) can reduce non-specific binding.

Q4: Can I use results from propranolol experiments to estimate the effective concentration of this compound?

A4: Yes, as this compound and propranolol are both non-selective beta-blockers with similar potency, data from propranolol experiments can serve as a valuable starting point for determining the effective concentration range of this compound.[2] However, it is crucial to perform a dose-response experiment with this compound to determine its specific activity in your experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or uneven drug distribution.Ensure uniform cell seeding density. Use calibrated pipettes and mix drug dilutions thoroughly before adding to wells.
Unexpected cell death at low concentrations This compound may have off-target cytotoxic effects in certain cell lines at higher concentrations.Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration range of this compound for your specific cell line.
Agonist-like effects observed This is unlikely as this compound is a known antagonist. However, experimental artifacts or contamination could be a cause.Verify the identity and purity of your this compound compound. Ensure no contamination in your cell culture or reagents.
Difficulty dissolving this compound This compound hydrochloride is generally soluble in water and ethanol. Poor solubility might indicate a problem with the solvent or compound quality.Use high-purity solvents. Gentle warming and vortexing can aid dissolution. If problems persist, contact your supplier for a certificate of analysis.

Data Presentation

Table 1: Reported In-Vitro Efficacy of Propranolol (as a proxy for this compound)

Cell LineAssay TypeIC50 / EC50Incubation TimeReference
A375 (Melanoma)Cell Viability65.33 µM - 98.17 µM24h - 72h[2]
P-3 (Melanoma)Cell Viability116.86 µM - 148.60 µM24h - 72h[2]
P-6 (Melanoma)Cell Viability88.24 µM - 118.23 µM24h - 72h[2]
A549 (Lung Cancer)Cell Viability (EC50)119.3 ± 12.7 µM72h
H1299 (Lung Cancer)Cell Viability (EC50)98.8 ± 10.3 µM72h
HepG2 (Liver Cancer)Cell ProliferationSignificant inhibition at 40 & 80 µmol/l48h
MB49 (Bladder Cancer)Cell Viability79.93 µM24h
5637 (Bladder Cancer)Cell Viability91.08 µM24h
SK-BR-3 (Breast Cancer)Cell Viability (EC50)18 µM24h
SCC-9 (Oral Squamous Cell Carcinoma)Cell Viability> 300 µMNot Specified
Cal27 (Oral Squamous Cell Carcinoma)Cell Viability> 110 µMNot Specified
SCC-25 (Oral Squamous Cell Carcinoma)Cell Viability> 100 µMNot Specified

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is adapted for determining the effect of this compound on the viability of adherent cells.

Materials:

  • This compound Hydrochloride

  • Cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

  • Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive binding assay using cell membranes.

Materials:

  • Cell membranes expressing β-adrenergic receptors

  • Radiolabeled ligand (e.g., [3H]-CGP12177)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of unlabeled this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Unlabeled this compound at various concentrations (for total binding, add buffer; for non-specific binding, add a high concentration of an unlabeled competitor like propranolol).

    • Radiolabeled ligand at a fixed concentration (typically at or below its Kd).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the this compound concentration to determine the IC50, from which the Ki can be calculated.

cAMP Functional Assay

This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels.

Materials:

  • Cells expressing the β-adrenergic receptor of interest

  • This compound

  • A β-agonist (e.g., Isoproterenol)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well or 384-well) and allow them to attach overnight.

  • Pre-treatment with Antagonist: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes). Include a vehicle control.

  • Agonist Stimulation: Add a fixed concentration of a β-agonist (typically the EC50 or EC80 concentration) to all wells except the basal control.

  • Incubation: Incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Bupranolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Blocks Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Metabolism) PKA->Downstream_Effects Phosphorylates

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Dose_Response Dose-Response Treatment Stock_Solution->Dose_Response Cell_Culture Culture and Seed Cells Cell_Culture->Dose_Response Incubation Incubate for Defined Period Dose_Response->Incubation Assay Perform Assay (e.g., MTT, cAMP) Incubation->Assay Data_Acquisition Acquire Data (e.g., Absorbance) Assay->Data_Acquisition Data_Processing Process Data & Calculate % Inhibition Data_Acquisition->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

Caption: General experimental workflow.

Troubleshooting_Logic Start No or Low Effect Observed Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Cells Is the cell line known to express β-adrenergic receptors? Check_Concentration->Check_Cells Yes Increase_Concentration Action: Increase concentration and perform a wider dose-response. Check_Concentration->Increase_Concentration No Check_Reagents Are this compound and other reagents fresh and properly stored? Check_Cells->Check_Reagents Yes Validate_Receptor Action: Validate receptor expression (e.g., qPCR, Western Blot) or choose a different cell line. Check_Cells->Validate_Receptor No Check_Assay Are there competing substances in the assay medium? Check_Reagents->Check_Assay Yes Prepare_Fresh Action: Prepare fresh stock solutions and reagents. Check_Reagents->Prepare_Fresh No Optimize_Medium Action: Use serum-free or charcoal-stripped serum. Check_Assay->Optimize_Medium Yes End Problem Resolved Check_Assay->End No Increase_Concentration->End Validate_Receptor->End Prepare_Fresh->End Optimize_Medium->End

References

Technical Support Center: Enhancing Bupranolol Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the bioavailability of Bupranolol in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

This compound, a non-selective beta-adrenoceptor antagonist, exhibits low oral bioavailability primarily due to extensive first-pass metabolism in the liver. After oral administration, a significant portion of the drug is metabolized before it can reach systemic circulation, leading to suboptimal plasma concentrations. For instance, in healthy volunteers, the maximal plasma concentration of an oral 200 mg dose of this compound barely reached its Ki-value (the concentration required for 50% receptor occupancy)[1].

Q2: What are the primary strategies to enhance the bioavailability of this compound?

The most explored and effective strategy to enhance this compound's bioavailability is transdermal drug delivery. This approach bypasses the gastrointestinal tract and the liver, thus avoiding first-pass metabolism. Other potential but less studied strategies for this compound include the use of nanoformulations like microemulsions, and rectal administration.

Q3: How effective is transdermal delivery for improving this compound's bioavailability?

Transdermal delivery has been shown to significantly increase the systemic exposure of this compound. In human volunteers, a transdermal delivery system (TDS) maintained steady-state plasma concentrations four to five times higher than the Ki-value, a level not achieved with oral administration[1]. In rabbit models, a transdermal formulation containing the penetration enhancer d-limonene resulted in a 3.0-fold higher area under the concentration-time curve (AUC) compared to a formulation without an enhancer[2].

Q4: What are penetration enhancers and how do they work for transdermal this compound delivery?

Penetration enhancers are chemical substances that reversibly decrease the barrier function of the stratum corneum, the outermost layer of the skin, allowing for increased drug permeation. For this compound, various enhancers have been investigated. In studies with rat skin, 5% w/v 2-pyrrolidone and 30% w/v propylene glycol increased the permeation of this compound by 3.8-fold and 5.0-fold, respectively[3]. In rabbit studies, d-limonene, isopropyl myristate, and N-methyl-2-pyrrolidone have been shown to be effective[2]. The in vivo delivery of this compound from a transdermal device in rabbits was found to be 3-fold higher when formulated with 2-pyrrolidone or partially methylated beta-cyclodextrin.

Q5: Are there other formulation approaches for transdermal delivery of this compound?

Yes, besides penetration enhancers in patches, microemulsions have been explored as a vehicle for transdermal delivery of this compound. A study in rabbits demonstrated that a water-free microemulsion base led to faster and higher pharmacodynamic effects compared to a standard matrix patch. The microemulsion formulation achieved a maximum beta-blocking effect of 85-90% within 2 hours, whereas the matrix patch was significantly less effective.

Q6: Has rectal administration been investigated for this compound?

While specific studies on the rectal administration of this compound are not extensively detailed in the provided search results, this route is a known strategy to partially bypass hepatic first-pass metabolism for other beta-blockers like propranolol. Therefore, it represents a plausible, though less documented, strategy for enhancing this compound's systemic availability.

Troubleshooting Guides

Issue: Inconsistent results in in vivo bioavailability studies of transdermal this compound.

  • Possible Cause 1: Improper patch application.

    • Solution: Ensure the application site on the animal model (e.g., shaved dorsal region of a rabbit) is clean and dry. The patch should be applied with firm, uniform pressure to ensure complete adhesion. Use of a protective covering can prevent the animal from dislodging the patch.

  • Possible Cause 2: Variability in skin permeability among animals.

    • Solution: Use a sufficient number of animals in each group to account for biological variation. Randomize the animals into different treatment groups. It is also advisable to use animals of the same sex and within a narrow weight range.

  • Possible Cause 3: Inadequate formulation of the transdermal patch.

    • Solution: The choice of polymers, plasticizers, and penetration enhancers is critical. Ensure the formulation is optimized for drug release and skin permeation. The solvent casting technique is a common method for preparing patches with uniform drug content.

Issue: Low plasma concentrations of this compound even with a transdermal patch.

  • Possible Cause 1: Insufficient drug loading in the patch.

    • Solution: Re-evaluate the drug concentration in the patch formulation. Ensure the drug is fully dissolved or uniformly dispersed in the polymer matrix during preparation.

  • Possible Cause 2: Ineffective penetration enhancer.

    • Solution: The choice and concentration of the penetration enhancer are crucial. Screen different enhancers and their concentrations in vitro using Franz diffusion cells before proceeding to in vivo studies. For this compound, pyrrolidones, propylene glycol, and d-limonene have shown promise.

  • Possible Cause 3: Sub-optimal vehicle for transdermal delivery.

    • Solution: Consider alternative formulations such as microemulsions, which have demonstrated enhanced transdermal delivery of this compound in rabbits.

Data Presentation

Table 1: Summary of Pharmacokinetic Data for this compound Formulations in Animal Models

Formulation/RouteAnimal ModelKey Pharmacokinetic/Pharmacodynamic FindingsReference
Transdermal Patch with d-limoneneRabbit3.0-fold higher Area Under the Curve (AUC) compared to a patch without enhancer. Plasma levels maintained between 7-22 ng/ml for 30 hours.
Transdermal Delivery System (TDS) with 2-pyrrolidone or PMbetaCDRabbit3-fold higher in vivo delivery compared to control TDS. 85% inhibition of isoprenaline-induced tachycardia vs. 52% for control.
Transdermal MicroemulsionRabbitMaximum beta-blocking effect (85-90%) achieved at 2 hours.
Transdermal Matrix PatchRabbitLess effective with a beta-blocking effect of 34% at 10 hours.
Oral Administration (200 mg)Healthy VolunteersMaximal plasma concentration only reached a level close to the Ki-value (1.5-4 ng/ml).
Transdermal Delivery System (30 mg/24h)Healthy VolunteersSteady-state plasma concentrations were 4- to 5-times above the Ki-value.

Experimental Protocols

1. Preparation of a Matrix-Type Transdermal Patch of this compound (Solvent Casting Technique)

This protocol is a synthesized procedure based on common practices for preparing transdermal patches.

  • Materials: this compound hydrochloride, Hydroxypropyl methylcellulose (HPMC), Eudragit RLPO, Polyethylene glycol (PEG) 400 (plasticizer), Methanol, Chloroform, Petri dish, Magnetic stirrer.

  • Procedure:

    • Accurately weigh the required quantities of HPMC and Eudragit RLPO and dissolve them in a mixture of methanol and chloroform (1:1 ratio) with continuous stirring using a magnetic stirrer until a clear, viscous solution is formed.

    • Accurately weigh the desired amount of this compound hydrochloride and dissolve it in the polymer solution.

    • Add PEG 400 (as a percentage of the polymer weight, e.g., 30% w/w) to the solution and stir until a homogenous mixture is obtained.

    • Carefully pour the solution into a clean, dry Petri dish placed on a level surface.

    • Cover the Petri dish with a funnel to allow for controlled evaporation of the solvents.

    • Allow the solvent to evaporate at room temperature for 24 hours.

    • After drying, carefully peel the patch from the Petri dish.

    • Cut the patch into desired sizes for in vitro and in vivo studies.

    • Store the prepared patches in a desiccator until further use.

2. In Vivo Bioavailability Study of a Transdermal this compound Patch in Rabbits

This protocol is a synthesized procedure based on common practices for in vivo bioavailability studies in rabbits.

  • Animals: Healthy male New Zealand white rabbits weighing 2.5-3.0 kg.

  • Procedure:

    • House the rabbits in individual cages and allow them to acclimatize for at least one week before the experiment. Provide standard laboratory diet and water ad libitum.

    • Divide the rabbits into two groups: Group A (Oral this compound) and Group B (Transdermal this compound Patch).

    • For Group B, shave the dorsal region of the rabbits 24 hours prior to patch application to avoid skin irritation.

    • Dosing:

      • Group A: Administer a known dose of this compound solution orally via gavage.

      • Group B: Apply the prepared transdermal patch of a specific surface area containing a known amount of this compound to the shaved dorsal region.

    • Blood Sampling:

      • Collect blood samples (approximately 1 ml) from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.

    • Plasma Separation:

      • Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

      • Store the plasma samples at -20°C until analysis.

    • Plasma Analysis:

      • Determine the concentration of this compound in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.

    • Pharmacokinetic Analysis:

      • Calculate the key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups.

      • Calculate the relative bioavailability of the transdermal patch compared to the oral solution.

3. HPLC Method for Quantification of this compound in Plasma

This is a representative HPLC method adapted from procedures for similar beta-blockers like propranolol.

  • Instrumentation: HPLC system with a UV or fluorescence detector, C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5) in a suitable ratio (e.g., 35:65 v/v).

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 ml of plasma sample, add an internal standard.

    • Add a suitable organic solvent (e.g., a mixture of ether and dichloromethane).

    • Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 15 minutes.

    • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject a specific volume into the HPLC system.

  • Chromatographic Conditions:

    • Flow rate: 1.0 ml/min.

    • Detection wavelength: Determined by the UV spectrum of this compound (typically around 290 nm for beta-blockers).

    • Column temperature: Ambient or controlled (e.g., 30°C).

  • Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma. Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow_for_Bupranolol_Transdermal_Patch_Development cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Animal Study cluster_3 Data Analysis Formulation Patch Formulation (Solvent Casting) Optimization Optimization of Excipients (Polymers, Plasticizers, Enhancers) Formulation->Optimization Physicochemical Physicochemical Characterization (Thickness, Drug Content) Optimization->Physicochemical Drug_Release In Vitro Drug Release (Franz Diffusion Cell) Physicochemical->Drug_Release Skin_Permeation Ex Vivo Skin Permeation (Animal Skin) Drug_Release->Skin_Permeation Animal_Model Animal Model Selection (e.g., Rabbit) Skin_Permeation->Animal_Model Dosing Oral vs. Transdermal Dosing Animal_Model->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (HPLC) Blood_Sampling->Plasma_Analysis Pharmacokinetics Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->Pharmacokinetics Bioavailability Bioavailability Calculation Pharmacokinetics->Bioavailability

References

Technical Support Center: Bupranolol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Bupranolol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane (Intermediate 1) Incomplete deprotonation of 2-chloro-5-methylphenol.- Ensure the use of a sufficiently strong base (e.g., sodium hydroxide, potassium carbonate) and appropriate stoichiometry. - Consider using a phase transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the phenoxide and epichlorohydrin, especially in a two-phase system.
Inefficient reaction between the phenoxide and epichlorohydrin.- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions. A typical range is 50-100°C.[1][2] - Use a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the solubility of reactants and promote the SN2 reaction.[1][3] - An excess of epichlorohydrin can be used to drive the reaction to completion, but this may complicate purification.
Side reactions, such as C-alkylation of the phenoxide.- C-alkylation can compete with the desired O-alkylation. The choice of solvent can influence this; polar aprotic solvents generally favor O-alkylation.
Low yield of this compound in the final step Inefficient ring-opening of the epoxide intermediate.- Ensure an adequate excess of tert-butylamine is used to favor the reaction kinetics. - The reaction can be carried out with or without a solvent. If a solvent is used, alcohols like methanol or ethanol are common choices. - Optimize the reaction temperature. The ring-opening is often performed at elevated temperatures, but excessive heat can lead to byproducts.
Formation of diol byproduct from hydrolysis of the epoxide.- Ensure all reactants and solvents are anhydrous to minimize the hydrolysis of the epoxide intermediate to 3-(2-chloro-5-methylphenoxy)propane-1,2-diol.[4]
Steric hindrance from the bulky tert-butyl group.- While steric hindrance is an inherent factor, optimizing reaction time and temperature can help maximize the yield. Longer reaction times may be necessary.
Presence of significant impurities in the final product Unreacted starting materials or intermediates.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize purification methods. Column chromatography or recrystallization are common techniques to remove unreacted components.
Formation of N-nitroso-bupranolol impurity.- Avoid sources of nitrosating agents during synthesis and storage. N-nitroso impurities are a concern for amine-containing drugs and can form from residual nitrites.
Dimerization or other side reactions.- Control the reaction temperature to minimize the formation of dimers or other polymeric byproducts. - The purification process should be designed to effectively remove these higher molecular weight impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis of this compound is a two-step process. The first step is a Williamson ether synthesis, where 2-chloro-5-methylphenol is reacted with epichlorohydrin in the presence of a base to form the epoxide intermediate, 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane. The second step involves the ring-opening of this epoxide with tert-butylamine to yield this compound.

Q2: How can I optimize the yield of the initial Williamson ether synthesis step?

A2: To optimize the yield of the epoxide intermediate, consider the following:

  • Base: Use a strong base like sodium hydroxide or potassium hydroxide to ensure complete deprotonation of the phenol.

  • Solvent: Employ polar aprotic solvents such as acetonitrile or DMF to favor the desired O-alkylation and improve reaction rates.

  • Temperature: Maintain a reaction temperature between 50-100°C.

  • Catalyst: In biphasic systems, a phase transfer catalyst can significantly improve the reaction efficiency.

Q3: What are the critical parameters for the epoxide ring-opening reaction with tert-butylamine?

A3: Key parameters for the second step include:

  • Reactant Ratio: Use a molar excess of tert-butylamine to drive the reaction forward.

  • Temperature: This reaction is often conducted at elevated temperatures. The optimal temperature should be determined experimentally to maximize yield while minimizing side reactions.

  • Solvent: The reaction can be run neat (without solvent) or in a protic solvent like ethanol or isopropanol.

Q4: What are the common impurities I should look for in my final this compound product?

A4: Common impurities can include unreacted starting materials (2-chloro-5-methylphenol, epichlorohydrin, tert-butylamine), the intermediate epoxide, the diol formed from hydrolysis of the epoxide, and potentially N-nitroso-bupranolol. It is crucial to use analytical techniques like HPLC and Mass Spectrometry (MS) for impurity profiling.

Q5: What purification methods are recommended for this compound?

A5: Purification of the final product is typically achieved through:

  • Recrystallization: This is an effective method for obtaining highly pure crystalline this compound. Solvents such as n-propanol and heptane mixtures have been used for related compounds.

  • Column Chromatography: This technique is useful for separating this compound from closely related impurities.

  • Acid-Base Extraction: As this compound is a basic compound, it can be purified by converting it to a salt (e.g., hydrochloride), washing away neutral and acidic impurities, and then regenerating the free base.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane (Intermediate 1)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylphenol in a suitable solvent (e.g., acetonitrile).

  • Base Addition: Add a stoichiometric equivalent of a powdered anhydrous base (e.g., potassium carbonate).

  • Epichlorohydrin Addition: Add a slight molar excess of epichlorohydrin to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-90°C) and maintain for several hours (4-8 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a sealed reaction vessel, dissolve the purified 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane in an excess of tert-butylamine. A solvent such as ethanol can be used if desired.

  • Reaction: Heat the mixture to a temperature between 80-120°C for several hours (6-12 hours). The reaction progress should be monitored by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess tert-butylamine and solvent by evaporation under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.

Visualizations

Bupranolol_Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Epoxide Ring-Opening 2-chloro-5-methylphenol 2-chloro-5-methylphenol Intermediate_1 1-(2-chloro-5-methylphenoxy)- 2,3-epoxypropane 2-chloro-5-methylphenol->Intermediate_1 Base, Solvent Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_1 This compound This compound Intermediate_1->this compound Heat tert-butylamine tert-butylamine tert-butylamine->this compound

Caption: General two-step synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep1 Analyze Yield and Purity of Intermediate 1 Start->CheckStep1 OptimizeStep1 Optimize Step 1: - Base Stoichiometry - Solvent Choice - Temperature - Reaction Time CheckStep1->OptimizeStep1 Low/Impure CheckStep2 Analyze Yield and Purity of Final Product CheckStep1->CheckStep2 Good OptimizeStep1->CheckStep1 OptimizeStep2 Optimize Step 2: - tert-butylamine Excess - Temperature - Reaction Time - Anhydrous Conditions CheckStep2->OptimizeStep2 Low/Impure Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions CheckStep2->Purification Impure Success Improved Yield and Purity CheckStep2->Success Good OptimizeStep2->CheckStep2 Purification->Success

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Overcoming Challenges in the Purification of Bupranolol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bupranolol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the typical synthesis route starting from 2-chloro-5-methylphenol and epichlorohydrin, followed by reaction with tert-butylamine, several process-related impurities can be expected. These may include:

  • Unreacted starting materials: 2-chloro-5-methylphenol, epichlorohydrin, and tert-butylamine.

  • Di-substituted byproducts: Formation of a dimer where two this compound molecules are linked.

  • Isomeric impurities: Positional isomers formed during the initial reaction of 2-chloro-5-methylphenol with epichlorohydrin.

  • Products of side reactions: Such as the hydrolysis of the epoxide ring of the intermediate to form a diol.[1][2]

Q2: How can I effectively separate the enantiomers of this compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the enantiomers of this compound.[3] This is crucial as the pharmacological activity often resides in one specific enantiomer. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the enantioseparation of beta-blockers.[3]

Q3: What are the key parameters to optimize for a successful chiral HPLC separation of this compound?

A3: Key parameters to optimize include:

  • Chiral Stationary Phase (CSP): Selection of the appropriate CSP is critical. Polysaccharide-based columns are a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol (such as isopropanol or ethanol) is commonly used. The ratio of these solvents significantly impacts resolution.

  • Additive: A small amount of a basic additive, like diethylamine (DEA), is often added to the mobile phase to improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.

  • Flow Rate and Temperature: These parameters should be optimized to achieve the best balance between resolution and analysis time.

Q4: I am having trouble with the recrystallization of this compound hydrochloride. What can I do?

A4: Recrystallization of this compound hydrochloride can be challenging. Here are some troubleshooting tips:

  • Solvent System: The choice of solvent is crucial. A common approach is to dissolve the crude product in a solvent in which it is soluble at high temperatures (e.g., ethanol or methanol) and then add an anti-solvent in which it is poorly soluble (e.g., diethyl ether or ethyl acetate) to induce crystallization upon cooling.

  • Supersaturation: Control the rate of cooling and addition of the anti-solvent to avoid rapid precipitation, which can trap impurities. Slow cooling generally leads to purer crystals.

  • Seeding: Adding a small crystal of pure this compound hydrochloride can help induce crystallization if it is slow to start.

  • pH Adjustment: Ensure the pH is in a range that favors the hydrochloride salt formation and stability.

Q5: How can I assess the purity of my final this compound product?

A5: A stability-indicating HPLC method is the recommended approach for assessing the purity of this compound. This method should be able to separate this compound from its potential impurities and degradation products. Validation of the method according to ICH guidelines is necessary to ensure its accuracy, precision, and specificity. Forced degradation studies (exposing the drug to stress conditions like acid, base, oxidation, heat, and light) are performed to generate potential degradation products and demonstrate the method's ability to separate them from the parent drug.

Troubleshooting Guides

Chromatographic Purification (Flash and Preparative HPLC)
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of this compound from Impurities Inappropriate stationary phase or mobile phase composition.1. Optimize Mobile Phase: Perform TLC or analytical HPLC screening with different solvent systems to find an optimal mobile phase for separation. 2. Change Stationary Phase: If optimization of the mobile phase is insufficient, consider a different stationary phase (e.g., a different type of silica or a bonded phase).
Peak Tailing 1. Interaction of the basic amine group of this compound with acidic silanol groups on the silica gel. 2. Column overload.1. Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine or diethylamine (0.1-1%) to the mobile phase to mask the silanol groups. 2. Reduce Sample Load: Decrease the amount of sample loaded onto the column.
Irreproducible Retention Times 1. Changes in mobile phase composition. 2. Column degradation. 3. Temperature fluctuations.1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. 2. Use a Guard Column: Protect the analytical column from strongly retained impurities. 3. Use a Column Oven: Maintain a constant column temperature.
High Backpressure 1. Precipitation of the sample at the column inlet. 2. Blockage of the column frit or tubing.1. Filter Sample: Ensure the sample is fully dissolved and filtered before injection. 2. Use a Weaker Injection Solvent: Dissolve the sample in a solvent weaker than or similar in strength to the mobile phase. 3. Back-flush the Column: Reverse the column flow to dislodge particulates from the inlet frit (check manufacturer's instructions).
Recrystallization of this compound Hydrochloride
Problem Possible Cause(s) Troubleshooting Steps
No Crystal Formation 1. Solution is not sufficiently supersaturated. 2. Presence of impurities that inhibit crystallization.1. Concentrate the Solution: Slowly evaporate some of the solvent. 2. Add an Anti-solvent: Gradually add a solvent in which this compound hydrochloride is insoluble. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. 4. Cool to a Lower Temperature: Place the solution in an ice bath or refrigerator.
Oily Precipitate Forms Instead of Crystals 1. Solution is too concentrated or cooled too quickly. 2. The boiling point of the solvent is too high.1. Re-heat and Dilute: Re-heat the solution to dissolve the oil, add more of the primary solvent, and allow it to cool more slowly. 2. Change Solvent System: Choose a solvent system with a lower boiling point.
Low Yield of Crystals 1. this compound hydrochloride is too soluble in the chosen solvent system, even at low temperatures. 2. Incomplete precipitation.1. Optimize Anti-solvent Ratio: Increase the proportion of the anti-solvent. 2. Cool for a Longer Period: Allow more time for crystallization at a low temperature. 3. Recover from Mother Liquor: Concentrate the mother liquor to obtain a second crop of crystals.
Crystals are Colored or Appear Impure 1. Impurities are co-crystallizing with the product. 2. Incomplete removal of colored impurities.1. Perform a Hot Filtration: If impurities are insoluble at high temperatures, filter the hot solution before cooling. 2. Use Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then filter before cooling. 3. Perform a Second Recrystallization: Re-purify the obtained crystals using the same or a different solvent system.

Experimental Protocols

Stability-Indicating HPLC Method for Purity Analysis

This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific instrumentation and impurity profiles.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate all impurities.

    • Solvent A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 40 60
    25 40 60
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 275 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a suitable concentration (e.g., 0.1 mg/mL).

General Recrystallization Protocol for this compound Hydrochloride
  • Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol (e.g., near boiling point).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Slowly add diethyl ether (an anti-solvent) to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

Visualizations

Bupranolol_Purification_Workflow cluster_synthesis Crude Synthesis cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound (with impurities) Chromatography Chromatographic Purification (e.g., Flash Chromatography) Crude->Chromatography Initial Cleanup Recrystallization Recrystallization (as Hydrochloride Salt) Chromatography->Recrystallization Further Purification Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Recrystallization->Chiral_HPLC Purity_HPLC RP-HPLC (Chemical Purity) Recrystallization->Purity_HPLC Pure Pure this compound Chiral_HPLC->Pure Meets Enantiomeric Purity Specs Purity_HPLC->Pure Meets Purity Specs

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Identified Problem_Type What is the nature of the problem? Start->Problem_Type Impurity Presence of Impurities Problem_Type->Impurity Impurity Related Low_Yield Low Yield Problem_Type->Low_Yield Yield Related Chiral_Issue Poor Enantiomeric Separation Problem_Type->Chiral_Issue Chiral Purity Related Impurity_Solution Optimize Chromatography and/or Recrystallization Impurity->Impurity_Solution Yield_Solution Optimize Recrystallization Conditions (Solvent, Temp) Low_Yield->Yield_Solution Chiral_Solution Optimize Chiral HPLC (CSP, Mobile Phase) Chiral_Issue->Chiral_Solution Bupranolol_Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Products & Impurities Phenol 2-Chloro-5-methylphenol Reaction1 Step 1: Phenol + Epi Phenol->Reaction1 Epi Epichlorohydrin Epi->Reaction1 Amine tert-Butylamine Reaction2 Step 2: Intermediate + Amine Amine->Reaction2 Reaction1->Reaction2 Diol Diol Impurity (from epoxide hydrolysis) Reaction1->Diol Side Reaction This compound This compound (Desired Product) Reaction2->this compound Unreacted Unreacted Starting Materials Reaction2->Unreacted Dimer Dimer Impurity Reaction2->Dimer

References

Technical Support Center: Troubleshooting Bupranolol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference caused by the non-selective beta-blocker, Bupranolol, in various biochemical assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] Its potency is comparable to that of propranolol.[1] The primary mechanism of action involves competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to these receptors. This blockade of beta-adrenergic signaling is responsible for its therapeutic effects, including the management of hypertension and tachycardia.

Q2: What are the known properties of this compound that might cause interference in biochemical assays?

A2: Besides its primary function as a beta-blocker, this compound, similar to propranolol, possesses strong membrane-stabilizing activity.[2][3] This property, which is related to the blockade of sodium channels, can lead to non-specific effects on cellular membranes and membrane-bound proteins, potentially interfering with various biochemical assays. Additionally, due to its structural similarity to other non-selective beta-blockers, the possibility of off-target binding to other receptors or enzymes should be considered.

Q3: In which types of biochemical assays is this compound most likely to cause interference?

A3: Given its mechanism of action and properties, this compound is most likely to interfere with:

  • Radioligand Binding Assays: Particularly those targeting G-protein coupled receptors (GPCRs), due to potential direct competition or allosteric modulation of the target receptor, as well as non-specific binding to cell membranes.

  • Adenylyl Cyclase Activity Assays: As a beta-blocker, this compound directly modulates the adenylyl cyclase signaling pathway downstream of beta-adrenergic receptors. It can also have off-target effects on other GPCRs that couple to adenylyl cyclase.

  • Kinase Assays: Interference in kinase assays is possible, although less directly predictable. It may occur through non-specific inhibition, interaction with the assay components, or through off-target effects on signaling pathways that regulate kinase activity.

Troubleshooting Guides

Radioligand Binding Assays

Q4: I am observing lower than expected binding of my radioligand in the presence of this compound, even though my target is not a beta-adrenergic receptor. What could be the cause?

A4: This could be due to several factors:

  • Off-Target Binding: this compound, like its structural analog propranolol, may have affinity for other receptors, such as serotonin receptors (e.g., 5-HT1A, 5-HT1B).[4] If your target receptor is related to these, you may be observing competitive or allosteric inhibition.

  • Non-Specific Membrane Effects: The membrane-stabilizing activity of this compound can alter the lipid bilayer, non-specifically affecting the conformation and accessibility of membrane-bound receptors and their binding pockets.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester proteins, including your target receptor, leading to apparent inhibition.

Troubleshooting Steps:

  • Run a counter-screen: Test this compound's activity on a cell line that does not express your target receptor to assess non-specific effects.

  • Vary radioligand concentration: Perform a saturation binding experiment in the presence of a fixed concentration of this compound to see if it alters the Bmax (receptor number) or Kd (binding affinity) of your radioligand. A change in Bmax might suggest non-competitive inhibition or receptor sequestration, while a change in Kd would indicate competitive binding.

  • Include known inhibitors of potential off-targets: Use known antagonists for suspected off-target receptors (e.g., a serotonin receptor antagonist) to see if they can compete with the effect of this compound.

Adenylyl Cyclase Activity Assays

Q5: My adenylyl cyclase assay shows a significant decrease in cAMP production when I add this compound, even when stimulating with an agonist for a non-adrenergic GPCR. Why is this happening?

A5: This could be due to:

  • Basal Beta-Adrenergic Activity: If your experimental system has any basal level of beta-adrenergic receptor stimulation (e.g., from endogenous catecholamines in cell culture media), this compound will block this, leading to a decrease in basal adenylyl cyclase activity.

  • Off-Target Antagonism: this compound might be acting as an antagonist at the stimulatory GPCR you are studying, or as an agonist at an inhibitory GPCR (e.g., Gi-coupled) that is also present in your system. Propranolol, for instance, is known to interact with certain serotonin receptors that can couple to adenylyl cyclase.

  • Direct Enzyme Inhibition: While less common for beta-blockers, direct inhibition of adenylyl cyclase cannot be entirely ruled out at high concentrations.

Troubleshooting Steps:

  • Use an adenylyl cyclase activator that bypasses GPCRs: Test the effect of this compound on adenylyl cyclase activity stimulated by forskolin. Forskolin directly activates most adenylyl cyclase isoforms. If this compound still inhibits the forskolin-stimulated activity, it may be acting directly on the enzyme or through a downstream mechanism.

  • Characterize the GPCR profile of your system: Be aware of all the GPCRs expressed in your experimental model that could potentially be modulated by this compound and couple to adenylyl cyclase.

  • Perform a dose-response curve: Determine the IC50 of this compound's inhibitory effect. If it is in the high micromolar range, non-specific effects are more likely.

Kinase Assays

Q6: I am seeing inhibition of my kinase in the presence of this compound. Is this a real effect?

A6: It is possible, but caution is warranted as it could be an artifact. Potential causes include:

  • Non-Specific Inhibition: The membrane-stabilizing properties of this compound could lead to non-specific interactions with the kinase, particularly at higher concentrations.

  • Interference with Assay Readout: If you are using a fluorescence- or luminescence-based assay, this compound might be quenching the signal or inhibiting the reporter enzyme (e.g., luciferase).

  • ATP Competitive Inhibition: Many kinase inhibitors are ATP-competitive. While not a primary mechanism for beta-blockers, structural similarities to other small molecule inhibitors could lead to weak binding at the ATP pocket.

  • Off-target effects on upstream signaling: In cell-based assays, this compound could be inhibiting a signaling pathway upstream of your kinase of interest.

Troubleshooting Steps:

  • Use a different assay format: If you are using a fluorescence-based assay, try a radiometric assay (e.g., using [γ-32P]ATP) or a different detection method to rule out signal interference.

  • Run a counter-screen against the reporter enzyme: If using a coupled assay (e.g., luciferase-based), test the effect of this compound directly on the reporter enzyme.

  • Vary ATP concentration: In an in vitro kinase assay, perform the inhibition experiment at different ATP concentrations. If this compound is an ATP-competitive inhibitor, its IC50 will increase with increasing ATP concentration.

  • Test against a panel of kinases: To assess selectivity, screen this compound against a panel of different kinases. Broad-spectrum inhibition would suggest a non-specific mechanism.

Data Presentation

Table 1: Binding Affinities (pKi) of this compound and Propranolol for Beta-Adrenergic Receptors

CompoundReceptorpKiSpeciesReference
(-)-Bupranololβ1-adrenoceptor (high-affinity state)8.8Rat
(-)-Bupranololβ1-adrenoceptor (low-affinity state)6.1Rat
(-)-Propranololβ1-adrenoceptor8.5Human
(-)-Propranololβ2-adrenoceptor8.9Human

Table 2: Potential Off-Target Binding Affinities (Ki) of Propranolol (as a surrogate for this compound)

CompoundReceptorKi (nM)SpeciesReference
(-)-Propranolol5-HT1AHigh AffinityRat
(-)-Propranolol5-HT1B17Species Homolog
(-)-Propranolol5-HT1Dβ10200Human

Note: Data for this compound's off-target binding is limited. Propranolol is a close structural analog and its off-target profile may provide an indication of potential interactions for this compound.

Experimental Protocols

Key Experiment 1: Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for a target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor.

  • Assay Buffer: Use a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (typically 10-50 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-ligand) at a concentration close to its Kd.

    • Varying concentrations of this compound (e.g., from 10^-10 M to 10^-4 M).

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the target receptor.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key Experiment 2: Adenylyl Cyclase Activity Assay

Objective: To determine the effect of this compound on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Culture cells expressing the GPCR of interest and adenylyl cyclase.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Treatment: Add varying concentrations of this compound with or without a stimulating agonist (e.g., isoproterenol for β-ARs, or forskolin for direct adenylyl cyclase activation).

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Lysis: Stop the reaction and lyse the cells using a lysis buffer provided with a cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Determine the IC50 or EC50 depending on whether inhibition or stimulation is observed.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR Blocks Gs Gs Protein beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound's primary mechanism of action.

Experimental_Workflow start Start: Suspected Assay Interference primary_assay Primary Assay (e.g., Kinase Assay) start->primary_assay unexpected_result Unexpected Result (Inhibition/Activation) primary_assay->unexpected_result troubleshooting Troubleshooting Phase unexpected_result->troubleshooting orthogonal_assay Orthogonal Assay (Different Detection Method) troubleshooting->orthogonal_assay counterscreen Counter-Screen (No Target) troubleshooting->counterscreen dose_response Dose-Response Analysis troubleshooting->dose_response analyze Analyze Results orthogonal_assay->analyze counterscreen->analyze dose_response->analyze conclusion Conclusion: Real Hit or Artifact? analyze->conclusion

Caption: General workflow for troubleshooting assay interference.

Troubleshooting_Tree start Unexpected Inhibition in Kinase Assay? check_readout Interference with Assay Readout? start->check_readout Yes check_nonspecific Non-specific Inhibition? start->check_nonspecific No check_readout->check_nonspecific No artifact Likely Artifact check_readout->artifact Yes check_atp ATP Competitive? check_nonspecific->check_atp No check_nonspecific->artifact Yes real_hit Potential Real Hit check_atp->real_hit Yes check_atp->real_hit No, but still active (Consider allosteric)

Caption: Decision tree for kinase assay troubleshooting.

References

Reducing experimental variability in Bupranolol studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in reducing experimental variability and overcoming common challenges in studies involving Bupranolol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-selective beta-adrenergic receptor antagonist, often referred to as a beta-blocker.[1][2][3] Its potency is comparable to propranolol.[3][4] The primary mechanism of action involves competitively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors from binding with catecholamines like adrenaline and noradrenaline. This inhibition of the sympathetic nervous system leads to reductions in heart rate, cardiac output, and blood pressure. At a molecular level, this blockade prevents the activation of the adenylyl cyclase pathway, which in turn reduces the production of the second messenger cyclic AMP (cAMP).

Q2: Does this compound have any other notable pharmacological activities?

Yes, this compound lacks intrinsic sympathomimetic activity (ISA), meaning it does not weakly activate the receptor it blocks. However, it possesses strong membrane-stabilizing activity. Some studies have also shown that it acts as a competitive antagonist at beta-3 (β3) adrenergic receptors.

Q3: How should this compound be stored to ensure stability and prevent variability?

Proper storage is critical for reproducible results. For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month. For frequently used solutions, storage at 4°C is viable for over a week. It is recommended that working solutions for in vivo experiments be prepared fresh on the day of use.

Q4: What are the key pharmacological parameters I should expect for this compound?

The potency of this compound can vary depending on the receptor subtype and the experimental system. It is a potent antagonist for β1- and β2-adrenergic receptors with reported pA2 values of approximately 9.0, and it also antagonizes β3-adrenergic receptors with a pA2 value of around 6.0.

Data Presentation: this compound Properties

Table 1: Pharmacological Profile of this compound

ParameterValue/DescriptionSource(s)
Receptor Target Non-selective β-adrenergic receptor antagonist
Primary Receptors β1, β2
Other Receptors β3 (antagonist)
Potency (pA2) ≈ 9.0 (for β1/β2), ≈ 6.0 (for β3)
Intrinsic Activity No intrinsic sympathomimetic activity (ISA)
Other Activity Strong membrane-stabilizing activity
Bioavailability (Oral) < 10% due to >90% first-pass metabolism
Plasma Half-life 2-4 hours

Table 2: Recommended Storage Conditions for this compound Solutions

Storage TemperatureRecommended DurationKey ConsiderationsSource(s)
-80°C Up to 6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°C Up to 1 monthSuitable for medium-term storage.
4°C Up to 1 weekFor frequently used stock solutions.
Room Temperature Not RecommendedPrepare working solutions fresh for immediate use.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves

  • Potential Cause 1: Cell Culture Inconsistency.

    • Solution: Use cells within a consistent and low passage number range. Ensure uniform cell density at the time of the assay. Standardize serum batches, as different lots can contain varying levels of endogenous catecholamines or other interfering substances.

  • Potential Cause 2: Reagent Instability.

    • Solution: Prepare fresh dilutions of this compound and agonists for each experiment from properly stored, aliquoted stocks. Avoid repeated freeze-thaw cycles.

  • Potential Cause 3: Temperature and Incubation Time Fluctuations.

    • Solution: Use a calibrated incubator and water bath. Ensure that incubation times are precisely controlled for all plates in an experiment. Even small variations can affect signaling kinetics and lead to variability.

  • Potential Cause 4: Genetic Variation in Cell Lines.

    • Solution: Be aware that genetic polymorphisms in adrenergic receptors (e.g., ADRB1) or metabolizing enzymes can exist between different cell lines (or even clones of the same line), affecting drug response. Characterize your cell line and maintain a consistent source.

Issue 2: Low or No Specific Binding in Radioligand Binding Assays

  • Potential Cause 1: Degraded or Inactive Receptors.

    • Solution: Ensure proper storage and handling of cell membrane preparations. Keep preparations on ice and use protease inhibitors during homogenization. Confirm receptor presence and integrity via Western Blot or another suitable method.

  • Potential Cause 2: Incorrect Protein or Radioligand Concentration.

    • Solution: Optimize the amount of membrane protein used in the assay; too much protein can lead to high non-specific binding, while too little may not yield a detectable signal. Confirm the specific activity and concentration of your radioligand, as degradation can reduce binding.

  • Potential Cause 3: Assay Conditions Not at Equilibrium.

    • Solution: Determine the time required to reach binding equilibrium through kinetic experiments (association and dissociation assays). Incubation times that are too short will result in underestimation of binding.

Issue 3: Inconsistent Results in Functional (cAMP) Assays

  • Potential Cause 1: Suboptimal Agonist Concentration.

    • Solution: When determining the IC50 for an antagonist like this compound, use a fixed concentration of an agonist (e.g., Isoprenaline). This concentration should ideally be the EC80 (the concentration that gives 80% of the maximal response), not the EC50. This provides a more sensitive and robust window for measuring inhibition.

  • Potential Cause 2: Phosphodiesterase (PDE) Activity.

    • Solution: Cellular PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthone), in your assay buffer to allow for cAMP accumulation and a stronger signal.

  • Potential Cause 3: Inappropriate Cell Density.

    • Solution: Optimize cell density for your specific assay plate format (e.g., 96-well vs. 384-well). Too few cells may not produce a detectable cAMP signal, while too many can lead to rapid depletion of nutrients or agonist, affecting the response window.

Visualizations and Workflows

This compound Signaling Pathway

Bupranolol_Signaling_Pathway Receptor β-Adrenergic Receptor G_Protein Gs Protein (Inactive) Receptor->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoprenaline) Agonist->Receptor Activates This compound This compound This compound->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream

Caption: this compound competitively antagonizes β-adrenergic receptors.

Experimental Workflow: cAMP Assay

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Culture & Plate Cells (Optimize Density) p2 2. Prepare Reagents (this compound dilutions, Agonist, PDE inhibitor) p1->p2 a1 3. Pre-incubate cells with This compound + PDE Inhibitor p2->a1 a2 4. Add Agonist (e.g., Isoprenaline) to stimulate cAMP production a1->a2 a3 5. Incubate to allow cAMP accumulation a2->a3 a4 6. Lyse cells and add detection reagents a3->a4 d1 7. Read signal (e.g., Luminescence, FRET) a4->d1 d2 8. Plot Dose-Response Curve ([this compound] vs. Signal) d1->d2 d3 9. Calculate IC50 value using non-linear regression d2->d3

Caption: Standard workflow for an antagonist-mode cAMP functional assay.

Troubleshooting Logic: High Non-Specific Binding

Troubleshooting_NSB start Problem: High Non-Specific Binding (NSB) q1 Is radioligand concentration too high? Yes No start->q1 s1 Reduce radioligand concentration. Aim for ~Kd. q1:yes->s1 q2 Is protein concentration too high? Yes No q1:no->q2 s2 Titrate down membrane protein amount. q2:yes->s2 q3 Are washing steps inadequate? Yes No q2:no->q3 s3 Increase wash volume/number. Use ice-cold wash buffer. q3:yes->s3 q4 Does the radioligand bind to the filter? Yes No q3:no->q4 s4 Pre-soak filters (e.g., in 0.5% PEI). Consider alternative filters. q4:yes->s4 end_node Consider radioligand purity or other assay components. q4:no->end_node

References

Best practices for long-term storage of Bupranolol solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following best practices are based on general principles of pharmaceutical stability and data from studies on related non-selective beta-blockers, such as Propranolol. Currently, there is a lack of comprehensive, publicly available stability data specifically for Bupranolol solutions. Researchers should always perform their own stability studies to determine the appropriate storage conditions and shelf-life for their specific formulations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage temperatures for this compound solutions?

A1: While specific data for this compound is limited, based on studies of the chemically similar beta-blocker Propranolol, storage at either refrigerated (2-8°C) or controlled room temperature (20-25°C) is recommended.[1][2] Storing solutions in amber containers to protect from light is also a critical practice.[1][2]

Q2: How does pH affect the stability of this compound solutions?

A2: Propranolol solutions exhibit maximum stability at a pH of approximately 3.[3] It is reasonable to infer that this compound, having a similar structure, would also be most stable in a slightly acidic environment. Alkaline conditions have been shown to cause degradation in Propranolol. Therefore, buffering the solution to a pH around 3-4 is advisable for enhanced stability.

Q3: What are the signs of degradation in a this compound solution?

A3: Degradation can manifest as a change in color, the formation of precipitates, or a change in solution clarity. A slight change in the color of Propranolol solutions has been observed during long-term storage at room temperature without a significant loss of potency. However, any noticeable physical change should be investigated, as it could indicate chemical degradation.

Q4: Can I freeze this compound solutions for long-term storage?

A4: There is no specific data on the stability of frozen this compound solutions. While freezing can slow down degradation kinetics, the freeze-thaw process can sometimes affect the physical stability of a formulation, leading to precipitation. It is generally recommended to store solutions under refrigerated or controlled room temperature conditions unless stability data for frozen storage is available.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation in the solution - Temperature fluctuations- Change in pH- Solvent evaporation- Exceeded solubility limit- Gently warm the solution to see if the precipitate redissolves.- Verify the pH of the solution and adjust if necessary.- Ensure the container is tightly sealed.- Confirm that the concentration is within the known solubility limits for the solvent system.
Discoloration of the solution - Oxidation- Photodegradation- Interaction with container material- Store the solution in an amber, airtight container.- Protect the solution from light at all times.- Use high-quality, inert containers (e.g., Type I borosilicate glass).
Unexpectedly low potency in assay - Chemical degradation due to improper storage (temperature, pH, light)- Adsorption to the container surface- Review storage conditions and ensure they align with best practices.- Perform a forced degradation study to identify potential degradation products.- Consider using silanized glass vials to minimize adsorption.
Appearance of unknown peaks in HPLC analysis - Formation of degradation products- Contamination- Conduct a forced degradation study to identify and characterize degradation products.- Ensure proper cleaning and handling procedures to avoid contamination.- Check the purity of the starting materials and solvents.

Data on Analogous Compound (Propranolol) Solution Stability

The following table summarizes stability data from studies on Propranolol solutions, which may serve as a guide for this compound.

Concentration Vehicle Storage Temperature Container Duration Remaining Concentration Reference
2 mg/mL & 5 mg/mLOra-Blend SF25°CAmber plastic bottle120 days> 94.7%
2 mg/mL & 5 mg/mLOra-Blend SF4°CAmber plastic bottle120 days> 93.9%
1 mg/mLSuspension Vehicle25°CAmber glass bottle4 months> 90%
1 mg/mLSuspension Vehicle2°CAmber glass bottle4 months> 90%
2 mg/mLCitrate-phosphate buffer25 ± 3°CBrown glass bottle180 daysStable
2 mg/mLCitrate-phosphate buffer5 ± 3°CBrown glass bottle180 daysStable

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Beta-Blocker Analysis (Adapted from Propranolol Studies)

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 x 4.6 mm

    • Mobile Phase: Acetonitrile and a pH 4.0 buffer (e.g., triethylamine in water adjusted with formic acid) in a 30:70 ratio.

    • Flow Rate: 1.5 mL/min

    • Detection: UV at 225 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.

  • Sample Preparation:

    • Dilute the this compound solution to be tested with the mobile phase to an expected concentration of 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time for the main peak in the sample should correspond to that of the standard.

    • The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Protocol 2: Forced Degradation Study

This study is performed to generate potential degradation products and to demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis:

    • To 1 mL of a 1 mg/mL this compound solution, add 1 mL of 1N HCl.

    • Reflux the mixture at 60°C for 2 hours.

    • Cool the solution and neutralize with 1N NaOH.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of a 1 mg/mL this compound solution, add 1 mL of 1N NaOH.

    • Reflux the mixture at 60°C for 3 hours.

    • Cool the solution and neutralize with 1N HCl.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL this compound solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 7 days.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Thermal Degradation:

    • Store the this compound solution at 70°C for 24 hours.

    • Cool the solution to room temperature.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound solution to a light source that produces combined visible and ultraviolet outputs for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute both the exposed and control samples with the mobile phase to the target concentration for HPLC analysis.

Visualizations

G cluster_prep Preparation & Initial Analysis cluster_storage Long-Term Storage cluster_testing Stability Testing at Intervals cluster_analysis Data Analysis & Conclusion prep Prepare this compound Solution initial_analysis Initial Analysis (t=0) - HPLC for potency - pH measurement - Visual inspection prep->initial_analysis storage_conditions Condition 1: 25°C / 60% RH Condition 2: 4°C initial_analysis->storage_conditions t1 Time Point 1 storage_conditions:f0->t1 storage_conditions:f1->t1 t2 Time Point 2 t1->t2 tn Time Point n t2->tn data_analysis Analyze Data - Potency vs. Time - Degradation products tn->data_analysis conclusion Determine Shelf-Life data_analysis->conclusion

Caption: Experimental workflow for long-term stability testing of this compound solutions.

G cluster_pathways Potential Degradation Pathways Propranolol Propranolol (Parent Compound) Hydroxylation Hydroxylation (on naphthalene ring) Propranolol->Hydroxylation Oxidation (e.g., H₂O₂) SideChainOxidation Side-Chain Oxidation Propranolol->SideChainOxidation Metabolic/Oxidative Cleavage Ether Bond Cleavage Propranolol->Cleavage Acid/Base Hydrolysis RingOpening Ring Opening Hydroxylation->RingOpening Further Oxidation

Caption: Potential degradation pathways for Propranolol, a structural analog of this compound.

References

Validation & Comparative

Comparative Analysis of Bupranolol and Propranolol in Beta-Blockade: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of two non-selective beta-blockers, Bupranolol and Propranolol, reveals distinct profiles in their receptor affinity, pharmacokinetic properties, and clinical effects on beta-adrenergic blockade. This guide provides a detailed comparative analysis, incorporating experimental data and methodologies to inform researchers, scientists, and drug development professionals.

Both this compound and Propranolol are competitive, non-selective beta-adrenoceptor antagonists, meaning they block both β1 and β2 adrenergic receptors.[1] Propranolol is a well-established beta-blocker used in the treatment of a variety of cardiovascular and non-cardiovascular conditions.[2] this compound, while structurally similar, exhibits nuances in its pharmacological profile that differentiate it from Propranolol.

Quantitative Comparison of Receptor Affinity and Pharmacokinetics

A critical aspect in the comparison of these two beta-blockers lies in their quantitative pharmacological parameters. The following tables summarize the available data on their receptor binding affinities and pharmacokinetic profiles.

Table 1: Comparative Beta-Adrenoceptor Affinity of this compound and Propranolol

ParameterThis compoundPropranololReference
pA2 value (against adrenaline in guinea-pig trachea) 8.978.85[1]
Receptor Binding Profile Full competitive antagonist at β1/β2/β3-ARs with negligible intrinsic agonist activity (S-enantiomer)Full competitive antagonist at β1/β2/β3-ARs[3]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Comparative Pharmacokinetic Properties of this compound and Propranolol

ParameterThis compoundPropranololReference
Administration Oral, TransdermalOral, Intravenous[4]
Bioavailability (Oral) Low~25%, subject to extensive first-pass metabolism
Time to Peak Plasma Concentration (Tmax) (Oral) ~1.2 hours1-3 hours
Elimination Half-life (t½) ~2.0 hours (rapid elimination)3-6 hours
Protein Binding Data not readily available~90%
Metabolism Data not readily availableExtensively metabolized by CYP2D6, CYP1A2, and CYP2C19

Experimental Protocols

To provide a comprehensive understanding of the presented data, this section details the methodologies for key experiments cited in the comparative analysis.

Experimental Protocol 1: Determination of pA2 Values (Schild Analysis)

Objective: To determine and compare the antagonist potency of this compound and Propranolol at β2-adrenoceptors.

Methodology:

  • Tissue Preparation: Guinea-pig tracheal smooth muscle is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for a β-adrenoceptor agonist (e.g., adrenaline or salbutamol) is established to determine its pD2 value (a measure of agonist potency).

  • Antagonist Incubation: The tracheal preparations are incubated with increasing concentrations of either this compound or Propranolol for a predetermined equilibration period.

  • Shift in Agonist Response: Following incubation with the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Schild Plot Analysis: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from unity indicates competitive antagonism.

Experimental Protocol 2: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and Propranolol for β1 and β2-adrenoceptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the β-adrenoceptor subtype of interest (e.g., from rat salivary gland for β1 or rat reticulocytes for β2) are prepared.

  • Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled β-adrenoceptor ligand (e.g., ³H-CGP 12177) and varying concentrations of the unlabeled competitor drug (this compound or Propranolol).

  • Equilibrium and Separation: The incubation is carried out until equilibrium is reached. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Experimental Protocol 3: Assessment of Beta-Blockade via Exercise-Induced Tachycardia

Objective: To evaluate the in vivo beta-blocking effects of this compound and Propranolol by measuring the reduction in exercise-induced heart rate.

Methodology:

  • Subject Selection: Healthy volunteers or patients are recruited for the study.

  • Baseline Measurements: Baseline heart rate and blood pressure are recorded at rest and during a standardized exercise protocol (e.g., treadmill or cycle ergometer with progressively increasing workload).

  • Drug Administration: A single oral dose of this compound, Propranolol, or placebo is administered in a double-blind, crossover design.

  • Post-Dose Exercise Tests: The standardized exercise protocol is repeated at various time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Collection: Heart rate is continuously monitored throughout the exercise tests.

  • Data Analysis: The percentage reduction in exercise-induced tachycardia is calculated for each time point by comparing the heart rate during exercise after drug administration to the baseline exercise heart rate. This provides a measure of the intensity and duration of the beta-blockade.

Signaling Pathways

Both this compound and Propranolol exert their effects by blocking the binding of catecholamines (epinephrine and norepinephrine) to β-adrenoceptors. This blockade primarily affects the Gs-protein coupled signaling cascade.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenoceptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Catecholamine Catecholamine (Agonist) Catecholamine->Receptor Binds Blocker This compound / Propranolol (Antagonist) Blocker->Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Leading to

Figure 1: Simplified Gs-protein signaling pathway blocked by this compound and Propranolol.

Upon agonist binding, the β-adrenoceptor activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and resulting in a physiological response. This compound and Propranolol competitively block the initial step of this cascade.

Figure 2: Experimental workflow for the determination of pA2 values.

While the primary pathway involves Gs, beta-blockers can also influence other signaling pathways. For instance, some beta-blockers have been shown to be involved in Gq-mediated signaling, although this is less characterized for this compound.

Conclusion

This comparative guide provides a foundation for further research into the nuanced differences between these two beta-blockers. The detailed experimental protocols offer a framework for reproducing and expanding upon these findings. Future studies should aim to provide a more comprehensive pharmacokinetic profile for this compound and further elucidate its downstream signaling effects to fully understand its therapeutic potential in comparison to the well-established Propranolol.

References

A Head-to-Head Battle of Beta-Blockers: Bupranolol vs. Metoprolol in Cardiac Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the efficacy of Bupranolol and Metoprolol, two beta-adrenergic receptor antagonists, reveals distinct profiles in their cardiac effects. While both agents demonstrate antihypertensive properties, their potency and influence on key cardiac parameters such as heart rate and myocardial contractility show notable differences in preclinical and clinical studies.

Metoprolol, a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for a range of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2] Its mechanism of action primarily involves the competitive blockade of β1-receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1][2] this compound, a non-selective beta-blocker, also exerts its effects by antagonizing beta-adrenergic receptors.[3] This comparison guide delves into the experimental data to provide a comprehensive overview of their respective efficacies in cardiac models.

Data Presentation: A Comparative Analysis

ParameterThis compoundMetoprololKey Findings
Antihypertensive Effect Effective in reducing blood pressure. A study on transdermal this compound (30 mg once-daily) showed a significant decrease in blood pressure.Effective in reducing blood pressure. Oral metoprolol (100 mg once-daily) also demonstrated a significant decrease in blood pressure. Metoprolol has been shown to produce a significantly greater reduction in blood pressure compared to other non-selective beta-blockers like propranolol.Both drugs are effective antihypertensive agents. One study directly comparing transdermal this compound and oral metoprolol found both to be effective, though the route of administration differed.
Negative Chronotropic Effect (Heart Rate Reduction) Demonstrates a negative chronotropic effect. In a study on pithed rats, S-(-)-bupranolol antagonized the heart rate increase induced by a β-adrenoceptor agonist.Exhibits a dose-dependent reduction in heart rate. In cultured neonatal rat ventricular myocytes, metoprolol induced a delayed negative chronotropic effect.Both agents reduce heart rate, a hallmark of beta-blockade. Direct comparative data on the potency of their negative chronotropic effects in the same model is limited.
Negative Inotropic Effect (Myocardial Contractility Reduction) Expected to have a negative inotropic effect as a beta-blocker.Induces a negative inotropic effect. In cultured neonatal rat ventricular myocytes, metoprolol caused a rapid and short-lasting negative inotropic effect. The negative inotropic effects of metoprolol are attenuated at shorter heart cycle lengths.Both drugs reduce myocardial contractility. Metoprolol's negative inotropic effect has been more extensively characterized in various experimental models.
Effect on Cardiac Output Expected to reduce cardiac output due to negative chronotropic and inotropic effects.Reduces cardiac output at rest and during exercise.Both drugs are expected to decrease cardiac output as a consequence of their primary mechanism of action.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both this compound and Metoprolol involves the blockade of beta-adrenergic receptors, which are coupled to G-protein signaling pathways. Upon stimulation by catecholamines like norepinephrine and epinephrine, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased heart rate, contractility, and conduction velocity. By blocking these receptors, this compound and Metoprolol inhibit this signaling cascade.

Beta_Adrenergic_Signaling cluster_cell Cardiomyocyte Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates HR Increased Heart Rate PKA->HR Increases Pacemaker Current Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Contractility Ca_Influx->Contraction Bupranolol_Metoprolol This compound / Metoprolol Bupranolol_Metoprolol->Beta_Receptor Block

Caption: Beta-adrenergic signaling pathway in cardiomyocytes.

A common experimental workflow to assess the efficacy of beta-blockers involves the use of isolated heart preparations, such as the Langendorff heart model. This ex vivo technique allows for the study of cardiac function independent of systemic neural and hormonal influences.

Langendorff_Workflow Isolate_Heart Isolate Heart from Animal Model Mount_Langendorff Mount on Langendorff Apparatus Isolate_Heart->Mount_Langendorff Perfuse Retrograde Perfusion with Oxygenated Buffer Mount_Langendorff->Perfuse Stabilize Stabilization Period Perfuse->Stabilize Baseline Record Baseline (HR, Contractility, etc.) Stabilize->Baseline Administer_Drug Administer this compound or Metoprolol to Perfusate Baseline->Administer_Drug Record_Effects Record Changes in Cardiac Parameters Administer_Drug->Record_Effects Washout Washout Period Record_Effects->Washout Data_Analysis Data Analysis and Comparison Washout->Data_Analysis

Caption: Experimental workflow for Langendorff isolated heart preparation.

Experimental Protocols

Isolated Langendorff Perfused Heart Preparation

The Langendorff isolated heart preparation is a widely used ex vivo method to assess the direct effects of pharmacological agents on the heart.

1. Heart Isolation:

  • The experimental animal (e.g., rat, rabbit) is anesthetized.

  • The heart is rapidly excised and immediately placed in ice-cold cardioplegic solution to arrest contraction and protect the myocardium.

2. Cannulation and Perfusion:

  • The aorta is cannulated and the heart is mounted on the Langendorff apparatus.

  • Retrograde perfusion is initiated via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This forces the aortic valve to close and directs the perfusate into the coronary arteries, thus nourishing the heart muscle.

3. Measurement of Cardiac Function:

  • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure, from which contractility parameters (e.g., dP/dt max) can be derived.

  • Heart rate is determined from the electrocardiogram (ECG) or by direct measurement of ventricular contractions.

  • Coronary flow can also be measured.

4. Drug Administration:

  • After a stabilization period, baseline cardiac parameters are recorded.

  • This compound or Metoprolol is then added to the perfusate at various concentrations.

  • The effects of the drugs on heart rate, contractility, and other parameters are continuously recorded.

Isolated Papillary Muscle Preparation

To specifically study the effects on myocardial contractility, isolated papillary muscle experiments are conducted.

1. Muscle Isolation:

  • The heart is excised, and the papillary muscle is carefully dissected from the ventricular wall.

2. Mounting and Superfusion:

  • The muscle is mounted in an organ bath containing an oxygenated physiological salt solution. One end is attached to a force transducer, and the other to a fixed point.

  • The muscle is electrically stimulated at a constant frequency.

3. Measurement of Contractility:

  • The isometric developed tension is recorded by the force transducer, providing a direct measure of myocardial contractility.

4. Drug Application:

  • After an equilibration period, baseline contractile force is established.

  • This compound or Metoprolol is added to the bath in increasing concentrations.

  • The concentration-dependent effects on developed tension are recorded to determine the negative inotropic potency of each drug.

Conclusion

Both this compound and Metoprolol are effective beta-adrenergic antagonists that elicit characteristic cardiac effects, including reductions in blood pressure, heart rate, and myocardial contractility. Metoprolol, as a β1-selective agent, has been extensively studied and is a mainstay in the treatment of various cardiovascular diseases. While direct comparative data in identical cardiac models are limited, existing evidence suggests that this compound also possesses significant beta-blocking activity. Further head-to-head experimental studies are warranted to provide a more definitive comparison of their relative potencies and detailed effects on cardiac electrophysiology and hemodynamics. This would enable a more nuanced understanding of their respective therapeutic potentials for researchers, scientists, and drug development professionals.

References

Validating the Antihypertensive Effects of Bupranolol In-Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in-vivo antihypertensive effects of Bupranolol with other beta-adrenergic receptor blockers. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data and methodologies to support further investigation and development of antihypertensive therapies.

Comparative Efficacy of Beta-Blockers in Preclinical Models

The antihypertensive effects of this compound and other beta-blockers have been evaluated in various in-vivo models of hypertension. The following tables summarize the quantitative data on blood pressure reduction from studies utilizing spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats.

Table 1: Antihypertensive Effects of Beta-Blockers in Spontaneously Hypertensive Rats (SHR)

DrugDoseRoute of AdministrationDuration of TreatmentChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
Propranolol1 mg/kgAcute injection4 hours[1]
Propranolol5 mg/kgAcute injection4 hours[1]
Propranolol5 mg/kg/day5-day infusion5 days↓ from day 2[1]
Metoprolol4 µmol/kg/hInfusion>3 hours[2]
Propranolol1.5 µmol/kg/hInfusionBiphasic response↑ Renal Sympathetic Nerve Activity[2]
Propranolol100 mg/kg/dayOral (in drinking water)1-3 monthsSignificant ↓

Table 2: Antihypertensive Effects of Beta-Blockers in DOCA-Salt Hypertensive Rats

DrugDoseRoute of AdministrationDuration of TreatmentChange in Systolic Blood Pressure (SBP)Change in Heart Rate (HR)Reference
Propranolol5 mg/kgSubcutaneous (twice daily)19 daysSignificant ↓Significant ↓
Metoprolol5 mg/kgSubcutaneous (twice daily)19 daysSignificant ↓ (at 4h post-dose)Significant ↓ (at 4h post-dose)
d-Propranolol5 mg/kgSubcutaneous (twice daily)19 daysNo effectNo effect
Propranolol15 mg/kg/dayOral (in drinking water)7 weeks↓ (from 209 to 182 mmHg)Not specified

Mechanism of Action: Signaling Pathway

This compound is a non-selective beta-adrenergic antagonist. Its primary mechanism of action in reducing blood pressure involves the blockade of beta-1 (β1) and beta-2 (β2) adrenergic receptors. This blockade counteracts the effects of catecholamines like epinephrine and norepinephrine.

The key antihypertensive effects are mediated through:

  • Reduced Cardiac Output: Blockade of β1 receptors in the heart leads to a decrease in heart rate and myocardial contractility, resulting in reduced cardiac output.

  • Inhibition of Renin Release: Blockade of β1 receptors in the kidneys inhibits the release of renin. This downregulates the renin-angiotensin-aldosterone system (RAAS), leading to decreased angiotensin II-mediated vasoconstriction and reduced aldosterone-dependent sodium and water retention.

Bupranolol_Signaling_Pathway cluster_sympathetic Sympathetic Nervous System cluster_receptors Target Receptors cluster_drug Drug Intervention cluster_effects Physiological Effects Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1 β1-Adrenergic Receptors (Heart, Kidney) Catecholamines->Beta1 Activates Beta2 β2-Adrenergic Receptors (Lungs, Vasculature) Catecholamines->Beta2 Activates HeartRate ↓ Heart Rate Beta1->HeartRate Contractility ↓ Myocardial Contractility Beta1->Contractility Renin ↓ Renin Release Beta1->Renin This compound This compound This compound->Beta1 Blocks This compound->Beta2 Blocks BP ↓ Blood Pressure HeartRate->BP Contractility->BP RAAS ↓ RAAS Activity Renin->RAAS Vasoconstriction ↓ Vasoconstriction RAAS->Vasoconstriction NaH2O ↓ Na+ & H2O Retention RAAS->NaH2O Vasoconstriction->BP NaH2O->BP

Caption: Signaling pathway of this compound's antihypertensive action.

Experimental Protocols

The following sections detail representative in-vivo experimental protocols for validating the antihypertensive effects of this compound. These are synthesized from established methodologies for testing beta-blockers in rodent models of hypertension.

Animal Model: Spontaneously Hypertensive Rat (SHR)

The SHR is a widely used genetic model of essential hypertension.

Protocol:

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.

  • Groups (n=8 per group):

    • Vehicle Control (e.g., Saline)

    • This compound (e.g., 5 mg/kg)

    • Comparator (e.g., Propranolol, 5 mg/kg)

  • Drug Administration: Administered daily for 4 weeks via oral gavage.

  • Blood Pressure Measurement:

    • Method: Non-invasive tail-cuff method.

    • Frequency: Baseline measurements taken before treatment initiation. Weekly measurements throughout the 4-week treatment period.

    • Procedure: Rats are placed in a restrainer and a cuff with a pneumatic pulse sensor is placed on the tail. The cuff is inflated and then deflates, and systolic blood pressure is recorded.

  • Data Analysis: Statistical analysis (e.g., ANOVA) to compare blood pressure changes between groups over time.

Animal Model: DOCA-Salt Hypertensive Rat

This model induces hypertension through mineralocorticoid excess and high salt intake.

Protocol:

  • Animals: Male Wistar rats, 8-10 weeks old.

  • Induction of Hypertension:

    • Unilateral nephrectomy.

    • Subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg).

    • Replacement of drinking water with 1% NaCl solution.

  • Groups (n=8 per group):

    • Sham-operated Control

    • DOCA-Salt + Vehicle

    • DOCA-Salt + this compound (e.g., 10 mg/kg)

    • DOCA-Salt + Comparator (e.g., Metoprolol, 10 mg/kg)

  • Drug Administration: Commenced one week after DOCA implantation and continued for 4 weeks via subcutaneous injection.

  • Blood Pressure Measurement:

    • Method: Invasive blood pressure measurement via carotid artery cannulation at the end of the study.

    • Procedure: Rats are anesthetized, and a catheter is inserted into the carotid artery. The catheter is connected to a pressure transducer to record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP).

  • Data Analysis: Statistical comparison of end-point blood pressure measurements between the different treatment groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Analysis & Outcome Animal_Model Select Animal Model (e.g., SHR or DOCA-Salt Rat) Grouping Randomize into Treatment Groups (Vehicle, this compound, Comparator) Animal_Model->Grouping Baseline Baseline Blood Pressure Measurement Grouping->Baseline Administration Daily Drug Administration (e.g., 4 weeks) Baseline->Administration BP_Monitoring Weekly/End-point Blood Pressure Monitoring (Tail-cuff or Invasive) Administration->BP_Monitoring Data_Analysis Statistical Analysis of Blood Pressure Data BP_Monitoring->Data_Analysis Efficacy Determine Antihypertensive Efficacy Data_Analysis->Efficacy

Caption: General workflow for in-vivo validation of antihypertensive drugs.

Discussion and Conclusion

The available data from preclinical studies indicate that this compound, consistent with its classification as a non-selective beta-blocker, effectively reduces blood pressure in hypertensive animal models. Its efficacy is comparable to that of other established beta-blockers like propranolol and metoprolol. The primary mechanism of action involves reducing cardiac output and inhibiting the renin-angiotensin-aldosterone system.

The choice of animal model and experimental protocol is crucial for the robust validation of antihypertensive effects. The Spontaneously Hypertensive Rat (SHR) model is well-suited for studying genetically determined hypertension, while the DOCA-salt model is valuable for investigating salt-sensitive hypertension. Both invasive and non-invasive blood pressure measurement techniques can be employed, with invasive methods providing more direct and continuous data.

Further in-vivo studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound against newer generations of beta-blockers with additional properties such as vasodilation. Detailed dose-response studies and long-term efficacy assessments will be critical for its potential clinical application.

References

Target Validation Studies for Bupranolol's Molecular Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular interactions of Bupranolol with other commonly used beta-blockers, including Propranolol, Metoprolol, Carvedilol, and Nebivolol. The information presented is supported by experimental data from publicly available scientific literature, offering insights into the binding affinities, selectivity, and functional activities of these compounds. This guide is intended to assist researchers in evaluating this compound's pharmacological profile for target validation and further drug development.

On-Target Molecular Interactions: A Comparative Analysis

This compound is a non-selective beta-adrenergic receptor antagonist, exhibiting affinity for β1, β2, and β3 receptors.[1][2] Its potency is often compared to that of Propranolol.[3] The primary mechanism of action for beta-blockers involves competitive antagonism at these receptors, thereby inhibiting the downstream signaling effects of endogenous catecholamines like epinephrine and norepinephrine.[2][4] This blockade of the Gs-adenylate cyclase-cAMP-PKA pathway leads to various physiological responses, including reduced heart rate and blood pressure.

Comparative Binding Affinities at β-Adrenergic Receptors

The binding affinity of a drug to its target is a critical parameter in target validation. The following table summarizes the reported binding affinities (Ki, pKi, KD, or pKD) of this compound and comparator beta-blockers for β1 and β2-adrenergic receptors. It is important to note that affinity values can vary between studies due to different experimental conditions.

Compoundβ1-Adrenergic Receptor Affinityβ2-Adrenergic Receptor Affinityβ1/β2 SelectivityReference(s)
This compound pKi: 8.8Ki: 6-15 nMNon-selective
Propranolol pA2: 8.85pA2: 8.97Non-selective
Metoprolol pKi: ~7.7pKi: ~6.3β1-selective
Carvedilol KD: ~4-5 nM-Slightly β1-selective to non-selective
Nebivolol Ki: ~0.9 nMKi: ~45 nMHighly β1-selective

Note: Ki (inhibition constant) and KD (dissociation constant) are measures of binding affinity, where a lower value indicates higher affinity. pKi, pKD, and pA2 are the negative logarithms of these values, so a higher value indicates higher affinity.

A study comparing various beta-blockers in human myocardium demonstrated the following rank order of β1-selectivity (Kiβ2/Kiβ1): Nebivolol (40.7) > Bisoprolol (15.6) > Metoprolol (4.23) > Carvedilol (0.73) > Bucindolol (0.49). While not included in this specific ranking, this compound is generally considered non-selective, similar to Propranolol.

Interaction with the β3-Adrenergic Receptor

Recent studies have highlighted the interaction of some beta-blockers with the β3-adrenergic receptor. Notably, S-bupranolol has been shown to exhibit a unique blockade of β3-ARs and displays negligible intrinsic agonist activity, distinguishing it from Propranolol. This interaction with the β3 receptor may contribute to its unique pharmacological profile.

Off-Target Molecular Interactions

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the molecular interactions of beta-blockers.

Radioligand Binding Assay for Receptor Affinity Determination

This assay is the gold standard for determining the binding affinity of a compound to a receptor.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target beta-adrenergic receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove cellular debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Competition Binding Assay:

  • In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein for tissue membranes) with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol) and varying concentrations of the unlabeled competitor drug (e.g., this compound or other beta-blockers).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.

  • Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.

cAMP Functional Assay for Antagonist Activity

This assay measures the ability of a beta-blocker to inhibit the production of cyclic AMP (cAMP) stimulated by an agonist.

1. Cell Culture and Plating:

  • Culture cells expressing the target beta-adrenergic receptors (e.g., HEK293 cells) in appropriate media.

  • Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Antagonist Assay Protocol:

  • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 20-30 minutes) at room temperature or 37°C.

  • Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubate for a specific duration to allow for cAMP production.

3. cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP levels using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., cAMP-Glo™ assay). These kits typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal (e.g., fluorescence ratio or luminescence) to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Beta-Adrenergic Receptor Signaling Pathway

Caption: Canonical β-adrenergic receptor signaling pathway.

Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay Workflow

G Cell Plating Cell Plating Antagonist Incubation Antagonist Incubation Cell Plating->Antagonist Incubation Agonist Stimulation Agonist Stimulation Antagonist Incubation->Agonist Stimulation Cell Lysis & cAMP Detection Cell Lysis & cAMP Detection Agonist Stimulation->Cell Lysis & cAMP Detection Data Analysis Data Analysis Cell Lysis & cAMP Detection->Data Analysis Determine IC50

Caption: Workflow for a cAMP functional assay.

References

Bupranolol Under the Microscope: A Comparative Analysis with Other Non-Selective Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the landscape of cardiovascular therapeutics, non-selective beta-blockers remain a cornerstone of treatment for a variety of conditions, including hypertension, angina pectoris, and cardiac arrhythmias. While newer, more selective agents have emerged, the classical non-selective beta-antagonists continue to be subjects of research due to their established efficacy and unique pharmacological profiles. This guide provides a detailed comparative review of bupranolol, a non-selective beta-blocker, against its more commonly known counterparts: propranolol, timolol, and nadolol. This analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at their performance based on experimental data.

Mechanism of Action: A Shared Pathway

This compound, like other non-selective beta-blockers, exerts its therapeutic effects by competitively antagonizing beta-adrenergic receptors (β-ARs), specifically both β1 and β2 subtypes.[1][2] This blockade inhibits the actions of endogenous catecholamines such as epinephrine and norepinephrine.[1][2] The downstream effect of this antagonism is a reduction in the activation of adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This cascade ultimately results in reduced heart rate, myocardial contractility, and blood pressure. This compound's potency has been noted to be similar to that of propranolol, and it possesses strong membrane-stabilizing activity but no intrinsic sympathomimetic activity (ISA).

Comparative Analysis of Receptor Binding Affinity

The cornerstone of a beta-blocker's pharmacological profile is its affinity for the β1 and β2 adrenergic receptors. The following table summarizes the logarithmic dissociation constants (Log KD) for this compound and its comparators at human β1, β2, and β3 adrenoceptors, providing a quantitative measure of their binding affinity. A lower KD value indicates a higher binding affinity.

DrugLog KD (β1)Log KD (β2)Log KD (β3)β2 vs β1 Selectivity Ratio
This compound -6.66-8.81-7.53~141-fold more selective for β2
Propranolol -7.08-8.15-6.77~11.8-fold more selective for β2
Timolol -6.59-8.88-7.53~195-fold more selective for β2
Nadolol -6.63-7.57-6.95~8.7-fold more selective for β2

Data sourced from a study utilizing ³H-CGP 12177 binding to whole cells expressing human recombinant β-adrenoceptors.

Another critical measure of antagonist potency is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. The following table compares the pA2 values for this compound and propranolol against adrenaline-induced relaxation in guinea-pig tracheal smooth muscle, a functional measure of β2-adrenergic antagonism.

DrugpA2 value (against Adrenaline)
This compound 8.97
Propranolol 8.85

Data indicates a comparable, high antagonist potency at the β2-receptor for both this compound and propranolol in this experimental model.

Pharmacokinetic Profile: A Comparative Overview

The clinical utility of a beta-blocker is significantly influenced by its pharmacokinetic properties. The following table provides a comparative summary of key pharmacokinetic parameters for this compound, propranolol, timolol, and nadolol.

ParameterThis compoundPropranololTimololNadolol
Bioavailability <10%15-35%~50%20-40%
Protein Binding 76%80-95%~10%25-30%
Half-life (hours) 2-43-63-414-24
Metabolism >90% First-passExtensive hepaticHepaticNot metabolized
Excretion Renal (as metabolites)HepaticRenal (metabolites and unchanged)Renal (unchanged)

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (KD) Determination

Objective: To determine the equilibrium dissociation constant (KD) of unlabeled beta-blockers for β1, β2, and β3-adrenergic receptors.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant β1, β2, or β3-adrenoceptors are cultured to confluence. The cells are harvested, and a crude membrane preparation is obtained through homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 12.5 mM MgCl₂, pH 7.4).

  • Competition Binding Assay:

    • A constant concentration of a suitable radioligand (e.g., ³H-CGP 12177) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor drug (this compound, propranolol, timolol, or nadolol) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).

  • Incubation and Filtration: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined. The KD of the unlabeled ligand is then calculated from the IC50 using the Cheng-Prusoff equation: KD = IC50 / (1 + [L]/KD_L), where [L] is the concentration of the radioligand and KD_L is its dissociation constant.

Functional Assay for Antagonist Potency (pA2) Determination (Schild Analysis)

Objective: To determine the pA2 value of a competitive antagonist.

Methodology:

  • Tissue Preparation: A suitable tissue preparation expressing the target receptor is used (e.g., guinea-pig tracheal rings for β2-adrenoceptors). The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to a suitable agonist (e.g., adrenaline) is constructed to establish the baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound or propranolol) for a predetermined equilibration period.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is constructed in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • For a competitive antagonist, the plot should be a straight line with a slope not significantly different from unity. The x-intercept of the regression line provides the pA2 value.

Visualizing Key Concepts

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->Beta_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-Adrenergic Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_affinity Receptor Binding Affinity cluster_potency Functional Antagonist Potency cluster_comparison Comparative Analysis A1 Prepare Cell Membranes with β-receptors A2 Incubate with Radioligand & varying concentrations of This compound/Comparator A1->A2 A3 Separate Bound from Free Radioligand (Filtration) A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate KD via Cheng-Prusoff Equation A4->A5 C1 Compare KD and pA2 values of this compound and Comparators A5->C1 B1 Mount Isolated Tissue (e.g., Trachea) in Organ Bath B2 Construct Control Agonist Concentration-Response Curve B1->B2 B3 Incubate with fixed concentration of This compound/Comparator B2->B3 B4 Construct Agonist Curve in presence of Antagonist B3->B4 B5 Repeat for multiple Antagonist concentrations B4->B5 B6 Perform Schild Analysis to determine pA2 B5->B6 B6->C1

Caption: Experimental Workflow for Comparing Beta-Blocker Affinity and Potency.

Logical_Relationship Beta_Blockers Beta_Blockers Non_Selective Non_Selective Beta_Blockers->Non_Selective Beta1_Selective Beta1_Selective Beta_Blockers->Beta1_Selective This compound This compound Non_Selective->this compound Propranolol Propranolol Non_Selective->Propranolol Timolol Timolol Non_Selective->Timolol Nadolol Nadolol Non_Selective->Nadolol

Caption: Classification of this compound among Beta-Blockers.

Conclusion

This comparative guide underscores that while this compound shares the fundamental mechanism of non-selective beta-adrenergic blockade with propranolol, timolol, and nadolol, there are notable differences in their receptor binding affinities and pharmacokinetic profiles. The experimental data presented herein provides a quantitative basis for these distinctions. For researchers and drug development professionals, a thorough understanding of these nuances is critical for the rational design of future therapeutic agents and for the precise application of these established drugs in both clinical and experimental settings. The detailed experimental protocols provided serve as a methodological foundation for further comparative studies in the field of cardiovascular pharmacology.

References

Unraveling the Enigma of Bupranolol: A Cross-Validation of its Beta-Adrenergic Antagonism in Diverse Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [DATE] – In a comprehensive analysis aimed at elucidating the nuanced mechanism of action of the non-selective beta-blocker, Bupranolol, this guide provides a cross-system comparison of its performance against a panel of clinically relevant alternatives. This publication offers researchers, scientists, and drug development professionals a detailed examination of this compound's binding affinities and functional potencies across different tissues, supported by robust experimental data and detailed methodologies.

This compound, a non-selective beta-adrenergic antagonist, exhibits a pharmacological profile comparable in potency to the archetypal beta-blocker, Propranolol.[1] It competitively inhibits the binding of catecholamines, such as adrenaline and noradrenaline, to β1, β2, and β3-adrenergic receptors.[2][3] This blockade of sympathetic stimulation culminates in a reduction of heart rate, cardiac output, and blood pressure.[3][4] Unlike some beta-blockers, this compound is devoid of intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the receptor upon binding, but it does possess strong membrane-stabilizing properties.

This guide delves into the comparative pharmacology of this compound, Propranolol, and other key beta-blockers, presenting quantitative data in clearly structured tables to facilitate objective assessment. Detailed experimental protocols for the key assays cited are also provided to ensure reproducibility and aid in the design of future investigations.

Comparative Analysis of Beta-Blocker Affinity and Potency

The efficacy of a beta-blocker is determined by its affinity for the receptor (how tightly it binds) and its potency in antagonizing the effects of agonists (how effectively it blocks the receptor). These parameters are quantified by the inhibition constant (pKi) from radioligand binding assays and the pA2 or pKB values from functional assays, respectively.

Beta-Adrenergic Receptor Binding Affinities (pKi)

The following table summarizes the binding affinities of this compound and its alternatives for β1 and β2-adrenergic receptors in various tissue and cell preparations. Higher pKi values indicate a stronger binding affinity.

DrugTissue/Cell LineReceptor SubtypepKi (mean ± SEM)Reference
This compound Rat Brain Cortexβ18.8
Ferret Ventricleβ18.4
Propranolol Human Left Ventricleβ1/β28.6
Ferret Ventricleβ18.8
Atenolol Ferret Ventricleβ16.7
Metoprolol Ferret Ventricleβ17.3
Carvedilol Ferret Ventricleβ18.9
Nebivolol Human Myocardiumβ18.2
Functional Antagonist Potency (pA2/pKB)

The functional potency of these beta-blockers in antagonizing agonist-induced responses is presented below. A higher pA2 or pKB value signifies greater potency.

DrugTissueAgonistReceptor SubtypepA2 / pKB (mean ± SEM)Reference
This compound Guinea Pig TracheaAdrenalineβ28.97
Ferret VentricleIsoprenalineβ18.1
Propranolol Guinea Pig TracheaAdrenalineβ28.85
Ferret VentricleIsoprenalineβ18.7
Atenolol Ferret VentricleIsoprenalineβ16.6
Metoprolol Ferret VentricleIsoprenalineβ17.1
Carvedilol Ferret VentricleIsoprenalineβ18.9
Nebivolol Isolated TissuesIsoprenalineβ18.23 (pA2)

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Receptor Affinity (pKi) Determination

This protocol outlines the general procedure for determining the binding affinity of a beta-blocker to β-adrenergic receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Tissues (e.g., heart ventricles, tracheal smooth muscle) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled competitor drug (e.g., this compound, Propranolol) are added to the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol).

  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor drug that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Membrane Resuspension Centrifuge2->Resuspend Incubation Incubation with Radioligand & Competitor Resuspend->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation IC50 & Ki Calculation Counting->Calculation

Caption: Workflow for Radioligand Binding Assay.
Adenylyl Cyclase Functional Assay for Antagonist Potency (pA2)

This protocol describes a functional assay to determine the potency of a beta-blocker in antagonizing agonist-stimulated adenylyl cyclase activity, a key downstream signaling event of β-adrenergic receptor activation.

1. Membrane Preparation:

  • Cell membranes are prepared from tissues or cultured cells as described in the radioligand binding assay protocol.

2. Adenylyl Cyclase Assay:

  • The membrane preparation is incubated in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), MgCl₂, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A fixed concentration of a β-adrenergic agonist (e.g., Isoprenaline) is added to stimulate adenylyl cyclase activity.

  • To determine the antagonist potency, increasing concentrations of the beta-blocker (e.g., this compound) are pre-incubated with the membranes before the addition of the agonist.

  • The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time (e.g., 10-15 minutes).

  • The reaction is terminated by adding a stop solution (e.g., containing EDTA and heating).

3. cAMP Quantification:

  • The amount of cyclic AMP (cAMP) produced is measured using a competitive protein binding assay or an enzyme immunoassay (EIA).

4. Data Analysis:

  • The antagonist's effect is measured as the inhibition of agonist-stimulated cAMP production.

  • Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of the antagonist.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

  • The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Adenylyl_Cyclase_Assay_Workflow cluster_incubation Assay Incubation cluster_quantification cAMP Quantification cluster_analysis Data Analysis Membranes Membrane Preparation Preincubation Pre-incubation with Antagonist Membranes->Preincubation Stimulation Stimulation with Agonist Preincubation->Stimulation Reaction Adenylyl Cyclase Reaction with ATP Stimulation->Reaction Termination Reaction Termination Reaction->Termination cAMP_Assay cAMP Measurement (EIA or Binding Assay) Termination->cAMP_Assay Schild_Plot Schild Plot Analysis cAMP_Assay->Schild_Plot pA2_Calc pA2 Value Determination Schild_Plot->pA2_Calc Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Adrenaline (Agonist) Receptor β-Adrenergic Receptor Agonist->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets

References

Evaluating the Efficacy of Bupranolol Across Various Animal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Bupranolol, a non-selective beta-adrenergic receptor antagonist, across different animal strains. The information is intended to assist researchers in evaluating its potential therapeutic applications and designing further preclinical studies. While direct comparative data for this compound across multiple animal strains for a single indication remains limited in the published literature, this guide synthesizes available findings and draws comparisons with other well-studied beta-blockers to provide a comprehensive perspective.

Cardiovascular Effects: Antihypertensive and Hemodynamic Properties

This compound hydrochloride is a non-selective beta-blocker that competitively inhibits the action of catecholamines, such as adrenaline and noradrenaline, at both beta-1 and beta-2 adrenergic receptors.[1][2] This blockade leads to a reduction in heart rate, myocardial contractility, and cardiac output, which are the primary mechanisms behind its antihypertensive effects.[1][2]

Comparative Efficacy in Rat Models

Data Presentation: Hemodynamic Effects of this compound Enantiomers in Pithed Rats

ParameterDrug/Dose (10 μmol/kg, i.v.)Mean Change (± SEM)Animal Strain
Heart Rate (beats/min) (±)-Bupranolol↓ 43.6 ± 4.9Pithed Rat
(-)-Bupranolol↓ 50.6 ± 3.2Pithed Rat
(+)-Bupranolol↓ 46.6 ± 13.7Pithed Rat
Diastolic Blood Pressure (mmHg) (±)-Bupranolol↓ 23.4 ± 1.0Pithed Rat
(-)-Bupranolol↓ 24.2 ± 1.8Pithed Rat
(+)-Bupranolol↓ 34.8 ± 1.6Pithed Rat

Data sourced from a study on atypical cardiostimulant β-adrenoceptors in the rat heart.

Comparison with Propranolol in Spontaneously Hypertensive Rats (SHR)

While direct comparisons of this compound in SHR versus normotensive strains are lacking, extensive research on the closely related non-selective beta-blocker, propranolol, in this model can offer valuable context. Chronic oral administration of propranolol (100 mg/kg/day) in SHR has been shown to significantly reduce systolic blood pressure to levels comparable to normotensive controls over a period of three months.[3] This effect is attributed to a reduction in sympathetic vasomotor tone. It is plausible that this compound, sharing a similar mechanism of action, would exhibit comparable antihypertensive effects in the SHR model.

Anti-arrhythmic Potential

By blocking beta-adrenergic receptors in the heart, this compound can help to stabilize the heart's electrical activity and manage certain types of cardiac arrhythmias.

Comparative Data in Rabbit Models

Specific studies evaluating the anti-arrhythmic efficacy of this compound in different rabbit strains are not prevalent. However, research on other beta-blockers in rabbit models of arrhythmia provides a framework for potential investigations. For example, transgenic rabbit models for long QT syndrome are utilized to assess the pro-arrhythmic or anti-arrhythmic potential of various drugs.

Effects on Intraocular Pressure

Beta-blockers are a well-established class of drugs for the management of glaucoma due to their ability to reduce intraocular pressure (IOP).

Animal Models for Glaucoma Research

Various animal models are employed to screen for drugs that lower IOP, including steroid-induced ocular hypertension models and models using hypertonic saline. Commonly used species include rabbits and non-human primates. While specific data on this compound's efficacy in these models across different strains is not detailed in the available literature, its mechanism of action suggests it would be effective in reducing IOP.

Antinociceptive Effects

Recent research has explored the potential of beta-blockers in pain management. A comparative study in mice investigated the antinociceptive effects of this compound and propranolol.

Data Presentation: Antinociceptive Effects in Mice

CompoundEfficacySide EffectsAnimal Strain
S-bupranolol Superior antinociceptive effectFewer side effectsMouse
Propranolol (and its enantiomers) Less effectiveMore side effectsMouse

This study highlights that S-bupranolol displayed a superior preclinical safety and efficacy profile for pain reduction compared to propranolol in mouse models of inflammatory and chronic pain.

Experimental Protocols

Induction of Hypertension in Rats (Renal Artery Ligation)

A common method to induce hypertension in rats for pharmacological screening is the two-kidney, one-clip (2K1C) model, which mimics renovascular hypertension.

Methodology:

  • Anesthesia: The rat is anesthetized using an appropriate agent (e.g., a combination of medetomidine, midazolam, and butorphanol, or inhalant isoflurane).

  • Surgical Procedure: A flank incision is made to expose the left renal artery. A silver or plastic clip of a specific internal diameter is placed around the renal artery to partially constrict it. The contralateral kidney remains untouched.

  • Post-operative Care: The incision is closed, and the animal is monitored for recovery. Analgesics are administered as needed.

  • Blood Pressure Monitoring: Blood pressure is typically monitored non-invasively using the tail-cuff method or invasively via a catheter implanted in an artery.

Measurement of Cardiovascular Parameters in Conscious Rats

Methodology:

  • Catheter Implantation: For direct and continuous measurement of blood pressure and heart rate, catheters can be surgically implanted into the carotid artery and jugular vein for blood pressure recording and drug administration, respectively.

  • Recovery: Animals are allowed to recover from surgery for several days before the experiment.

  • Data Acquisition: The arterial catheter is connected to a pressure transducer, and the signal is recorded and analyzed using a data acquisition system. This allows for the continuous monitoring of systolic, diastolic, and mean arterial pressure, as well as heart rate, in conscious and freely moving animals.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway Blockade by this compound

Bupranolol_Signaling_Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Adrenaline Adrenaline/ Noradrenaline Adrenaline->Beta_Receptor Activates This compound This compound This compound->Blockade ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Increases Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction Blockade->Beta_Receptor Blocks

Caption: this compound blocks adrenaline/noradrenaline from binding to β-adrenergic receptors.

Experimental Workflow for Evaluating Antihypertensive Efficacy

Antihypertensive_Workflow Animal_Selection Select Animal Strains (e.g., SHR, Wistar) Hypertension_Induction Induce Hypertension (if not a genetic model) Animal_Selection->Hypertension_Induction Group_Allocation Randomly Allocate to Treatment Groups Hypertension_Induction->Group_Allocation Baseline_Measurement Measure Baseline Blood Pressure & Heart Rate Group_Allocation->Baseline_Measurement Drug_Administration Administer this compound or Vehicle Control Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Monitor Cardiovascular Parameters Drug_Administration->Post_Treatment_Measurement Data_Analysis Analyze Data & Compare Groups Post_Treatment_Measurement->Data_Analysis

Caption: Workflow for assessing antihypertensive drugs in animal models.

References

Independent Verification of Bupranolol's Therapeutic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of Bupranolol with alternative treatments for its primary indications: hypertension and glaucoma. The information is based on an independent review of available clinical data to assist researchers, scientists, and drug development professionals in their evaluation of this non-selective beta-blocker.

Executive Summary

This compound is a non-selective beta-adrenergic receptor antagonist that has demonstrated efficacy in lowering blood pressure in patients with hypertension and reducing intraocular pressure (IOP) in individuals with glaucoma. Its mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, on beta-adrenergic receptors, leading to decreased heart rate, reduced cardiac output, and a subsequent lowering of blood pressure. In the eye, it is thought to reduce the production of aqueous humor.

Clinical studies indicate that this compound's therapeutic performance is comparable to other non-selective beta-blockers like propranolol and has also been evaluated against cardioselective beta-blockers such as metoprolol. In the context of glaucoma, its IOP-lowering effect is a key therapeutic benefit. This guide presents available quantitative data from comparative studies, details of experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Comparison with Alternatives

Hypertension

This compound has been compared with other beta-blockers in the management of essential hypertension. The following table summarizes the available comparative data on blood pressure reduction.

Table 1: Comparison of Antihypertensive Efficacy of this compound and Metoprolol

Treatment GroupNDurationDosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Study Reference
Transdermal this compound328 weeks30 mg once-dailySignificant decreaseSignificant decrease[1]
Oral Metoprolol328 weeks100 mg once-dailySignificant decreaseSignificant decrease (daytime only)[1]

Note: Specific numerical values for mean blood pressure reduction were not provided in the abstract, but the study reported significant decreases for both treatments.

Glaucoma

For the treatment of open-angle glaucoma, this compound eye drops have been shown to effectively lower intraocular pressure.

Table 2: Efficacy of this compound Eye Drops in Open-Angle Glaucoma

Treatment GroupNDurationDosageMean IOP ReductionStudy Reference
This compound Eye Drops106 monthsNot Specified~15%[2]

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification and replication of scientific findings. Below is a generalized protocol for a clinical trial evaluating the efficacy of a beta-blocker in hypertension, based on common methodologies. A specific, detailed protocol for a key this compound trial was not available in the public search results.

Protocol: A Randomized, Double-Blind, Placebo-Controlled Study of the Antihypertensive Efficacy of an Oral Beta-Blocker

1. Objective: To assess the efficacy and safety of the oral beta-blocker in patients with mild to moderate essential hypertension.

2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

3. Participant Selection:

  • Inclusion Criteria:
  • Male or female, 18-65 years of age.
  • Diagnosis of essential hypertension (sitting diastolic blood pressure [DBP] ≥ 95 mmHg and < 110 mmHg).
  • Written informed consent.
  • Exclusion Criteria:
  • Secondary hypertension.
  • History of myocardial infarction, stroke, or congestive heart failure.
  • Significant renal or hepatic disease.
  • Asthma or chronic obstructive pulmonary disease.
  • Bradycardia (heart rate < 50 bpm).
  • Use of other antihypertensive medications.

4. Treatment:

  • Following a 2-week single-blind placebo run-in period, eligible patients are randomized to receive either the active beta-blocker (e.g., 100 mg once daily) or a matching placebo for 8 weeks.

5. Efficacy Assessments:

  • Blood pressure (systolic and diastolic) and heart rate are measured at baseline and at weeks 2, 4, 6, and 8. Measurements are taken in the sitting position after a 5-minute rest period.
  • Ambulatory blood pressure monitoring (ABPM) may be performed over a 24-hour period at baseline and at the end of the treatment period.

6. Safety Assessments:

  • Adverse events are recorded at each visit.
  • Physical examinations, electrocardiograms (ECGs), and laboratory safety tests (hematology, blood chemistry, urinalysis) are performed at baseline and at the end of the study.

7. Statistical Analysis:

  • The primary efficacy endpoint is the change from baseline in mean sitting DBP at week 8.
  • An analysis of covariance (ANCOVA) is used to compare the treatment groups, with baseline DBP as a covariate.
  • Secondary endpoints and safety data are analyzed using appropriate statistical methods.

Below is a diagram illustrating a typical workflow for a clinical trial evaluating an antihypertensive agent.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Measurements Baseline Measurements (BP, HR, ECG, Labs) Inclusion_Exclusion->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up_Visits Follow-up Visits (Weeks 2, 4, 6) Treatment_Arm->Follow_Up_Visits Placebo_Arm->Follow_Up_Visits Final_Visit Final Visit (Week 8) Efficacy & Safety Assessment Follow_Up_Visits->Final_Visit Data_Analysis Statistical Analysis Final_Visit->Data_Analysis Results Results Interpretation Data_Analysis->Results

Diagram 1: Generalized workflow for a hypertension clinical trial.

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects by blocking beta-adrenergic receptors. This action interrupts the signaling cascade initiated by catecholamines.

The following diagram illustrates the beta-adrenergic signaling pathway and the point of intervention for beta-blockers like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Beta-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Increased Cardiac Contractility) PKA->Cellular_Response Phosphorylates targets leading to Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Receptor Binds to This compound This compound (Beta-Blocker) This compound->Receptor Blocks

Diagram 2: Beta-adrenergic signaling pathway and this compound's mechanism of action.

References

The Potential of Beta-Blockers in Oncology: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance of various beta-adrenergic receptor antagonists in cancer research, with a focus on experimental data and methodologies.

Introduction

The repurposing of existing drugs for novel therapeutic applications presents a promising and efficient strategy in oncology. Within this paradigm, beta-adrenergic receptor antagonists, or beta-blockers, have emerged as a class of compounds with intriguing anti-cancer potential. Initially developed for cardiovascular conditions, a growing body of preclinical and clinical evidence suggests that these agents can modulate key pathways in tumor progression, including cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2][3] This guide provides a comparative overview of the most investigated beta-blockers in cancer research, presenting key experimental data, detailed methodologies, and insights into the underlying signaling pathways.

Due to a notable lack of specific research on Bupranolol in the context of oncology within the public domain, this guide will focus on a comparative analysis of other prominent beta-blockers: Propranolol (a non-selective beta-blocker), Carvedilol (a non-selective beta- and alpha-1 blocker), Metoprolol (a selective beta-1 blocker), and Atenolol (a selective beta-1 blocker). This comparison aims to provide researchers, scientists, and drug development professionals with a valuable resource to inform their own investigations into the therapeutic potential of adrenergic blockade in cancer.

Comparative Analysis of Beta-Blocker Efficacy

The anti-cancer effects of beta-blockers have been evaluated across a spectrum of cancer types. The following tables summarize key quantitative data from various studies, offering a comparative look at their efficacy.

Table 1: Effect of Beta-Blockers on Cancer Cell Viability

Beta-BlockerCancer Cell LineAssayIC50 / EffectReference
PropranololSK-BR-3 (Breast)Viability AssayEC50: 18 µM[4]
PropranololMDA-MB-231 (Breast)Viability AssayEC50 > 200 µM[4]
PropranololA549 (Lung)MTT AssayEC50: 119.3 ± 12.7 µM
PropranololH1299 (Lung)MTT AssayEC50: 98.8 ± 10.3 µM
PropranololHepG2 (Liver)Proliferation AssaySignificant inhibition at 40 & 80 µmol/l
PropranololSKOV-3 (Ovarian)MTT AssayIC50: ~190.00 µM (48h)
PropranololA2780 (Ovarian)MTT AssayIC50: ~110.30 µM (48h)
BetaxololA549 (Lung)MTT AssayEC50: 251.3 ± 14.6 µM
BetaxololH1299 (Lung)MTT AssayEC50: 252.2 ± 7.6 µM
AtenololMCF-7, HT-29, HepG2Cytotoxicity Assay7 to 50 times less active than Propranolol

Table 2: Impact of Beta-Blockers on Tumor Proliferation and Growth

Beta-Blocker TypeCancer TypeMetricResultReference
Non-selective (e.g., Propranolol)Early-stage Breast CancerTumor Proliferation (Ki67)66% reduction compared to non-users
PropranololEarly-stage Breast Cancer (single patient)Tumor Proliferation (Ki67)23% reduction after three weeks
Propranolol & BetaxololNon-Small Cell Lung CancerColony FormationComplete suppression at 90% of EC50

Key Experimental Protocols

To facilitate the replication and expansion of research in this area, this section provides detailed methodologies for key in vitro experiments commonly used to assess the anti-cancer properties of beta-blockers.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the beta-blocker (e.g., Propranolol) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Clonogenic Assay (Colony Formation Assay)

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell survival and proliferation.

Protocol:

  • Cell Seeding: Plate a low density of cells in a 6-well plate.

  • Treatment: Treat the cells with the beta-blocker at various concentrations for a defined period.

  • Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a solution like methanol and stain them with a dye such as crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Analysis: Calculate the surviving fraction for each treatment group relative to the control group.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro.

Protocol:

  • Create a Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the beta-blocker or a control.

  • Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure. The percentage of wound closure can be calculated to compare the migratory capacity of treated versus control cells.

Signaling Pathways and Mechanisms of Action

Beta-blockers exert their anti-cancer effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

G Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Activates AC Adenylate Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proliferation Cell Proliferation CREB->Proliferation Angiogenesis Angiogenesis CREB->Angiogenesis Metastasis Metastasis CREB->Metastasis Propranolol Propranolol (Non-selective β-blocker) Propranolol->Beta_AR Inhibits G Propranolol Propranolol ROS Reactive Oxygen Species (ROS) Propranolol->ROS Induces JNK c-Jun N-terminal Kinase (JNK) ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy G Beta_Blockers β-Blockers (e.g., Propranolol) MAPK_pathway MAPK/ERK Pathway Beta_Blockers->MAPK_pathway Inhibits PI3K_AKT_pathway PI3K/AKT Pathway Beta_Blockers->PI3K_AKT_pathway Inhibits Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_pathway->Cell_Survival

References

Safety Operating Guide

Proper Disposal of Bupranolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of bupranolol, a beta-blocker used in research settings. Adherence to these guidelines is paramount to protect personnel and the environment.

Immediate Safety and Disposal Plan

The proper disposal route for this compound depends on its classification as hazardous or non-hazardous waste, which is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[1][2] Based on available Safety Data Sheets (SDS), this compound is not typically classified as a P- or U-listed hazardous waste and is considered non-hazardous for transport.[3] However, final determination should always be made in consultation with your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedures for this compound
  • Waste Identification and Classification:

    • Consult the Safety Data Sheet (SDS) for this compound and your institution's chemical waste guidelines.

    • Unless otherwise specified by your EHS department, this compound waste can likely be managed as non-hazardous pharmaceutical waste.

  • Segregation:

    • Do not mix this compound waste with other waste streams, particularly hazardous wastes such as solvents or reactive chemicals.

    • Keep this compound in its original or a clearly labeled, sealed container.

  • Collection and Storage:

    • Collect waste this compound in a designated, closed container that is compatible with the chemical.

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal as Non-Hazardous Pharmaceutical Waste:

    • For research quantities of what is determined to be non-hazardous pharmaceutical waste, the recommended disposal method is incineration through a licensed waste management vendor.[4]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and approved contractors for this purpose.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be managed according to institutional procedures. In many cases, they can be disposed of in the regular trash after being thoroughly rinsed, though some institutions may require them to be collected as chemical waste.

Important Note: Never dispose of this compound or other chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS department and local regulations.[4] Improper disposal can lead to environmental contamination and regulatory non-compliance.

Summary of Pharmaceutical Waste Disposal Options

The following table summarizes the general disposal options for pharmaceutical waste in a laboratory setting. The appropriate method depends on the waste classification and institutional policies.

Disposal OptionDescriptionApplicability for this compound
Licensed Waste Vendor (Incineration) The preferred and most compliant method for disposing of chemical waste from research activities. Ensures complete destruction of the compound.Recommended for all this compound waste.
Drug Take-Back Program Primarily for unused or expired medications from households, but some institutional programs may exist.Generally not applicable for research laboratory waste.
Sewer/Drain Disposal Strictly prohibited for most chemical waste, including this compound, due to environmental concerns.Do not dispose of this compound down the drain.
Regular Trash Not appropriate for chemical reagents used in a laboratory setting.Do not dispose of this compound in the regular trash.

Experimental Protocols

This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols involving the use of this compound, please refer to your specific research study plans and relevant scientific literature.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

Bupranolol_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_consultation Consultation cluster_disposal Disposal Path start This compound Waste Generated assess_sds Consult Safety Data Sheet (SDS) start->assess_sds is_hazardous Is it a Listed Hazardous Waste (P or U list)? assess_sds->is_hazardous has_characteristic Does it exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? is_hazardous->has_characteristic No hazardous_waste Manage as Hazardous Waste is_hazardous->hazardous_waste Yes consult_ehs Consult Institutional EHS Department has_characteristic->consult_ehs No/Uncertain has_characteristic->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste consult_ehs->non_hazardous_waste vendor_disposal Dispose via Licensed Waste Vendor (Incineration) hazardous_waste->vendor_disposal non_hazardous_waste->vendor_disposal

Caption: Decision workflow for this compound disposal.

By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and environmentally responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bupranolol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the proper handling and disposal of Bupranolol in a laboratory setting. Adherence to these procedures is paramount to ensure the safety of all personnel and the integrity of your research.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face ShieldTo be worn in addition to safety glasses or gogglesRecommended when there is a significant risk of splashing.[1]
Hand Protection Disposable Nitrile GlovesChemically resistantProvides a barrier against skin contact.[1][2] Immediately remove and dispose of contaminated gloves.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated areaLocal exhaust ventilation (e.g., chemical fume hood)Avoids inhalation of dust or aerosols.[3]

Hazard Identification and First Aid

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. In the event of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.

Bupranolol_Handling_Workflow This compound Handling Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receipt Receiving storage Storage receipt->storage Inspect and Log preparation Preparation in Ventilated Area storage->preparation Transport in Secondary Containment experiment Experimental Use preparation->experiment decontamination Decontamination of Surfaces and Glassware experiment->decontamination waste_collection Waste Collection experiment->waste_collection decontamination->waste_collection disposal Disposal waste_collection->disposal Follow Institutional Guidelines

A high-level workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the product name and concentration match the order.

    • Log the receipt of the material in the laboratory inventory system.

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.

    • Keep away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

    • Recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month.

  • Preparation and Use:

    • All handling of solid this compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.

    • Wear the appropriate PPE as outlined in the table above.

    • Use non-sparking tools and avoid sources of ignition.

    • Transport this compound within the laboratory in a sealed, clearly labeled, and chemically resistant secondary container.

  • Decontamination:

    • Decontaminate all surfaces and glassware that have come into contact with this compound.

    • Use an appropriate cleaning agent and follow your institution's standard operating procedures for cleaning chemical spills.

Disposal Plan

Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal of Unused this compound:

  • Consult Institutional Guidelines: Always prioritize your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific instructions.

  • Inactivation (if applicable and approved): Some institutions may have protocols for inactivating chemical compounds before disposal. Consult with your EHS department.

  • Waste Collection:

    • Collect unused this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed contractor, as coordinated by your institution.

Disposal of Contaminated Materials:

  • Solid Waste: Used gloves, weigh boats, and other contaminated disposable materials should be collected in a designated hazardous waste bag or container.

  • Sharps: Needles and syringes should be disposed of in a designated sharps container.

  • Empty Containers: Before disposing of or recycling empty containers, scratch out all identifying information on the label. Rinse the container with a suitable solvent (collecting the rinseate as hazardous waste) before disposal, in accordance with your institution's procedures.

Occupational Exposure

Currently, there are no established occupational exposure limits (OELs) for this compound. Therefore, it is imperative to handle this compound with a high degree of caution and to always use the recommended personal protective equipment and engineering controls to minimize any potential for exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupranolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bupranolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。